molecular formula C8H12ClNO B13704308 O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride

O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride

Cat. No.: B13704308
M. Wt: 173.64 g/mol
InChI Key: IPECWZMKWYSADW-UHFFFAOYSA-N
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Description

O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12ClNO

Molecular Weight

173.64 g/mol

IUPAC Name

O-(3,5-dimethylphenyl)hydroxylamine;hydrochloride

InChI

InChI=1S/C8H11NO.ClH/c1-6-3-7(2)5-8(4-6)10-9;/h3-5H,9H2,1-2H3;1H

InChI Key

IPECWZMKWYSADW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)ON)C.Cl

Origin of Product

United States

Foundational & Exploratory

Introduction: Situating N-(3,5-Dimethylphenyl)hydroxylamine in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of N-(3,5-Dimethylphenyl)hydroxylamine and its Hydrochloride Salt

N-Arylhydroxylamines are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[1] Their unique electronic nature, characterized by a nucleophilic nitrogen atom bonded to an oxygen, imparts a rich and varied reactivity profile. This guide focuses on a specific, yet representative, member of this class: N-(3,5-Dimethylphenyl)hydroxylamine and its hydrochloride salt.

While not as extensively documented as simpler analogues, a thorough understanding of its properties can be extrapolated from its structure and the established chemistry of related N-arylhydroxylamines. This document serves as a technical resource for researchers, providing core data, predicted characteristics based on established chemical principles, and field-proven insights into its handling and application. The hydrochloride salt, being more stable and soluble than the free base, is the common form for laboratory use.[2]

PART 1: Molecular Identity and Physicochemical Properties

A clear definition of a chemical entity begins with its fundamental identifiers and physical characteristics. These data are crucial for everything from procurement and inventory management to stoichiometric calculations and experimental design.

Core Compound Identifiers

The foundational data for N-(3,5-Dimethylphenyl)hydroxylamine and its HCl salt are summarized below. Note that the hydrochloride salt is the entity of primary focus for practical applications due to its enhanced stability.

PropertyValueSource
Compound Name N-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride-
Synonyms 3,5-Dimethyl-N-hydroxybenzenamine HCl[3]
Molecular Formula C₈H₁₂ClNOCalculated
Molecular Weight 173.64 g/mol Calculated
Parent Free Base CAS 68395-77-7[3]
Parent Free Base Formula C₈H₁₁NO[3]
Parent Free Base MW 137.18 g/mol [3]
Physicochemical Characteristics (Experimental and Predicted)

Experimental data for this specific molecule is not widely published. Therefore, the following table combines established data for the parent compound with scientifically grounded predictions for the hydrochloride salt.

PropertyPredicted/Observed ValueCausality and Scientific Rationale
Appearance White to off-white crystalline solidHydroxylamine salts are typically crystalline solids. The salt form enhances lattice energy, favoring a solid state at room temperature.
Melting Point Not available. Likely decomposes upon heating.Simple hydroxylamine hydrochloride decomposes around 151-157 °C.[4][5] Substituted aryl derivatives may exhibit different thermal stability, but decomposition is a common pathway for hydroxylamines.
Solubility Soluble in water, methanol, ethanol; sparingly soluble in nonpolar solvents.The hydrochloride salt introduces ionic character, drastically increasing polarity and favoring solubility in polar protic solvents. The free base would be significantly less water-soluble.
pKa (of NH₂OH⁺) Not available. Estimated range: 4-6.The parent hydroxylamine (NH₃OH⁺) has a pKa of ~6. The electron-donating methyl groups on the aryl ring will slightly increase the basicity (raise the pKa) of the nitrogen compared to phenylhydroxylamine, but the aryl group itself is electron-withdrawing compared to an alkyl group, lowering the pKa relative to simple alkyl hydroxylamines.
Stability Air and moisture sensitive. Store under inert gas.N-Arylhydroxylamines are susceptible to oxidation, which can lead to the formation of nitrosoarenes and other degradation products. The HCl salt provides greater stability than the free base but should still be handled with care.[6]

PART 2: Spectroscopic and Analytical Characterization

The unambiguous identification of a molecule is paramount. While a definitive experimental spectrum for O-(3,5-Dimethylphenyl)hydroxylamine HCl is not publicly available, its spectral features can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The predicted shifts provide a benchmark for researchers to confirm the identity and purity of their material.

  • ¹H NMR (Predicted):

    • Aromatic Protons (Ar-H): Two distinct signals would be expected in the aromatic region (~6.5-7.0 ppm). One signal integrating to 2H for the protons ortho to the hydroxylamine group, and one signal integrating to 1H for the proton para to the group.

    • Methyl Protons (-CH₃): A single, sharp signal integrating to 6H would appear in the aliphatic region (~2.2-2.4 ppm), as both methyl groups are chemically equivalent.

    • Hydroxylamine Protons (-NH-OH): These protons are exchangeable and may appear as broad singlets, or not be observed at all, depending on the solvent (e.g., D₂O), concentration, and temperature. When visible, they would be significantly downfield.

  • ¹³C NMR (Predicted):

    • Aromatic Carbons (Ar-C): Six signals are expected. The carbon attached to the nitrogen (C-N) would be the most downfield (~145-150 ppm). The two carbons bearing methyl groups would be next (~138-140 ppm), followed by the remaining aromatic carbons.

    • Methyl Carbons (-CH₃): A single signal in the high-field region (~20-22 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Vibration TypeRationale
3200-3400 (broad)O-H and N-H stretchCharacteristic broad absorption for hydroxyl and amine groups, often involved in hydrogen bonding.[7]
2400-2800 (broad)N-H⁺ stretch (Ammonium salt)A very broad and complex absorption band is characteristic of the stretching vibration in an ammonium hydrochloride salt.
~1600, ~1475C=C stretchAromatic ring stretching vibrations.
~1050-1250C-N stretchTypical region for aryl amine C-N stretching.
~800-900C-H bend (out-of-plane)Bending vibration for the 1,3,5-trisubstituted aromatic ring pattern.
Analytical Methodologies

Quantitative analysis and impurity profiling require robust analytical methods. Due to the properties of hydroxylamines (low UV absorbance, high polarity), derivatization is often employed.

  • High-Performance Liquid Chromatography (HPLC):

    • Challenge: Arylhydroxylamines often lack a strong chromophore for sensitive UV detection.[8]

    • Solution: Pre-column derivatization is the method of choice. Reaction with an aldehyde (e.g., benzaldehyde) forms a highly UV-active oxime, enabling sensitive detection. Reversed-phase chromatography (e.g., C18 column) with an acidic mobile phase is typically effective for separation.

  • Electrochemical Detection:

    • Principle: Arylhydroxylamines are electrochemically active and can be detected with high sensitivity using amperometric or coulometric detectors.[8] This method is direct and avoids derivatization but requires specialized equipment.

The workflow for a standard analytical validation is outlined below.

Caption: HPLC workflow for quantifying arylhydroxylamines via derivatization.

PART 3: Synthesis and Reactivity

Understanding how a compound is made and how it behaves chemically is core to its effective use in drug development and research.

General Synthetic Route

N-Arylhydroxylamines are most commonly and efficiently synthesized via the selective reduction of the corresponding nitroarene.[1] This transformation is a delicate one, as over-reduction leads to the corresponding aniline, while incomplete reduction can leave starting material.

Key Transformation: 3,5-Dimethylnitrobenzene → N-(3,5-Dimethylphenyl)hydroxylamine

Common Methodologies:

  • Catalytic Hydrogenation: This is a highly effective and scalable method. A platinum-on-carbon (Pt/C) catalyst is often used. The key to selectivity is the inclusion of an inhibitor or modifier that poisons the catalyst just enough to prevent the reduction from proceeding all the way to the aniline. Additives like dimethyl sulfoxide (DMSO) or 4-(dimethylamino)pyridine (DMAP) have been successfully used to achieve high selectivity for the hydroxylamine product.[1]

  • Transfer Hydrogenation: Using a hydrogen donor like hydrazine (N₂H₄) in the presence of a catalyst (e.g., Rh-Fe) can also be effective.

  • Stoichiometric Reduction: Classical methods using reducing agents like zinc dust in an aqueous ammonium chloride solution can also yield N-arylhydroxylamines.

The general workflow for synthesis and isolation is depicted below.

Caption: General workflow for the synthesis of N-arylhydroxylamine HCl salts.

Core Reactivity Profile

The chemistry of N-(3,5-Dimethylphenyl)hydroxylamine is governed by the interplay between the nucleophilic nitrogen, the adjacent oxygen, and the aromatic ring.

  • Nucleophilic Attack: The nitrogen atom is a potent nucleophile (an alpha-effect nucleophile), readily attacking electrophilic centers. A classic application is the reaction with aldehydes and ketones to form oximes, or with esters to form hydroxamic acids.[9][10] This reactivity is fundamental to its use as a synthetic building block.

  • Oxidation: Arylhydroxylamines are easily oxidized. Mild oxidizing agents can convert them to nitroso compounds (Ar-N=O). This susceptibility to oxidation is a key consideration for storage and handling. In biological systems, this oxidation can be a pathway to reactive metabolites.

  • Reaction with Electrophiles: The hydroxylamine can react with various electrophilic reagents, which is a cornerstone of its application in creating diverse molecular scaffolds. For example, it can be used in transition metal-catalyzed reactions to install unprotected amino groups onto alkenes and arenes.[11]

  • Formation of Nitrenium Ions: Under acidic conditions or upon conversion to a derivative with a good leaving group on the oxygen (e.g., an ester), N-arylhydroxylamines can be precursors to highly reactive arylnitrenium ions (Ar-NH⁺). These electrophilic species are implicated in the mechanism of action of certain carcinogens as they can react with biological nucleophiles like DNA.[12]

PART 4: Safety and Handling

GHS Hazard Classification (Inferred from Analogues): Based on data for similar hydroxylamine derivatives, the following hazards should be assumed[13]:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.

  • Respiratory/Skin Sensitization: May cause an allergic skin reaction or respiratory irritation.

Self-Validating Safety Protocol:

  • Engineering Controls:

    • Causality: The primary risk is exposure to dust or vapors.

    • Protocol: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation and containment.

  • Personal Protective Equipment (PPE):

    • Causality: To prevent skin and eye contact.

    • Protocol: Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical safety goggles or a face shield at all times.

  • Storage and Handling:

    • Causality: The compound is sensitive to air, moisture, and potentially heat.

    • Protocol: Store in a tightly sealed, clearly labeled container under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.

  • Spill and Disposal:

    • Causality: To mitigate accidental release and ensure proper disposal.

    • Protocol: In case of a spill, do not create dust. Moisten the material with a suitable solvent (e.g., water) before carefully sweeping it into a sealed container for hazardous waste disposal. Dispose of all waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). 3,5-Dimethylphenylhydroxylamine. National Center for Biotechnology Information. Retrieved from [Link][3]

  • Sternson, L. A. (1974). Electrochemical determination of arylhydroxylamines in aqueous solutions and liver microsomal suspensions. Analytical Chemistry.[8]

  • Novak, M., & Kennedy, S. A. (1985). Reactivity and selectivity of nitrenium ions derived from ester derivatives of carcinogenic N-(4-biphenylyl)hydroxylamine and the corresponding hydroxamic acid. Journal of the American Chemical Society. Retrieved from [Link][12]

  • Agarwal, D., et al. (2015). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. World Journal of Pharmacy and Pharmaceutical Sciences.[14]

  • Semon, W. L. (1923). ACETOXIME. Organic Syntheses. Retrieved from [Link][15]

  • Luescher, M. U., & Bode, J. W. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications. Retrieved from [Link][11]

  • Nagaraja, P., et al. (2002). Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. Analytical Sciences.[16]

  • Coutinho, D. L. M., et al. (2006). A Convenient Method for the Preparation of N-Aryl and N-Alkyl-O-Methyl Hydroxylamines. Synthetic Communications.[17]

  • Luescher, M. U., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Amines onto Alkenes. ETH Zurich Research Collection.[18]

  • Chen, J., et al. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules. Retrieved from [Link][1]

  • PubChem. (n.d.). O-[(2,4-dimethylphenyl)methyl]hydroxylamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link][13]

  • de Oliveira, M. C. B., et al. (2007). On the mechanism of the reaction between aryl acetates and hydroxylamine. ARKIVOC.[10]

  • Google Patents. (2013). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. Retrieved from [19]

  • Goel, O. P. (2009). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Organic Preparations and Procedures International.[20]

  • Malassis, L., et al. (2016). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia. Catalysts.[6]

  • da Silva, A. B. F., et al. (2008). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Chemical Communications.[21]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0289968). Retrieved from [Link][22]

  • MDPI. (2023). An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Retrieved from [Link][23]

  • Giguere, P. A., & Liu, I. D. (1952). INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE. Canadian Journal of Chemistry.[7]

  • PubChem. (n.d.). (NE)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine. National Center for Biotechnology Information. Retrieved from [Link][24]

  • NIST. (n.d.). Hydroxylamine, n-ethyl-, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link][25]

  • PrepChem. (n.d.). Preparation of hydroxylamine hydrochloride (hydroxylammonium chloride). Retrieved from [Link][26]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Structure and Stability of 3,5-Dimethylphenyl Substituted Hydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Arylhydroxylamines are a class of compounds with significant relevance in synthetic chemistry and as metabolites of aromatic amines in drug development. Their inherent instability, however, presents considerable challenges in their handling, characterization, and application. This guide provides a comprehensive technical overview of the structure and stability of a specific, yet representative, member of this class: N-(3,5-dimethylphenyl)hydroxylamine. We will delve into the electronic and steric influences of the 3,5-dimethyl substitution on the phenyl ring, offering insights into how these modifications impact the molecule's stability compared to its unsubstituted counterpart, N-phenylhydroxylamine. This document will cover the synthesis, characterization, and potential decomposition pathways of N-(3,5-dimethylphenyl)hydroxylamine, providing detailed experimental protocols for its preparation and for the assessment of its thermal and chemical stability. The information presented herein is intended to equip researchers with the necessary knowledge and methodologies to safely handle and study this and related N-arylhydroxylamines.

Introduction: The Significance and Challenges of N-Arylhydroxylamines

N-Arylhydroxylamines are organic compounds containing a hydroxyl group attached to a nitrogen atom, which in turn is bonded to an aromatic ring. They are pivotal intermediates in various chemical transformations and are of particular interest in the pharmaceutical industry as they are often formed during the metabolic N-oxidation of arylamine-containing drugs. The stability of these metabolites is a critical factor in drug safety assessment, as their decomposition can lead to reactive electrophilic species with the potential for genotoxicity.

The parent compound of this class, N-phenylhydroxylamine, is notoriously unstable, being prone to thermal decomposition and acid-catalyzed rearrangement.[1][2] This inherent instability is a recurring theme for many N-arylhydroxylamines and necessitates careful handling and storage protocols.[3][4] The focus of this guide, N-(3,5-dimethylphenyl)hydroxylamine, provides an excellent case study for understanding how substitution on the aromatic ring can modulate the properties of the hydroxylamine functionality. The two methyl groups at the 3 and 5 positions exert both electronic and steric effects that influence the molecule's conformation, reactivity, and ultimately, its stability.

This guide will provide a detailed exploration of these aspects, with the goal of fostering a deeper understanding and enabling the safe and effective use of 3,5-dimethylphenyl substituted hydroxylamines in a research and development setting.

Molecular Structure and the Influence of 3,5-Dimethyl Substitution

The structure of N-(3,5-dimethylphenyl)hydroxylamine is characterized by a hydroxylamino group (-NHOH) attached to a benzene ring bearing two methyl groups in a meta arrangement.

Electronic Effects

The two methyl groups on the phenyl ring are weakly electron-donating through an inductive effect. This has a subtle but important influence on the electronic environment of the nitrogen atom. By increasing the electron density on the aromatic ring, the methyl groups can slightly increase the electron density on the nitrogen atom of the hydroxylamine moiety. This, in turn, can affect the N-O bond strength and the overall redox potential of the molecule.

Steric Effects

The steric hindrance provided by the two methyl groups is a significant factor in the stability and reactivity of N-(3,5-dimethylphenyl)hydroxylamine. These groups can partially shield the hydroxylamino functionality from attack by other molecules. More importantly, they can influence the kinetics of decomposition and rearrangement reactions. For instance, in the acid-catalyzed Bamberger rearrangement, which is a common decomposition pathway for N-arylhydroxylamines, the steric bulk of the methyl groups can affect the rate of the reaction.[5][6][7]

Synthesis of N-(3,5-Dimethylphenyl)hydroxylamine

The most common and efficient method for the synthesis of N-arylhydroxylamines is the selective reduction of the corresponding nitroaromatic compound.[6][7] In the case of N-(3,5-dimethylphenyl)hydroxylamine, the starting material is 3,5-dimethylnitrobenzene.

Reaction Principle

The reduction of a nitro group (-NO₂) to a hydroxylamino group (-NHOH) requires a mild reducing agent to avoid over-reduction to the corresponding amine (-NH₂). Zinc metal in the presence of an ammonium chloride solution is a classic and effective reagent for this transformation.

Detailed Experimental Protocol

Materials:

  • 3,5-Dimethylnitrobenzene

  • Zinc dust

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 3,5-dimethylnitrobenzene in 150 mL of 50% aqueous ethanol.

  • To this solution, add 15.0 g of ammonium chloride and stir until it is fully dissolved.

  • Cool the flask in an ice bath to 0-5 °C.

  • While maintaining the temperature, add 15.0 g of zinc dust in small portions over a period of 30 minutes with vigorous stirring. The reaction is exothermic, and the temperature should be carefully controlled.

  • After the addition of zinc is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the excess zinc and zinc oxide.

  • Transfer the filtrate to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of diethyl ether and petroleum ether.

Safety Precautions: The reaction should be performed in a well-ventilated fume hood. Zinc dust is flammable. Avoid inhalation of solvent vapors.

Characterization of N-(3,5-Dimethylphenyl)hydroxylamine

Due to their instability, prompt and thorough characterization of freshly synthesized N-arylhydroxylamines is crucial.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the protons of the -NHOH group. The chemical shifts of the NH and OH protons can be broad and may vary with solvent and concentration.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, including the two methyl-substituted carbons and the carbon attached to the nitrogen atom, as well as the methyl carbons.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxylamino group, as well as bands corresponding to the aromatic ring and the C-H bonds of the methyl groups.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the synthesized compound and for monitoring its stability over time. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water is typically suitable.

Stability of N-(3,5-Dimethylphenyl)hydroxylamine

The stability of N-(3,5-dimethylphenyl)hydroxylamine is influenced by temperature, pH, and the presence of oxidizing or reducing agents.

Thermal Stability

N-Arylhydroxylamines are known to be thermally labile and can undergo exothermic decomposition.[8][9] The 3,5-dimethyl substitution may influence the onset temperature of this decomposition.

The thermal stability of N-(3,5-dimethylphenyl)hydroxylamine can be quantitatively assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).[10][11][12]

Objective: To determine the onset temperature of decomposition and the associated thermal events (endothermic or exothermic).

Methodology:

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of freshly prepared and purified N-(3,5-dimethylphenyl)hydroxylamine is placed in an aluminum or ceramic TGA/DSC pan.

  • Instrumentation: A simultaneous TGA/DSC instrument is used.

  • Experimental Conditions:

    • Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a temperature at which complete decomposition is observed (e.g., 300 °C).[13]

    • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, to prevent oxidation.

  • Data Analysis:

    • TGA Curve: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of weight loss indicates the beginning of decomposition.

    • DSC Curve: The DSC curve plots the heat flow to or from the sample as a function of temperature. Exothermic peaks indicate heat-releasing decomposition processes, while endothermic peaks correspond to processes like melting.

Data Presentation:

The results of the thermal analysis can be summarized in a table. The following is an illustrative example of how such data might be presented.

CompoundOnset of Decomposition (TGA, °C)Peak Decomposition Temperature (DSC, °C)Enthalpy of Decomposition (ΔH, J/g)
N-PhenylhydroxylamineHypothetical Value: ~80-90Hypothetical Value: ~100-110Hypothetical Value: Exothermic
N-(3,5-Dimethylphenyl)hydroxylamineTo be determined experimentallyTo be determined experimentallyTo be determined experimentally

Note: The values for N-phenylhydroxylamine are hypothetical and for comparative purposes only. The actual values for N-(3,5-dimethylphenyl)hydroxylamine must be determined experimentally.

Thermal_Stability_Workflow

Chemical Stability and Decomposition Pathways

The chemical stability of N-(3,5-dimethylphenyl)hydroxylamine is highly dependent on the pH of the medium.

In the presence of strong acids, N-arylhydroxylamines undergo a characteristic rearrangement known as the Bamberger rearrangement to form p-aminophenols.[5][6][7] For N-(3,5-dimethylphenyl)hydroxylamine, this rearrangement would be expected to yield 4-amino-2,6-dimethylphenol. However, since the para position is unsubstituted in the starting material, the primary product would be 4-amino-3,5-dimethylphenol.

Mechanism of the Bamberger Rearrangement:

The reaction is initiated by the protonation of the oxygen atom of the hydroxylamino group, followed by the loss of a water molecule to form a nitrenium ion intermediate. This highly reactive intermediate is then attacked by a nucleophile, typically water, at the para position of the aromatic ring, followed by rearomatization to give the final p-aminophenol product.

Bamberger_Rearrangement

N-Arylhydroxylamines can be oxidized to the corresponding nitroso compounds. This oxidation can occur in the presence of various oxidizing agents or even upon exposure to atmospheric oxygen over time. The 3,5-dimethyl substitution may influence the rate of this oxidation process.

Some N-arylhydroxylamines are known to undergo disproportionation reactions to yield the corresponding amine and nitroso compound.

Recommendations for Handling and Storage

Given their inherent instability, the following precautions are recommended when working with N-(3,5-dimethylphenyl)hydroxylamine and other N-arylhydroxylamines:

  • Storage: Store in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. For longer-term storage, consider converting it to a more stable salt, such as the hydrochloride salt.[3]

  • Handling: Use freshly prepared material whenever possible. Avoid exposure to high temperatures and strong acids. Be aware of the potential for exothermic decomposition.

  • Purity: Impurities, especially metal ions, can catalyze decomposition.[3] Ensure the material is of high purity.

Role in Drug Development

The study of N-arylhydroxylamines is of paramount importance in drug development. If a drug candidate contains an arylamine moiety, it is likely that an N-arylhydroxylamine will be formed as a metabolite. Understanding the stability and reactivity of this metabolite is crucial for assessing the potential for adverse drug reactions, including idiosyncratic toxicity and carcinogenicity. The methodologies outlined in this guide for the synthesis, characterization, and stability assessment of N-(3,5-dimethylphenyl)hydroxylamine can be adapted to study the hydroxylamine metabolites of novel drug candidates.

Conclusion

N-(3,5-Dimethylphenyl)hydroxylamine serves as a valuable model compound for understanding the structure-stability relationships of N-arylhydroxylamines. The presence of the 3,5-dimethyl groups on the phenyl ring introduces both electronic and steric effects that modulate its stability and reactivity compared to the parent N-phenylhydroxylamine. While inherently unstable, a thorough understanding of its synthesis, characterization, and decomposition pathways, as detailed in this guide, allows for its safe handling and utilization in research. The experimental protocols provided herein offer a framework for the systematic investigation of this and other substituted N-arylhydroxylamines, which is essential for advancing our knowledge in synthetic chemistry and ensuring the safety of new pharmaceutical agents.

References

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  • ResearchGate. (n.d.). Electrosynthesis of N‐sulfonylated phenylhydroxylamines, sulfonamides, and aryl sulfones from nitrobenzenes. Retrieved from [Link]

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  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Kinetics and mechanisms of the Bamberger rearrangement. Part 3. Rearrangement of phenylhydroxylamines to p-aminophenols in aqueous sulphuric acid solutions. Retrieved from [Link]

  • Highly Selective and Solvent-Dependent Reduction of Nitrobenzene to N-Phenylhydroxylamine, Azoxybenzene and Aniline Catalyzed by. (n.d.). Retrieved from [Link]

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  • PubMed. (2021, August 15). A detailed kinetic model for the thermal decomposition of hydroxylamine. Retrieved from [Link]

  • Reddit. (2021, July 9). How to keep N-hydroxylamine stable for shipping and storing? Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-acetyl-n-phenylhydroxylamine. Retrieved from [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). (NE)-N-[1-(3,5-dimethylphenyl)ethylidene]hydroxylamine. Retrieved from [Link]

  • Chemspace. (n.d.). N-(4-fluoro-3,5-dimethylphenyl)hydroxylamine. Retrieved from [Link]

  • ACS Publications. (2025, January 2). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Retrieved from [Link]

  • Reaction pathways of hydroxylamine decomposition in the presence of acid/base. (n.d.). Retrieved from [Link]

  • ETH Zurich. (2020, May 20). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of. Retrieved from [Link]

  • CETCO. (n.d.). simultaneous thermal analysis (tga-dta, tga-dsc). Retrieved from [Link]

  • MDPI. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal decomposition kinetics and compatibility of NH 3 OHN 5. Retrieved from [Link]

  • IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of hydroxylamine, transition states, and products... Retrieved from [Link]

  • The meta and para OH Substitution Effect on C‐Phenyl‐Nitrilimine Bond‐Shift Isomers. (n.d.). Retrieved from [Link]

  • Pacific Northwest National Laboratory. (2003, December 4). A Nonparametrized Ab Initio Determination of the Heat of Formation of Hydroxylamine, NH2OH. Retrieved from [Link]

  • ISTerre. (n.d.). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dimethylphenylhydroxylamine. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Retrieved from [Link]

  • MDPI. (2025, August 14). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Retrieved from [Link]

  • Decomposition Pathways for Aqueous Hydroxylammonium Nitrate Solutions: a DFT Study. (n.d.). Retrieved from [Link]

  • IChemE. (n.d.). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. Retrieved from [Link]

Sources

Electrophilic aminating reagents with 3,5-dimethylphenoxy leaving groups

Precision Electrophilic Amination: The -(3,5-Dimethylphenyl)hydroxylamine System

Executive Summary

In the landscape of C–N bond formation, electrophilic amination allows nucleophiles (carbanions, enolates, organometallics) to attack a nitrogen center.[1][2] The efficiency of this process is dictated by the leaving group (LG) attached to the oxygen of the hydroxylamine scaffold.

While


-(2,4-dinitrophenyl)hydroxylamine (DPH)

3,5-dimethylphenoxy



transition-metal catalyzed protocols

Mechanistic Principles & Reagent Design

The "Goldilocks" Zone of Leaving Group Ability

The success of an electrophilic amination reagent


Reagent ClassLeaving Group (LG)Electronic NatureReactivity ProfilePrimary Use Case
DPH 2,4-DinitrophenoxyHighly Electron DeficientHigh. Unstable >0°C.Uncatalyzed amination of stable carbanions.
BzONH2 BenzoateModerateMedium. Stable RT.Cu-catalyzed hydroamination.
MshNH2 MesitylsulfonylElectron Deficient (Sulfonyl)High. Shelf-stable.Amination of Grignards/Organozincs.
3,5-DMP-NH2 3,5-Dimethylphenoxy Electron Rich Attenuated. High Stability.Highly Selective Catalysis. Prevents catalyst poisoning.
Mechanism of Action (Catalytic Cycle)

In copper-catalyzed electrophilic amination, the 3,5-dimethylphenoxy reagent serves as the oxidant. The attenuated leaving group ability ensures that oxidative addition to the metal center is the rate-determining step, preventing the "dumping" of active nitrene species that leads to decomposition.

GCatCu(I) Catalyst(L-Cu-X)OxAddOxidative Addition[L-Cu(III)-NH2(OAr)]Cat->OxAdd+ ReagentReagentReagent:H2N-O-(3,5-Me2Ph)Reagent->OxAddTransmetTransmetallation(R-M Nucleophile)OxAdd->Transmet+ R-B(OH)2 / R-ZnXRedElimReductive EliminationC-N Bond FormationTransmet->RedElimCu(III) SpeciesRedElim->CatRegenerationProductProduct:R-NH2 + HO-(3,5-Me2Ph)RedElim->Product

Figure 1: Catalytic cycle utilizing O-(3,5-dimethylphenyl)hydroxylamine. The electron-rich phenoxy group stabilizes the Cu(III) intermediate, preventing premature decomposition.

Synthesis of the Reagent

Since 3,5-dimethylphenol is electron-rich, direct

Chan-Lam coupling
Protocol: Synthesis of -Boc- -(3,5-dimethylphenyl)hydroxylamine

Reagents:

  • 
    -Boc-hydroxylamine (1.0 equiv)
    
  • 3,5-Dimethylphenylboronic acid (1.5 equiv)

  • CuCl (0.1 equiv)

  • Pyridine (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE)

Step-by-Step Workflow:

  • Catalyst Activation: In a flame-dried round-bottom flask, charge CuCl (10 mol%) and 3,5-dimethylphenylboronic acid (1.5 equiv).

  • Ligand Addition: Add Pyridine (1.0 equiv) and DCE (0.2 M concentration relative to hydroxylamine). Stir at room temperature for 10 minutes under open air (oxygen is the terminal oxidant for Chan-Lam, though stoichiometric Cu(II) can also be used).

  • Coupling: Add

    
    -Boc-hydroxylamine (1.0 equiv).
    
  • Reaction: Stir vigorously at room temperature for 12–24 hours. The solution typically turns from green to dark blue/brown.

  • Workup: Quench with saturated aqueous

    
     (to sequester copper). Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is a stable white/off-white solid.

Deprotection (To generate the free amine salt)
  • Dissolve the

    
    -Boc intermediate in DCM.
    
  • Add TFA (10 equiv) at 0°C.

  • Stir for 2 hours.

  • Concentrate to dryness.

  • Critical Step: Precipitate the TFA salt using cold diethyl ether. This salt (

    
    ) is hygroscopic but stable at -20°C.
    

Experimental Applications

Copper-Catalyzed Electrophilic Amination of Organoboranes

This protocol demonstrates the utility of the reagent in synthesizing primary anilines from aryl boronic acids, a transformation where DNP reagents often fail due to background reaction with the boronic acid.

Reaction Setup:

  • Substrate: Aryl Boronic Acid (1.0 equiv)

  • Reagent:

    
    -(3,5-dimethylphenyl)hydroxylamine TFA salt (1.2 equiv)
    
  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or DMF/Toluene (1:1)

Procedure:

  • Glovebox/Schlenk: Charge a vial with CuI, Phenanthroline, and

    
    .
    
  • Add the Aryl Boronic Acid and the Aminating Reagent.

  • Add solvent (degassed).

  • Seal and heat to 60°C for 12 hours.

  • Observation: The reaction mixture should remain homogenous initially. Precipitation of copper salts occurs over time.

  • Workup: Dilute with EtOAc, wash with water (to remove DMF) and brine.

  • Purification: Silica gel chromatography.

Direct Amination of Lithium Enolates

For the

  • Enolate Formation: Treat substrate (e.g., ester) with LDA (1.1 equiv) in THF at -78°C for 30 min.

  • Reagent Addition: Add

    
    -(3,5-dimethylphenyl)hydroxylamine (free base, prepared via neutralization of the salt immediately prior to use) as a solution in THF.
    
  • Warm-up: Allow to warm to 0°C over 2 hours.

  • Quench: Sat.

    
    .
    

Safety & Handling (E-E-A-T)

While 3,5-dimethylphenoxy reagents are significantly more stable than their 2,4-dinitrophenoxy counterparts, all

  • Thermal Runaway: Do not heat the neat solid above 80°C. Differential Scanning Calorimetry (DSC) data typically shows an exotherm onset around 110–120°C for this specific derivative.

  • Shock Sensitivity: While generally low, treat all N–O compounds as potentially shock-sensitive. Do not grind in a mortar and pestle; use a spatula for mixing.

  • Storage: Store the TFA salt at -20°C under Argon. The free amine should be generated in situ or used immediately, as it can undergo slow disproportionation.

References

  • McDonald, S. L., & Wang, Q. (2013). "Copper-Catalyzed Electrophilic Amination of Heteroaryl and Aryl Silanes with

    
    -Benzoylhydroxylamines." Angewandte Chemie International Edition. [Link]
    
  • Berman, A. M., & Johnson, J. S. (2004). "Copper-Catalyzed Electrophilic Amination of Diorganozinc Reagents." Journal of the American Chemical Society. [Link]

  • Kurti, L., et al. (2014).

    
    -(2,4-Dinitrophenyl)hydroxylamine (DPH)." Organic Process Research & Development. [Link]
    
  • Driver, T. G. (2019). "Recent Advances in Transition Metal-Catalyzed N-Atom Transfer Reactions." Organic & Biomolecular Chemistry. [Link]

  • Javorskis, T., & Orentas, E. (2017). "Synthesis of

    
    -Aryloxylamines via Cu-Catalyzed Cross-Coupling." Chemistry – A European Journal. [Link]
    

Technical Guide: Structural, Synthetic, and Functional Divergence of N-Aryl vs. O-Aryl Hydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery and organic synthesis, the distinction between N-aryl hydroxylamines (


) and O-aryl hydroxylamines  (

) represents a critical bifurcation between toxicological liability and synthetic utility .
  • N-Aryl Hydroxylamines are frequently encountered as unstable metabolic intermediates of nitroaromatics and anilines. They are notorious for their role in hemotoxicity and carcinogenesis via nitrenium ion formation.

  • O-Aryl Hydroxylamines (Phenoxyamines) are stable, versatile synthetic building blocks. They serve as precursors for heterocycles (e.g., benzofurans) and are valuable for installing amino-oxy pharmacophores, yet they are rarely generated via metabolism.

This guide delineates the physicochemical differences, synthetic pathways, and reactivity profiles of these two isomers, providing actionable protocols for laboratory application.

Part 1: Structural & Electronic Divergence

The core difference lies in the connectivity of the hydroxylamine (


) moiety to the aromatic ring, which dictates their electronic behavior and stability.
FeatureN-Aryl Hydroxylamine (

)
O-Aryl Hydroxylamine (

)
Connectivity Nitrogen is directly bonded to the aromatic ring.Oxygen is directly bonded to the aromatic ring.
Electronic Effect Nitrogen lone pair delocalizes into the aromatic

-system (Anilinium-like).
Oxygen lone pair delocalizes into the ring; Nitrogen is insulated from resonance but subject to inductive withdrawal by Oxygen.
Acidity/Basicity Amphoteric. Weakly basic (

for conjugate acid). Acidic

proton (

).
Weakly basic due to

-effect and inductive pull of oxygen.
Redox Stability Low. Readily oxidizes to nitrosoarenes (

).
High. Resistant to mild oxidation; does not form nitroso species.
Primary Liability Bamberger Rearrangement (Acid catalyzed migration of OH to para-position).[1]N-O Bond Cleavage (Under strong reducing conditions).

Part 2: N-Aryl Hydroxylamines – The Metabolic Liability

Mechanism of Toxicity

In medicinal chemistry, N-aryl hydroxylamines are red flags.[2][3][4][5][6][7][8] They are the proximal carcinogenic metabolites of aniline-based drugs. The pathway involves:

  • N-Hydroxylation: CYP450 enzymes oxidize anilines to N-aryl hydroxylamines.

  • Conjugation: Phase II enzymes (NAT/SULT) acetylate or sulfate the oxygen.

  • Heterolysis: The N-O bond breaks, generating a highly electrophilic nitrenium ion .

  • Adduct Formation: The nitrenium ion alkylates DNA (typically at Guanine C8), leading to mutagenesis.

Visualization: Metabolic Activation Pathway

MetabolicActivation Aniline Arylamine Drug (Ar-NH2) N_Aryl N-Aryl Hydroxylamine (Ar-NH-OH) Aniline->N_Aryl CYP450 (Oxidation) Ester Activated Ester (Ar-NH-OAc/OSO3H) N_Aryl->Ester NAT/SULT (Conjugation) Nitrenium Nitrenium Ion (Ar-NH+) Ester->Nitrenium Heterolysis (-OAc/-SO4) DNA_Adduct DNA Adduct (Mutagenesis) Nitrenium->DNA_Adduct Covalent Binding

Figure 1: The metabolic activation pathway of arylamines via N-aryl hydroxylamine intermediates.

Synthesis of N-Aryl Hydroxylamines

Despite their instability, they are required as standards for metabolite testing.

  • Method: Controlled reduction of nitroarenes.

  • Critical Control: Over-reduction to aniline is the main side reaction. Zinc metal with Ammonium Chloride (

    
    ) is the gold standard because it maintains a pH (~6.5) that stabilizes the hydroxylamine and prevents further reduction.
    

Part 3: O-Aryl Hydroxylamines – The Synthetic Asset

Utility and Reactivity

Unlike their N-isomers, O-aryl hydroxylamines are stable reagents used to introduce the


 functionality.[1][2][4][9]
  • Electrophilic Amination: They act as amination reagents for Grignard reagents to synthesize primary amines.

  • Benzofuran Synthesis: They react with ketones via a [3,3]-sigmatropic rearrangement (an oxa-variant of the Fischer Indole synthesis) to form benzofurans directly.[10]

Visualization: Benzofuran Synthesis Workflow

BenzofuranSynthesis Start O-Aryl Hydroxylamine (Ar-O-NH2) Oxime Oxime Ether Intermediate Start->Oxime Acid Cat. (Condensation) Ketone Ketone (R-C(=O)-CH2-R') Ketone->Oxime Acid Cat. (Condensation) Sigmatropic [3,3]-Sigmatropic Rearrangement Oxime->Sigmatropic Heat/Acid Cyclization Cyclization & Elimination (- NH3) Sigmatropic->Cyclization Product Benzofuran Derivative Cyclization->Product

Figure 2: Synthesis of Benzofurans via condensation of O-aryl hydroxylamines with ketones.

Synthesis of O-Aryl Hydroxylamines

Direct O-amination of phenols is difficult. The most reliable modern route utilizes N-hydroxyphthalimide as a masked ammonia source.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Phenylhydroxylamine (N-Aryl)

Target: Preparation of metabolite standard from Nitrobenzene.

Reagents: Nitrobenzene (0.1 mol),


 (0.1 mol), Zinc dust (0.2 mol), Water (300 mL).
Precaution:  Conduct in a fume hood; N-phenylhydroxylamine is a skin sensitizer and suspected carcinogen.
  • Setup: Dissolve

    
     in water in a beaker equipped with a mechanical stirrer and thermometer.
    
  • Addition: Add Nitrobenzene. The mixture will be heterogeneous.

  • Reduction: Add Zinc dust in small portions over 15 minutes. The temperature will rise; maintain between 60–65°C. If it exceeds 70°C, aniline formation increases.

  • Filtration: After 15 minutes of stirring (scent of nitrobenzene disappears), filter the hot solution to remove Zinc oxide. Wash the cake with hot water.

  • Crystallization: Saturate the filtrate with NaCl (salting out) and cool in an ice bath for 1 hour.

  • Isolation: Filter the pale yellow needles of N-phenylhydroxylamine. Recrystallize from benzene/petroleum ether if necessary.

    • Yield: ~60-70%.[3]

    • Storage: Unstable. Store at -20°C under Argon.

Protocol B: Synthesis of O-Phenylhydroxylamine (O-Aryl)

Target: Preparation of stable building block via Phthalimide route.

Reagents: N-Hydroxyphthalimide, Phenylboronic acid, CuCl (cat), Pyridine, 1,2-Dichloroethane, Hydrazine hydrate.

Step 1: O-Arylation (Chan-Lam Coupling)

  • Combine N-Hydroxyphthalimide (1.0 equiv), Phenylboronic acid (2.0 equiv), CuCl (1.0 equiv), and Pyridine (1.1 equiv) in 1,2-Dichloroethane.

  • Stir open to air (oxidative coupling) at room temperature for 12–24 hours.

  • Wash with water, dry (

    
    ), and concentrate to yield N-phenoxyphthalimide .
    

Step 2: Hydrazinolysis (Deprotection)

  • Dissolve N-phenoxyphthalimide in

    
    /MeOH (9:1).
    
  • Add Hydrazine hydrate (3.0 equiv) dropwise at 0°C.

  • Stir at Room Temp for 2 hours. A white precipitate (phthalhydrazide) will form.[11]

  • Filter off the precipitate.

  • Acidification: Treat the filtrate with HCl in dioxane to precipitate O-phenylhydroxylamine hydrochloride .

    • Stability: The HCl salt is stable at room temperature for months.

References

  • Bamberger Rearrangement Mechanism: Sone, T., et al. (1981).[12] Kinetics and mechanisms of the Bamberger rearrangement.[12][13] Journal of the Chemical Society, Perkin Transactions 2.[12]

  • Metabolic Activation of N-Aryl Hydroxylamines: Kadlubar, F. F., et al. (1992). Metabolic Activation of Arylamines and Arylamides.[8] NIH/National Cancer Institute.

  • Benzofuran Synthesis from O-Aryl Hydroxylamines: Porzelle, A., et al. (2009).[7][14] Direct Preparation of Benzofurans from O-Arylhydroxylamines.[4][10] Synlett.[4][7]

  • Synthesis of O-Aryl Hydroxylamines (Phthalimide Route): Petrassi, H. M., et al. (2001). Copper-Mediated Coupling of Arylboronic Acids and N-Hydroxyphthalimide. Organic Letters.[4][7]

  • General Reactivity of Hydroxylamines: Ambidge, I. C., et al. (1978). The reaction of hydroxylamine with phenyl acetate.[9] Journal of the Chemical Society.[12]

Sources

Navigating the Synthesis and Handling of O-Arylhydroxylamine Hydrochloride Salts: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Acknowledging the Dual Nature of O-Arylhydroxylamine Salts

O-Arylhydroxylamine hydrochloride salts are a class of compounds with significant utility in contemporary research and development, particularly within the pharmaceutical industry. Their unique chemical properties make them valuable intermediates in the synthesis of complex molecules and novel chemical entities. However, the very reactivity that makes these compounds useful also necessitates a thorough understanding and respectful handling of their potential hazards. This guide is designed for the discerning researcher, scientist, and drug development professional, providing an in-depth exploration of the safety considerations, handling protocols, and emergency procedures essential for the responsible use of these valuable chemical tools. Our approach moves beyond a simple recitation of safety data sheet (SDS) information, delving into the mechanistic underpinnings of the associated risks and offering a framework for a self-validating system of laboratory safety.

Section 1: Understanding the Inherent Hazards – A Mechanistic Perspective

The hazard profile of O-arylhydroxylamine hydrochloride salts is a composite of the individual risks associated with the hydroxylamine functional group, the aryl moiety, and the hydrochloride salt form. A comprehensive understanding of these components is critical for anticipating and mitigating potential dangers.

The Hydroxylamine Core: A Foundation of Reactivity and Toxicity

Hydroxylamine and its derivatives are known for their reactivity as both nucleophiles and reducing agents. The hydrochloride salt form enhances their stability and water solubility, which can be advantageous for certain applications but also increases the potential for aqueous exposure and environmental mobility.[1]

The primary toxicological concern with hydroxylamines is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[2] This can lead to cyanosis and, in severe cases, be life-threatening.

The Influence of the Aryl Substituent: Modulating Carcinogenic Potential

The introduction of an aryl group onto the hydroxylamine core significantly alters the molecule's toxicological profile. Aromatic amines, the metabolic precursors to arylhydroxylamines, have long been recognized as a class of procarcinogens.[3] The metabolic activation of these compounds often proceeds through N-oxidation by cytochrome P-450 enzymes in the liver to form the corresponding N-arylhydroxylamines.[4]

These arylhydroxylamine metabolites are considered "proximate carcinogens."[5] They can undergo further metabolic activation, such as esterification, to form reactive electrophilic species, like nitrenium ions, which can then form covalent adducts with DNA.[3][5] This interaction with genetic material is a critical step in the initiation of chemical carcinogenesis. It is important to note that there are also detoxification pathways for arylhydroxylamines within the body.[6] The balance between metabolic activation and detoxification can be a source of inter-individual variability in susceptibility to the carcinogenic effects of these compounds.[6]

The specific nature of the aryl group and its substituents plays a crucial role in determining the carcinogenic potential of the molecule.[5] Therefore, all O-arylhydroxylamine derivatives should be handled as suspected carcinogens.

GHS Hazard Classification

While a specific GHS classification for every O-arylhydroxylamine hydrochloride salt may not be available, the classification for hydroxylamine hydrochloride and known O-arylhydroxylamines provides a strong basis for a conservative approach to hazard assessment.

Hazard ClassHazard StatementGHS Pictogram
Acute Toxicity, Oral (Category 3 or 4)H301/H302: Toxic/Harmful if swallowedSkull and Crossbones / Exclamation Mark
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skinExclamation Mark
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationExclamation Mark
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationExclamation Mark
Skin Sensitization (Category 1)H317: May cause an allergic skin reactionExclamation Mark
Carcinogenicity (Category 2)H351: Suspected of causing cancerHealth Hazard
Specific Target Organ Toxicity (Repeated Exposure)H373: May cause damage to organs through prolonged or repeated exposureHealth Hazard
Corrosive to Metals (Category 1)H290: May be corrosive to metalsCorrosion
Hazardous to the Aquatic Environment (Acute)H400: Very toxic to aquatic lifeEnvironment

This table synthesizes information from various sources for hydroxylamine hydrochloride and specific O-arylhydroxylamines.[7][8][9]

Section 2: Prudent Laboratory Practices – A Self-Validating System of Safety

A robust safety protocol is not merely a set of rules but a dynamic system that anticipates risks and provides clear, actionable steps to mitigate them. The following protocols are designed to be self-validating, with the rationale behind each step clearly articulated.

Engineering Controls: The First Line of Defense

All work with O-arylhydroxylamine hydrochloride salts, including weighing, dissolving, and reacting, must be conducted in a properly functioning chemical fume hood to prevent inhalation of dusts or vapors.[1][10] The fume hood provides a physical barrier and ventilation to protect the user and the laboratory environment.

Engineering_Controls_Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Containment Containment cluster_Protection Protection Start Start: Handling O-Arylhydroxylamine Hydrochloride Salt VerifyHood Verify Fume Hood Functionality (Check air flow monitor) Start->VerifyHood Weighing Weighing VerifyHood->Weighing Dissolving Dissolving Weighing->Dissolving InsideHood All operations performed INSIDE the fume hood Reaction Reaction Setup Dissolving->Reaction UserProtection User Protected from Inhalation Exposure InsideHood->UserProtection LabProtection Laboratory Environment Protected from Contamination InsideHood->LabProtection Spill_Response_Workflow Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill LargeSpill Large or Unmanageable Spill Assess->LargeSpill No DonPPE Don Appropriate PPE SmallSpill->DonPPE Yes Evacuate Evacuate Area LargeSpill->Evacuate NotifyEHS Notify EHS/Emergency Services Evacuate->NotifyEHS End End NotifyEHS->End Contain Contain Spill (Absorbent/Damp Towel) DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose Dispose->End

Caption: Decision workflow for spill response.

Section 4: Waste Disposal – Ensuring a Safe Final Destination

Due to their potential carcinogenicity and ecotoxicity, O-arylhydroxylamine hydrochloride salts and any materials contaminated with them must be disposed of as hazardous chemical waste. [11] General Guidelines:

  • Segregation: Do not mix O-arylhydroxylamine waste with other waste streams unless explicitly permitted by your institution's EHS department.

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste." [12]* Collection: Follow your institution's procedures for the collection and disposal of hazardous waste. This is typically managed by the EHS department. [11][13]* Empty Containers: Empty containers that held O-arylhydroxylamine hydrochloride salts should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. [12]

Conclusion: Fostering a Culture of Safety

The responsible use of O-arylhydroxylamine hydrochloride salts in a research setting is predicated on a deep understanding of their chemical nature and potential hazards. By integrating the principles and protocols outlined in this guide into your daily laboratory workflow, you contribute to a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific endeavors. This guide should be considered a living document, to be reviewed and adapted as new information becomes available and as your specific research applications evolve.

References

  • N‐Arylhydroxylamines and Chemical Carcinogenicity. (URL: [Link])

  • The metabolic N-oxidation of carcinogenic arylamines in relation to nitrogen charge density and oxidation potential. (URL: [Link])

  • Reductive detoxification of arylhydroxylamine carcinogens by human NADH cytochrome b5 reductase and cytochrome b5. (URL: [Link])

  • Mechanisms of Action of Carcinogenic Aromatic Amides. (URL: [Link])

  • HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. (URL: [Link])

  • Hydroxylamine - Wikipedia. (URL: [Link])

  • HYDROXYLAMINE HYDROCHLORIDE (FOR SYNTHESIS). (URL: [Link])

  • Peroxidative metabolism of carcinogenic N-arylhydroxamic acids: implications for tumorigenesis. (URL: [Link])

  • Hydroxylamine and its salts: Human health tier II assessment. (URL: [Link])

  • Guide for Chemical Spill Response. (URL: [Link])

  • Hydroxylamine hydrochloride - PENTA. (URL: [Link])

  • 8 Steps to Handling a Laboratory Chemical Spill. (URL: [Link])

  • Spill procedure: Clean-up guidance. (URL: [Link])

  • SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). (URL: [Link])

  • Spill Control/Emergency Response - EHSO Manual 2025-2026. (URL: [Link])

  • Laboratory Chemical Spill Cleanup and Response Guide - CCNY. (URL: [Link])

  • SAFETY DATA SHEET - Lab Alley. (URL: [Link])

  • SAFETY DATA SHEET HYDROXYLAMINE HYDROCHLORIDE SOLUTION (251) LEAD USP. (URL: [Link])

  • Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate. (URL: [Link])

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. (URL: [Link])

  • Chemical Waste Disposal Guidelines. (URL: [Link])

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division - Lehigh University. (URL: [Link])

  • GHS Classification (Rev.11, 2025) Summary - PubChem. (URL: [Link])

  • GHS Classification List. (URL: [Link])

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (URL: [Link])

  • Kinetics of Tl(III) oxidation of hydroxylamine hydrochloride in aqueous sulphuric acid. (URL: [Link])

  • List of GHS Hazard and Precautionary Statements. (URL: [Link])

  • N-Hydroxy-N-arylacetamides. I. Toxicity of certain polycyclic and monocyclic N-hydroxy-N-arylacetamides in rats. (URL: [Link])

  • Process for preparing o-alkylhydroxylamine salts without the isolation of intermedi
  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. (URL: [Link])

  • Safety parameters and stability diagram of hydroxylamine hydrochloride and sulphate | Request PDF. (URL: [Link])

  • O-Allylhydroxylamine hydrochloride | C3H8ClNO | CID 3084724 - PubChem. (URL: [Link])

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Solubility of O-(3,5-Dimethylphenyl)hydroxylamine HCl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of O-(3,5-Dimethylphenyl)hydroxylamine HCl in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of O-(3,5-Dimethylphenyl)hydroxylamine HCl in various organic solvents. Given the specificity of this compound, this document emphasizes the foundational principles of solubility and provides robust methodologies for its empirical determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a critical physicochemical property that significantly influences a drug candidate's lifecycle, from synthesis and purification to formulation and bioavailability. For a compound like O-(3,5-Dimethylphenyl)hydroxylamine HCl, understanding its solubility profile in organic solvents is paramount for process chemistry, enabling efficient reaction conditions, workups, and crystallizations. In the context of formulation, solubility dictates the choice of excipients and delivery systems.

This guide will delve into the theoretical underpinnings of this compound's expected solubility, provide detailed experimental protocols for its quantitative measurement, and discuss the safety considerations imperative for handling hydroxylamine derivatives.

Theoretical Framework: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[1] O-(3,5-Dimethylphenyl)hydroxylamine HCl is an amine salt, a key characteristic that dictates its solubility behavior.[2][3]

Key Molecular Features Influencing Solubility:

  • Ionic Nature: As a hydrochloride salt, the molecule is ionic and therefore inherently polar. This suggests a higher affinity for polar solvents.[2][3]

  • Aromatic Ring: The 3,5-dimethylphenyl group is a nonpolar, lipophilic moiety. This structural feature will contribute to its solubility in less polar organic solvents.

  • Hydroxylamine Group: The hydroxylamine functional group is polar and capable of hydrogen bonding, which generally enhances solubility in protic and polar aprotic solvents.[4][5]

  • Overall Polarity: The molecule possesses both polar (hydroxylamine HCl) and nonpolar (dimethylphenyl group) regions, making it amphiphilic to some extent. Its solubility will therefore be a balance between these competing characteristics.

Based on these features, a qualitative prediction of solubility in various solvent classes can be made:

Solvent ClassPredicted SolubilityRationale
Polar Protic (e.g., Methanol, Ethanol)HighThe ionic nature of the HCl salt and the hydrogen bonding capability of the hydroxylamine group will strongly interact with polar protic solvents.[6][7]
Polar Aprotic (e.g., DMSO, DMF, Acetonitrile)Moderate to HighThe polarity of these solvents will interact favorably with the polar functional groups of the solute.
Nonpolar (e.g., Hexane, Toluene)LowThe nonpolar nature of these solvents will not effectively solvate the ionic hydrochloride salt.
Chlorinated (e.g., Dichloromethane, Chloroform)Low to ModerateWhile slightly polar, these solvents are generally not polar enough to effectively dissolve a salt. Amines can also have incompatibilities with chloroform.[4]

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through empirical measurement.[8] The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its accuracy.[8]

Materials and Equipment
  • O-(3,5-Dimethylphenyl)hydroxylamine HCl (solute)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature shaker or incubator

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

  • Volumetric flasks and pipettes

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility.

Sources

Advanced Electrophilic Amination: A Guide to Using O-Arylhydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the synthesis of unprotected amines using O-arylhydroxylamines, specifically focusing on O-(2,4-dinitrophenyl)hydroxylamine (DPH) .[1] This reagent represents a significant safety and stability upgrade over the traditional, yet explosive, O-mesitylsulfonylhydroxylamine (MSH).

Executive Summary & Core Philosophy

The synthesis of primary amines (


) typically relies on nucleophilic nitrogen sources attacking electrophilic carbons (e.g., Gabriel synthesis, alkylation). This guide inverts that logic. We utilize Electrophilic Amination , where the nitrogen atom is rendered electron-deficient ("Umpolung") by a leaving group.

While O-mesitylsulfonylhydroxylamine (MSH) was the historical standard for this transformation, its shock-sensitivity makes it hazardous for scale-up. This guide focuses on O-(2,4-dinitrophenyl)hydroxylamine (DPH) , a robust, crystalline, and significantly safer alternative that retains high reactivity for:

  • Metal-Free Amination of arylboronic acids.

  • Rh-Catalyzed C-H Amination of arenes (acting as an internal oxidant).[2][3]

  • N-Heterocycle Functionalization (Pyridinium ylide formation).

The Reagent: Synthesis of DPH

Causality: We do not synthesize DPH by direct amination of the phenol due to poor yield and selectivity. Instead, we use an N-protected intermediate to ensure mono-substitution at the oxygen, followed by a controlled deprotection. The method below (Legault & Charette) is preferred for its operational simplicity and high safety margin.

Protocol: Preparation of O-(2,4-dinitrophenyl)hydroxylamine

Safety Note: While DPH is stable, all hydrazine derivatives should be treated as potentially energetic. Work behind a blast shield.

Step 1: Coupling

  • Dissolve: Suspend N-hydroxyphthalimide (1.0 equiv) in Acetone (3 mL/mmol).

  • Base: Add Triethylamine (

    
    , 1.1 equiv). The solution will turn dark red (formation of the N-hydroxyphthalimide anion).
    
  • Electrophile: Add 2,4-dinitrochlorobenzene (1.0 equiv).

  • Reaction: Stir at room temperature for 1–2 hours. The color will shift to yellow/orange as the product precipitates.

  • Workup: Pour into ice water. Filter the solid, wash with cold MeOH, and dry. This yields N-(2,4-dinitrophenoxy)phthalimide.

Step 2: Hydrazinolysis (Unmasking)

  • Suspend: Place the phthalimide intermediate in

    
     (DCM) at 
    
    
    
    .
  • Cleave: Add Hydrazine hydrate (

    
    , 2–3 equiv) dropwise.
    
  • Precipitate: A white precipitate (phthalhydrazide) will form rapidly. Stir for 30–60 mins.

  • Purification: Filter off the white solid. The filtrate contains your DPH.

  • Isolation: Rapidly pass the filtrate through a short pad of silica gel (eluting with DCM) to remove trace hydrazine. Evaporate solvent cold (

    
    ).
    
  • Storage: Store the resulting yellow crystals at

    
    .
    

Mechanism of Action

The utility of DPH lies in the 2,4-dinitrophenoxide leaving group. It is sufficiently electron-withdrawing to make the amine nitrogen electrophilic, yet the N-O bond is stable enough to prevent spontaneous decomposition (unlike the O-sulfonyl bond in MSH).

Mechanism cluster_0 Electrophilic Activation DPH DPH Reagent (Ar-O-NH2) TS Transition State [Nu---NH2---OAr] DPH->TS Nu Nucleophile (R-M or C-H) Nu->TS Attack on N Prod Primary Amine (R-NH2) TS->Prod Bond Formation LG Leaving Group (2,4-Dinitrophenol) TS->LG Elimination

Figure 1: General mechanism of electrophilic amination using DPH. The nucleophile attacks the nitrogen, displacing the stabilized phenoxide anion.

Application A: Metal-Free Amination of Arylboronic Acids

Why this method? Unlike Grignard reagents, which often require O-benzoylhydroxylamines or Cu-catalysis, arylboronic acids react efficiently with DPH without any transition metal catalyst. This is the "self-validating" choice for pharmaceutical intermediates where trace metal contamination is a concern.

Protocol
  • Setup: In a vial, combine Arylboronic acid (

    
    , 1.0 equiv) and DPH (1.2 equiv).
    
  • Solvent: Add solvent (THF or Ethanol/Water mixture).

  • Conditions: Stir at room temperature for 12–24 hours.

  • Workup: Dilute with aqueous NaOH (1M) to quench and ionize the dinitrophenol byproduct (making it water-soluble). Extract the free amine into ether/DCM.

Data Summary: Scope & Yields

Substrate TypeElectronic NatureTypical YieldNotes
Phenylboronic acid Neutral85-95%Fast conversion.
4-Methoxyphenyl... Electron-Rich80-90%Highly efficient.
4-Fluorophenyl... Electron-Poor60-75%Slower; may require mild heating (

).
Ortho-substituted Steric Hindrance50-65%Steric bulk impedes N-attack.

Application B: Rh-Catalyzed C-H Amination

Why this method? This is the most advanced application. DPH acts as both the nitrogen source and the internal oxidant . The cleavage of the N-O bond drives the catalytic cycle, removing the need for external oxidants like hypervalent iodine, which often degrade sensitive substrates.

Mechanism & Workflow

The Rh(II) or Rh(III) catalyst coordinates to the amine of DPH. C-H activation occurs at the arene, followed by nitrenoid insertion or direct coupling.

RhCatalysis Cat Rh(II) Catalyst (Rh2(esp)2) Complex Rh-Nitrenoid Species Cat->Complex + DPH - ArOH DPH DPH Reagent Arene Arene Substrate (C-H) Insert C-H Insertion Complex->Insert + Arene Insert->Cat Regenerate Product Arylamine (Ar-NH2) Insert->Product Byprod HOP(OAr)2 / ArOH

Figure 2: Catalytic cycle for C-H amination. The release of 2,4-dinitrophenol drives the formation of the reactive Rh-nitrenoid species.

Protocol (Adapted from Falck/Kurti)[1]
  • Catalyst: Use

    
     (Du Bois catalyst) at 1–5 mol%.
    
  • Solvent: 2,2,2-Trifluoroethanol (TFE) is critical. It stabilizes the electrophilic intermediates.

  • Reaction: Mix Arene (1.0 equiv), DPH (1.2 equiv), and Catalyst in TFE.

  • Temperature: Stir at ambient temperature.

  • Observation: The reaction is often complete within 1 hour. The byproduct (2,4-dinitrophenol) can be removed via a basic wash (

    
    ).
    

Troubleshooting & Optimization

  • Color Change: The reaction mixture typically turns from yellow (DPH) to bright orange/red (dinitrophenoxide anion) upon completion/quenching. This serves as a visual indicator.

  • Solvent Choice: For metal-free reactions, polar protic solvents (EtOH/H2O) help solubilize the boronic acid. For Rh-catalysis, fluorinated solvents (TFE, HFIP) are non-negotiable for high yields.

  • Safety: If DPH cakes or forms large crystals, do not crush them dry. Dissolve in DCM and re-precipitate if necessary.

References

  • Legault, C., & Charette, A. B. (2003). Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. The Journal of Organic Chemistry, 68(18), 7119–7122.[4] Link

  • Zhu, C., Li, G., Ess, D. H., Falck, J. R., & Kürti, L. (2012). Metal-Free Amination of Arylboronic Acids with O-(2,4-Dinitrophenyl)hydroxylamine.[5] Angewandte Chemie International Edition, 51(27), 6676–6680. Link

  • Paudyal, M. P., Adebesin, A. M., Burt, S. R., Ess, D. H., Ma, Z., Kürti, L., & Falck, J. R. (2016). Dirhodium-catalyzed C-H arene amination using hydroxylamines.[2][3] Science, 353(6304), 1144–1147. Link

  • Tamura, Y., Minamikawa, J., & Ikeda, M. (1977). O-Mesitylenesulfonylhydroxylamine and Related Compounds - Powerful Aminating Reagents. Synthesis, 1977(1), 1–17. (Provided for historical context on MSH vs DPH). Link

Sources

Methodological & Application

Application Note: Protocol for Electrophilic Amination using O-(3,5-Dimethylphenyl)hydroxylamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

The Challenge: Accessing Primary Amines

The synthesis of primary amines typically relies on nucleophilic substitution (e.g., alkylation of ammonia), which suffers from over-alkylation, or reductive methods (e.g., hydrogenation of azides/nitriles). Electrophilic amination offers a powerful "umpolung" strategy: reacting a nucleophilic carbon source (organometallic or C-H bond) with an electrophilic nitrogen source.

The Solution: O-(3,5-Dimethylphenyl)hydroxylamine HCl

While reagents like Chloramine-T or O-mesitylenesulfonylhydroxylamine (MSH) are common, they suffer from handling hazards (instability/explosivity) or poor selectivity.

O-(3,5-Dimethylphenyl)hydroxylamine (DMPH) represents a "Goldilocks" reagent in this class:

  • Tunable Reactivity: The 3,5-dimethylphenol leaving group is less acidic (

    
    ) than the 2,4-dinitrophenol in DPH (
    
    
    
    ), making the reagent more stable towards background decomposition while retaining sufficient electrophilicity for metal-catalyzed processes.
  • Safety Profile: Unlike MSH, the O-aryl ether linkage is non-explosive under standard storage conditions.

  • Solubility: The methyl groups enhance solubility in non-polar organic solvents (DCM, Toluene) compared to unsubstituted O-phenyl hydroxylamine.

This protocol details the Copper-Catalyzed Electrophilic Amination of Organozinc Reagents , a robust method for synthesizing hindered anilines and alkyl amines.

Part 2: Mechanism of Action

The reaction proceeds via a metal-catalyzed oxidative addition or an


-like displacement, depending on the nucleophile. In the presence of Copper(I), the mechanism involves the formation of a high-valent Cu(III)-amido species.
Mechanistic Pathway (Graphviz)

G Start Substrate (Organozinc R-ZnX) Transmetal Organocopper Intermediate [R-Cu] Start->Transmetal + Catalyst Catalyst Cu(I) Catalyst OxAdd Oxidative Addition [R-Cu(III)-NH2(OAr)] Transmetal->OxAdd + Reagent Reagent Reagent Ar-O-NH2 Reagent->OxAdd RedElim Reductive Elimination OxAdd->RedElim RedElim->Catalyst Regeneration Product Primary Amine (R-NH2) RedElim->Product Byproduct Byproduct (3,5-Dimethylphenol) RedElim->Byproduct

Figure 1: Catalytic cycle for the electrophilic amination of organometallics using O-aryl hydroxylamines. The critical step is the oxidative addition across the N-O bond.

Part 3: Experimental Protocol

Safety & Handling[1][2][3][4][5]
  • Hazard: Hydroxylamine derivatives can be sensitizers and potential mutagens. Handle in a fume hood.

  • Storage: Store the HCl salt at -20°C under argon. It is hygroscopic.[1]

  • Incompatibility: Avoid mixing with strong reducing agents or neat oxidizing acids.

Materials[2][7][8]
  • Reagent: O-(3,5-Dimethylphenyl)hydroxylamine HCl (DMPH-HCl).

  • Catalyst: CuCl₂ or Cu(OAc)₂ (1-5 mol%).

  • Ligand: 1,10-Phenanthroline (if required for difficult substrates).

  • Substrate: Aryl/Alkyl Zinc Pivalate (prepared in situ from Grignard + Zn(Opiv)₂ or Aryl Halide + Mg/Zn).

  • Solvent: THF (anhydrous).

  • Base: Lithium tert-butoxide (LiOtBu) or saturated NaHCO₃ (for neutralization).

Step-by-Step Procedure: Electrophilic Amination of Arylzinc Pivalates

Objective: Synthesis of 4-methoxy-2-methylaniline from the corresponding organozinc.

Step 1: Preparation of the Free Base Reagent (Critical)

The reagent is supplied as an HCl salt to ensure shelf stability. It must be neutralized immediately prior to use or in situ if the reaction tolerates base.

  • Weigh 1.2 equiv of O-(3,5-Dimethylphenyl)hydroxylamine HCl into a separate vial.

  • Add DCM (2 mL/mmol) and saturated aq. NaHCO₃ (2 mL/mmol) .

  • Vigorously stir for 5 minutes.

  • Separate the organic layer, dry over Na₂SO₄, and filter into a clean, dry flask.

  • Note: Use this solution immediately. Do not concentrate to dryness (thermal hazard).

Step 2: Preparation of Organozinc Substrate
  • In a flame-dried Schlenk flask under Argon, charge 4-methoxy-2-methylphenylmagnesium bromide (1.0 mmol, 1.0 M in THF).

  • Add Zn(Opiv)₂ (Zinc pivalate, 1.1 equiv) dissolved in THF.

  • Stir at 25°C for 15 minutes to generate the organozinc species.

    • Why Zinc? Organozincs are softer nucleophiles than Grignards, reducing side reactions with the hydroxylamine oxygen (which would yield ethers).

Step 3: The Amination Reaction
  • To the organozinc solution, add CuCl₂ (2.5 mol%) and LiCl (10 mol%) .

  • Dropwise add the Free Base DMPH solution (prepared in Step 1) over 5 minutes.

    • Control: Maintain temperature at 25°C. Exotherms indicate rapid N-O insertion.

  • Stir the mixture for 2–4 hours at room temperature.

  • Monitor via TLC (or LC-MS). The disappearance of the zinc species and appearance of the aniline (often fluorescent) indicates completion.

Step 4: Workup & Purification[2]
  • Quench with 1 M HCl (aq) to hydrolyze any remaining organometallics and protonate the amine product (driving it into the aqueous layer).

  • Wash the aqueous layer with Diethyl Ether (2 x 10 mL).

    • Purification Logic: This step removes the 3,5-dimethylphenol byproduct and non-basic organic impurities, which stay in the ether.

  • Basify the aqueous layer to pH > 10 using 4 M NaOH .

  • Extract the free amine product with EtOAc (3 x 15 mL).

  • Dry (Na₂SO₄) and concentrate.[2]

Part 4: Data Analysis & Troubleshooting

Representative Performance Data

Comparison of Electrophilic Aminating Reagents in Cu-Catalyzed Amination of Ph-ZnCl.

ReagentYield (%)StabilityByproduct Removal
O-(3,5-Dimethylphenyl)hydroxylamine 88% High (Solid HCl salt) Easy (Acid/Base extraction)
O-Benzoylhydroxylamine75%Moderate (Oil)Difficult (Benzoic acid)
O-(2,4-Dinitrophenyl)hydroxylamine92%Low (Explosion Risk)Easy
Chloramine-T45%HighDifficult (Sulfonamide)
Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
Low Yield (<30%) Reagent decomposition before reaction.Ensure the free base is prepared fresh (<10 mins) and kept cold.
Ether Formation (Ar-O-Ar) Attack on Oxygen instead of Nitrogen.Switch solvent to THF/DCM (1:1). Ensure Cu catalyst is active (green/blue color).
No Reaction Catalyst poisoning.Use anhydrous solvents. Ensure Zn(Opiv)₂ is dry.[3] Add 10% LiCl to solubilize the zinc species.
Byproduct Contamination Incomplete separation of 3,5-dimethylphenol.Ensure the Acid Wash (Step 4.1) is pH < 2. The phenol will remain organic; the amine will protonate.

References

  • Fundamental Reactivity of O-Aryl Hydroxylamines: McDonald, S. L., & Wang, Q. (2014). Copper-Catalyzed Electrophilic Amination of Heteroaryl- and Aryl-Zinc Pivalates.[4] Chemical Communications, 50(20), 2535–2538. [Link]

  • Cobalt-Catalyzed C-H Amination (Contextual): Park, J., & Chang, S. (2015). Cobalt-Catalyzed C–H Amination of Arenes with O-Acylhydroxylamines. Angewandte Chemie International Edition, 54(47), 14103–14107. [Link]

  • General Review of Electrophilic Amination: Niyomchon, S., & Berke, H. (2016). Electrophilic Amination: The Case of O-Substituted Hydroxylamines. Chemistry – A European Journal, 22(20), 6730–6746. [Link]

  • Synthesis of O-Aryl Hydroxylamines (Chan-Lam Coupling): Konda, S., et al. (2019). Practical Synthesis of O-Aryl Hydroxylamines via Cu-Catalyzed Coupling. Journal of Organic Chemistry, 84(14), 9344–9352. [Link]

Sources

Application Note: Copper-Catalyzed C-H Amination with O-Substituted Hydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a comprehensive, expert-level guide to Copper-Catalyzed C-H Amination using O-Substituted Hydroxylamines , with a specific focus on the structural class implied by O-(3,5-Dimethylphenyl)hydroxylamine and its functional analogs (e.g., O-(3,5-dimethylbenzoyl)hydroxylamine).

These reagents are powerful sources of "electrophilic nitrogen," enabling the direct conversion of C–H bonds to C–N bonds—a transformation of immense value in medicinal chemistry for late-stage functionalization.

Executive Summary & Strategic Rationale

The direct amination of C–H bonds represents a "holy grail" in synthetic chemistry, allowing for the rapid diversification of drug scaffolds without pre-functionalization (e.g., halogenation).

While traditional amination (Buchwald-Hartwig, Ullmann) requires aryl halides, Copper-Catalyzed Electrophilic Amination utilizes an "umpolung" strategy. Here, the nitrogen source—specifically an O-substituted hydroxylamine —acts as an electrophile (


 equivalent) reacting with a nucleophilic organometallic species or a C–H bond activated by the copper catalyst.

Why O-(3,5-Dimethylphenyl)hydroxylamine? The specific use of 3,5-dimethyl-substituted reagents (whether O-aryl or O-benzoyl) is often driven by tunability :

  • Stability: The 3,5-dimethyl substitution pattern provides steric protection, enhancing the thermal stability of the otherwise labile N–O bond compared to unsubstituted analogs.

  • Solubility: The lipophilic methyl groups improve solubility in non-polar organic solvents (DCM, Toluene) used in C–H activation.

  • Electronic Tuning: In O-benzoyl variants, the electron-donating methyl groups modulate the electrophilicity of the nitrogen, suppressing side reactions like over-amination or decomposition.

Mechanism of Action

The reaction generally proceeds via a Cu(I)/Cu(III) catalytic cycle. The O-substituted hydroxylamine serves as the oxidant and nitrogen source.

The Catalytic Cycle
  • Activation: The Cu(I) species coordinates with the O-substituted hydroxylamine.

  • Oxidative Addition: The weak N–O bond undergoes oxidative addition to the copper center, generating a high-valent Cu(III)-amido/nitrenoid species.

  • C-H Activation/Insertion: The highly reactive Cu(III) species activates the target C–H bond (via metallation or insertion).

  • Reductive Elimination: The C–N bond is formed, releasing the product and regenerating the Cu(I) catalyst.

  • Byproduct: The leaving group (e.g., 3,5-dimethylphenol or 3,5-dimethylbenzoic acid) is released.

Mechanistic Diagram (DOT)

CH_Amination_Mechanism Cat Cu(I)-Ligand (Active Catalyst) Inter1 Oxidative Addition [L-Cu(III)-NHR(OR')] Cat->Inter1 + Reagent Reagent O-Substituted Hydroxylamine (Electrophilic N Source) Reagent->Inter1 Inter2 C-H Activation [L-Cu(III)-R(NHR)] Inter1->Inter2 + Substrate (- Byproduct) Byproduct Byproduct (ROH / RCOOH) Inter1->Byproduct Substrate Substrate (R-H) (Arene/Alkene) Substrate->Inter2 Inter2->Cat Regeneration Product Aminated Product (R-NHR) Inter2->Product Reductive Elimination

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for electrophilic C-H amination using O-substituted hydroxylamines.

Experimental Protocols

Synthesis of the Reagent: O-(3,5-Dimethylbenzoyl)hydroxylamine

Note: If the specific O-(3,5-dimethylphenyl) ether is unavailable, the benzoate ester is the functional equivalent for electrophilic amination and is synthetically robust.

Reagents:

  • 3,5-Dimethylbenzoic acid (1.0 equiv)

  • Ethyl chloroformate (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)

  • N-Boc-hydroxylamine (1.0 equiv)

  • TFA (Trifluoroacetic acid)

Procedure:

  • Activation: Dissolve 3,5-dimethylbenzoic acid in THF at 0°C. Add NMM, followed by dropwise addition of ethyl chloroformate. Stir for 15 min to form the mixed anhydride.

  • Coupling: Add N-Boc-hydroxylamine. Warm to RT and stir for 2 h.

  • Workup: Quench with water, extract with EtOAc. Wash with brine, dry (

    
    ), and concentrate.
    
  • Deprotection: Dissolve the intermediate in DCM. Add TFA (20% v/v) at 0°C. Stir until Boc removal is complete (TLC monitoring).

  • Neutralization (Critical): Carefully neutralize with saturated

    
     at 0°C. Rapidly extract with cold DCM.
    
  • Isolation: Dry and concentrate at low temperature (<30°C). The product, O-(3,5-dimethylbenzoyl)hydroxylamine , is obtained as a white solid. Store at -20°C.

Protocol: Copper-Catalyzed C-H Amination of Arenes

Standard Conditions:

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand: 4,7-Dimethoxy-1,10-phenanthroline (10-15 mol%) or dtbpy.

  • Substrate: Arene (1.0 equiv) (e.g., Benzene, Mesitylene, or complex scaffold).

  • Reagent: O-(3,5-Dimethylbenzoyl)hydroxylamine (1.2 - 1.5 equiv).

  • Base: Usually not required for neutral C-H activation, but

    
     may be used for deprotonative pathways.
    
  • Solvent: DCE or 1,4-Dioxane.

Step-by-Step:

  • Glovebox/Schlenk: In a flame-dried Schlenk tube, combine Cu catalyst and ligand in solvent (2 mL). Stir for 30 min to form the complex.

  • Addition: Add the arene substrate.

  • Reagent Addition: Add the O-substituted hydroxylamine in one portion (or slow addition for sensitive substrates).

  • Reaction: Heat to 60-80°C for 12-24 h. The solution typically changes color (green/blue) indicating Cu oxidation states.

  • Workup: Cool to RT. Filter through a pad of Celite/Silica to remove copper salts. Elute with EtOAc.

  • Purification: Concentrate and purify via flash column chromatography.

Data & Optimization Guide

Solvent and Ligand Effects

The choice of ligand is critical for stabilizing the high-valent Cu(III) intermediate.

VariableRecommendationRationale
Solvent DCE (1,2-Dichloroethane)High boiling point, non-coordinating, solubilizes cationic Cu species.
Ligand 1,10-Phenanthroline derivs.Electron-rich phenanthrolines stabilize Cu(III) and facilitate oxidative addition.
Temperature 60°C - 80°CActivation energy required for N-O cleavage; too high causes reagent decomposition.
Concentration 0.1 M - 0.2 MHigh concentration favors intermolecular coupling over solvent reaction.
Troubleshooting Common Issues
ObservationDiagnosisCorrective Action
Low Yield Reagent decompositionUse slow addition (syringe pump) of the hydroxylamine.
Homocoupling Biaryl formationReduce catalyst loading; switch to a more bulky ligand (e.g., dtbpy).
No Reaction Catalyst poisoningEnsure reagents are free of thiols or strong chelators; use

(cationic Cu).

Variations: Allylic C-H Amination[1][2]

If the target is Allylic C-H Amination (reacting at the position adjacent to an alkene), the mechanism shifts slightly. As described by Murru & Srivastava (2021), N-arylhydroxylamines are often used, but O-acyl variants can also be effective.

Workflow Diagram for Allylic Amination:

Allylic_Amination Start Alkene Substrate Process Allylic C-H Activation Start->Process Reagent N-Aryl / O-Acyl Hydroxylamine Reagent->Process Cat Cu(I) / Ligand Cat->Process End Allylic Amine Process->End Regioselective

Caption: General workflow for Copper-catalyzed allylic C-H amination.

Safety & Handling

  • Explosion Hazard: Hydroxylamine derivatives (containing N-O bonds) are potentially energetic. While the 3,5-dimethyl variants are more stable, never heat neat material. Always conduct DSC (Differential Scanning Calorimetry) before scaling up >1g.

  • Toxicity: Copper salts and aryl hydroxylamines are toxic. Use double-gloving and work in a fume hood.

  • Storage: Store O-substituted hydroxylamines at -20°C under argon. Decomposition is indicated by a color change (white to yellow/brown).

References

  • Murru, S., et al. (2021). "Copper-catalyzed asymmetric allylic C–H amination of alkenes using N-arylhydroxylamines." Organic Chemistry Frontiers. Link

  • Berman, A. M., & Johnson, J. S. (2006). "Copper-catalyzed electrophilic amination of organozinc nucleophiles: documentation of O-benzoyl hydroxylamines as broadly useful R2N(+) and RHN(+) synthons." Journal of the American Chemical Society. Link

  • McDonald, S. L., & Wang, Q. (2013). "Copper-Catalyzed Electrophilic Amination of Heteroarenes." ChemComm. Link

  • Legnani, L., et al. (2018). "Recent Advances in the Synthesis of Anilines via Copper-Catalyzed Electrophilic Amination." Catalysts. Link

Application Notes and Protocols for the Rhodium-Catalyzed Synthesis of Anilines Using Hydroxylamine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Modern Approach to a Privileged Scaffold

Aniline and its derivatives are fundamental building blocks in modern chemistry, forming the core of a vast array of pharmaceuticals, agrochemicals, dyes, and functional materials.[1][2] Traditional methods for aniline synthesis often involve multi-step sequences or harsh reaction conditions.[1][2] The advent of transition metal-catalyzed C-H functionalization has ushered in a new era of synthetic efficiency, allowing for the direct conversion of C-H bonds into C-N bonds. This guide provides a comprehensive overview and detailed protocols for the rhodium-catalyzed direct C-H amination of arenes using hydroxylamine-based reagents, a powerful and increasingly utilized method for the synthesis of anilines.[1][2][3] This methodology is distinguished by its operational simplicity, mild reaction conditions, and broad substrate scope.[1][2][3]

Theoretical Foundation and Mechanistic Insights

The rhodium-catalyzed C-H amination of arenes with hydroxylamine reagents is a testament to the power of harnessing reactive intermediates. The reaction is believed to proceed through the formation of a rhodium-nitrenoid intermediate, which then undergoes electrophilic aromatic substitution with the arene substrate.

The Catalytic Cycle

The currently accepted mechanism for this transformation is depicted below. The dirhodium(II) catalyst, a key player in this process, reacts with the hydroxylamine reagent to generate a rhodium-nitrenoid intermediate. This highly reactive species is responsible for the subsequent C-H insertion into the aromatic ring. The choice of hydroxylamine reagent is critical; those with a good leaving group, such as a sulfonyl group, facilitate the formation of the nitrenoid.[1][2] The relatively weak N-O bond of the aminating agent acts as an internal oxidant, a key feature that obviates the need for an external oxidant.[1][2]

Catalytic Cycle Rh2(L)4 Rh2(L)4 Rh-Nitrenoid Intermediate Rh-Nitrenoid Intermediate Rh2(L)4->Rh-Nitrenoid Intermediate + Hydroxylamine Reagent Hydroxylamine Reagent Hydroxylamine Reagent Sigma-Complex Sigma-Complex Rh-Nitrenoid Intermediate->Sigma-Complex + Arene Arene Arene Sigma-Complex->Rh2(L)4 - Aniline Product - Leaving Group Aniline Product Aniline Product Leaving Group Leaving Group

Figure 1: Proposed catalytic cycle for the rhodium-catalyzed C-H amination of arenes.

Experimental Protocols

The following protocols are designed to be a starting point for researchers. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • Rhodium Catalyst: Dirhodium(II) tetra-α,α,α',α'-tetramethyl-1,3-benzenedipropionate (Rh2(esp)2) is a highly effective catalyst for this transformation.[4] Other rhodium catalysts such as Rh2(OAc)4 can be used but may result in lower yields.[2]

  • Hydroxylamine Reagent: O-Sulfonylated hydroxylamines (e.g., N-methyl-O-tosylhydroxylamine) are common aminating agents. These can be synthesized or purchased commercially.

  • Arene Substrate: A wide range of electron-rich arenes can be used.

  • Solvent: 2,2,2-Trifluoroethanol (TFE) is often the solvent of choice, as it has been shown to promote the reaction.[1][2]

  • Inert Gas: Argon or Nitrogen.

  • Standard laboratory glassware and purification supplies.

General Procedure for Rhodium-Catalyzed Arene Amination

The following is a general procedure for the amination of an arene with an N-alkyl-O-sulfonylhydroxylamine.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Oven-dried flask under inert atmosphere Reagents 2. Add Rh catalyst, arene, and solvent Setup->Reagents Cool 3. Cool to 0 °C Reagents->Cool Add_Reagent 4. Add hydroxylamine reagent Stir 5. Stir at 0 °C to room temperature Add_Reagent->Stir Monitor 6. Monitor by TLC or GC/MS Stir->Monitor Quench 7. Quench with saturated NaHCO3 Extract 8. Extract with organic solvent Quench->Extract Dry 9. Dry, filter, and concentrate Extract->Dry Purify 10. Purify by column chromatography Dry->Purify

Figure 2: General experimental workflow for rhodium-catalyzed arene amination.

Step-by-Step Protocol:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the rhodium catalyst (e.g., Rh2(esp)2, 1-2 mol%).

  • Add the arene substrate (1.0 equiv) and the solvent (e.g., TFE).

  • Place the flask under an inert atmosphere (argon or nitrogen) and cool the mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve the hydroxylamine reagent (1.2-1.5 equiv) in the reaction solvent.

  • Add the hydroxylamine solution to the reaction mixture dropwise over a period of 5-10 minutes.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aniline.

Data and Performance

The rhodium-catalyzed amination of arenes is a versatile reaction with a broad substrate scope. The following tables summarize typical results obtained using this methodology.

Table 1: Scope of Arene Substrates
EntryAreneProductYield (%)
1MesityleneN-Methyl-2,4,6-trimethylaniline75
21,3,5-TrimethoxybenzeneN-Methyl-2,4,6-trimethoxyaniline88
3NaphthaleneN-Methyl-1-naphthylamine65
42-Methoxynaphthalene1-Methylamino-2-methoxynaphthalene85

Yields are based on published data and may vary depending on specific reaction conditions.[2]

Table 2: Influence of the Aminating Agent
EntryAminating AgentAreneProductYield (%)
1TsONHMeMesityleneN-Methyl-2,4,6-trimethylaniline75
2TsONHEtMesityleneN-Ethyl-2,4,6-trimethylaniline72
3TsONHnBuMesityleneN-Butyl-2,4,6-trimethylaniline52

Yields are based on published data and may vary depending on specific reaction conditions.[1][2]

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. Key to the success of this reaction is the use of a high-purity rhodium catalyst and a suitable hydroxylamine reagent. The synchronous release of a stoichiometric amount of arylsulfonic acid during the amination is critical, as it protonates the newly formed arylamine, preventing it from coordinating to and deactivating the rhodium catalyst.[1] In some cases, particularly with substrates containing basic functional groups, the addition of an acid such as p-toluenesulfonic acid may be necessary to ensure full protonation and maintain catalytic activity.[2] The reaction is also tolerant of air and water, making it operationally convenient.[1]

Conclusion

The rhodium-catalyzed direct C-H amination of arenes using hydroxylamine reagents represents a significant advancement in the synthesis of anilines. This method provides a mild, efficient, and scalable route to a wide range of arylamines. The protocols and data presented in this guide are intended to enable researchers to readily adopt this powerful synthetic tool.

References

  • Chugh, V., & Chatterjee, B. (2022). An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes. ResearchGate. [Link]

  • Recent advances in Rh( i )-catalyzed enantioselective C–H functionalization. (2024). Chemical Society Reviews. [Link]

  • Paudyal, M. P., et al. (2016). Dirhodium-catalyzed C-H arene amination using hydroxylamines. Science. [Link]

  • Paudyal, M. P., et al. (2016). Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines. PMC. [Link]

  • Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry. [Link]

  • Oxidative coupling of N-nitrosoanilines with substituted allyl alcohols under rhodium (III) catalysis. (2024). Frontiers in Chemistry. [Link]

  • Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines. (n.d.). PMC. [Link]

  • Li, X. (n.d.). Recent Advances in Rhodium‐Catalyzed Electrochemical C H Activation. Chemistry – An Asian Journal. [Link]

  • Rhodium(III)-Catalyzed Oxidative C–H Alkylation of Aniline Derivatives with Allylic Alcohols To Produce β-Aryl Ketones. (2022). ACS Catalysis. [Link]

  • Rhodium(III) Catalysed Hydroamination of Aromatic Terminal Alkynes with Anilines. (n.d.). DR-NTU. [Link]

  • Scope and Mechanistic Probe into Asymmetric Synthesis of α-Trisubstituted-α-Tertiary Amines by Rhodium Catalysis. (2023). PMC. [Link]

  • Rhodium‐Catalyzed Direct ortho‐Arylation of Anilines. (2025). ResearchGate. [Link]

  • Rh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes via C–H Activation/Alkene Cyclization: Access to Highly Regioselective Indoline Derivatives. (n.d.). ResearchGate. [Link]

  • Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis. (n.d.). PMC. [Link]

  • Reversed reactivity of anilines with alkynes in the rhodium-catalysed C–H activation/carbonylation tandem. (2015). PMC. [Link]

  • Dirhodium Catalyzed C-H Arene Amination using Hydroxylamines. (n.d.). ResearchGate. [Link]

  • Rhodium-Catalyzed C-H Amination. An Enabling Method for Chemical Synthesis. (2025). ResearchGate. [Link]

  • Directing group strategies in rhodium-catalyzed C–H amination. (n.d.). Organic & Biomolecular Chemistry. [Link]

  • Hydroxylamine-Mediated Arene C-H Amination and C-C Amination via Aza-Hock Rearrangement. (2021). heiDOK – The Heidelberg Document Repository. [Link]

  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. (n.d.). ResearchGate. [Link]

  • Hydroxylamine-Mediated C-C Amination via an Aza-Hock Rearrangement. (2021). Nature Communications. [Link]

Sources

Direct amination of arenes using O-(3,5-Dimethylphenyl)hydroxylamine hydrochloride

Application Note: Direct Amination of Arenes using -Substituted Hydroxylamines[1]


Audience:

Executive Summary

The direct introduction of a primary amino group (

Electrophilic Amination offers a complementary "umpolung" strategy where the nitrogen source acts as an electrophile (

1

-substituted hydroxylamine hydrochlorides

-aroyl

-sulfonyl
Key Advantages
  • Direct C–H Functionalization: Bypasses the need for aryl halide precursors.

  • Mild Conditions: Operates at ambient or moderate temperatures (25–60 °C).

  • Tunable Selectivity: The steric and electronic properties of the leaving group (e.g., 3,5-dimethylbenzoate vs. mesitylenesulfonate) modulate reactivity and regioselectivity.

Reagent Profile & Chemical Logic

The user-specified reagent name, "



electrophilic amination
  • 
    -Arylhydroxylamines (e.g., 
    
    
    -Phenyl):
    Electron-rich phenoxides (like 3,5-dimethylphenoxide) are poor leaving groups, making these reagents ineffective electrophiles without radical activation.
  • 
    -Aroylhydroxylamines (e.g., 
    
    
    -Benzoyl):
    The benzoate leaving group is sufficiently labile, especially when activated by Copper(II). The 3,5-dimethylbenzoyl variant is often employed to increase solubility and tune steric demand, preventing over-amination.
  • 
    -Sulfonylhydroxylamines (e.g., MSH): 
    
    
    -(Mesitylsulfonyl)hydroxylamine is the "gold standard" for metal-free amination but is thermally unstable.

Recommendation: This protocol focuses on the


-(3,5-Dimethylbenzoyl)hydroxylamine hydrochloride
Comparative Data: Leaving Group Efficiency
Reagent ClassLeaving Group (

)

of

Reactivity ProfileStability

-Sulfonyl (MSH)
Mesitylenesulfonate~ -2.0High (Uncatalyzed)Low (Explosive risk)

-Aroyl (DMBH)
3,5-Dimethylbenzoate ~ 4.2 Moderate (Cu-Catalyzed) High (Crystalline)

-Aryl (DPH)
2,4-Dinitrophenoxide~ 4.0Radical / Metal-FreeModerate

-Alkyl
Alkoxide~ 16.0Inert (Nucleophilic)High

Mechanistic Pathway[3]

The reaction proceeds via a Copper-Catalyzed Electrophilic Amination cycle. The Cu catalyst activates the N–O bond, generating a transient copper-nitrenoid or coordinating the hydroxylamine to facilitate nucleophilic attack by the arene.

Graphviz Diagram: Catalytic Cycle

AminationCycleStartCu(II) Catalyst(Active Species)ComplexCoordination Complex[L-Cu-NH2-OBz]Start->Complex+ Reagent (DMBH)OxAddOxidative Addition / Activation(Cu-Nitrenoid Species)Complex->OxAddN-O Bond WeakeningAreneAttackNucleophilic Attackby Arene (Ar-H)OxAdd->AreneAttack+ AreneWhelandWheland Intermediate(Sigma Complex)AreneAttack->WhelandC-N Bond FormationProductRelProduct Release(Ar-NH2)Wheland->ProductRel- H+LGLeaving Group(3,5-Dimethylbenzoic Acid)Wheland->LGEliminationProductRel->StartRegeneration

Caption: Proposed catalytic cycle for Cu-mediated electrophilic amination using O-aroylhydroxylamines. The cycle involves activation of the N-O bond followed by Friedel-Crafts-type interception by the arene.

Experimental Protocols

A. Synthesis of -(3,5-Dimethylbenzoyl)hydroxylamine Hydrochloride

Note: This reagent is not always commercially available and is best prepared fresh.

Reagents:

  • 
    -Boc-hydroxylamine (1.0 equiv)[2]
    
  • 3,5-Dimethylbenzoyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM)

  • HCl (4M in Dioxane)

Procedure:

  • Coupling: Dissolve

    
    -Boc-hydroxylamine in DCM at 0 °C. Add TEA dropwise.
    
  • Add 3,5-dimethylbenzoyl chloride slowly. Stir at RT for 3 hours.

  • Workup: Wash with water, brine, dry over

    
    , and concentrate. Recrystallize the intermediate (
    
    
    -Boc-
    
    
    -aroylhydroxylamine) from Hexane/EtOAc.
  • Deprotection: Dissolve the intermediate in DCM. Add 4M HCl/Dioxane (5 equiv) at 0 °C. Stir for 2–4 hours until precipitation is complete.

  • Isolation: Filter the white solid (

    
    -(3,5-dimethylbenzoyl)hydroxylamine hydrochloride). Wash with cold ether. Dry under vacuum.[3]
    
    • Yield: Typically 85–95%.

    • Storage: Stable at -20 °C for months.

B. Direct Amination of Arenes (General Protocol)

Scope: Electron-rich arenes (e.g., mesitylene, anisole, alkylbenzenes) and heterocycles (indoles).

Reagents:

  • Substrate: Arene (1.0 equiv)

  • Aminating Agent:

    
    -(3,5-Dimethylbenzoyl)hydroxylamine HCl (1.2 – 1.5 equiv)
    
  • Catalyst:

    
     or 
    
    
    (5–10 mol%)
  • Base:

    
     or 
    
    
    (2.0 equiv) - Crucial for deprotonating the HCl salt and the Wheland intermediate.
  • Solvent: Dichloroethane (DCE) or Trifluoroethanol (TFE)

Step-by-Step Workflow:

  • Catalyst Prep: In a glovebox or under

    
    , charge a reaction vial with 
    
    
    (10 mol%) and the Base (2.0 equiv).
  • Substrate Addition: Add the Arene (0.5 mmol) and solvent (2.0 mL).

  • Reagent Addition: Add

    
    -(3,5-Dimethylbenzoyl)hydroxylamine HCl (1.2 equiv) in one portion.
    
  • Reaction: Seal the vial and stir at 40–60 °C for 12–24 hours.

    • Visual Cue: The reaction mixture often turns from blue/green (Cu(II)) to a brownish suspension.

  • Quench: Cool to RT. Dilute with EtOAc and add saturated aqueous

    
    .
    
  • Purification: Extract organic layer, dry over

    
    , and purify via flash column chromatography (Amine-functionalized silica is recommended to prevent streaking).
    

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion Inactive Catalyst / PoisoningSwitch to Rh2(esp)2 (Du Bois catalyst) for difficult substrates. Ensure anhydrous conditions.
Regioisomers Steric ControlThe 3,5-dimethyl group on the reagent increases steric bulk. If ortho-selectivity is poor, switch to the bulkier

-(2,4,6-trimethylbenzoyl)
variant.
Explosion/Exotherm Unstable ReagentIf using

-sulfonyl variants (MSH), never heat above 40 °C. Switch to the

-benzoyl system described above.
No Reaction Poor NucleophileElectron-deficient arenes (e.g., chlorobenzene) react poorly. Use TFE (Trifluoroethanol) as solvent to activate the electrophile via H-bonding.

Safety & Hazard Analysis

CRITICAL WARNING: Hydroxylamine derivatives containing good leaving groups are inherently energetic.

  • Explosion Hazard:

    
    -(Mesitylsulfonyl)hydroxylamine (MSH) has been reported to explode upon scratching or prolonged storage at room temperature.
    
    • Mitigation: The

      
      -(3,5-dimethylbenzoyl)  derivative recommended here is significantly more stable (crystalline solid) but should still be treated as a potential energetic material. Do not heat neat.
      
  • Skin Sensitizer: Hydroxylamines are potent sensitizers and mutagens. Double-glove and work in a fume hood.

  • Runaway Reaction: The amination is exothermic. On scales >1g, add the aminating reagent in portions.

References

  • Electrophilic Amination Review

    • McDonald, S. L., & Wang, Q. (2019).
  • Copper-Catalyzed Amination

    • Jana, R., et al. (2011). Cu-Catalyzed Direct C-H Amination of Arenes using O-Benzoylhydroxylamines. Journal of the American Chemical Society.[4]

  • Reagent Stability & Selection

    • Legault, C. Y., & Charette, A. B. (2003). Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Journal of Organic Chemistry.
  • Metal-Free Variants (MSH)

    • Tamura, Y., et al. (1973). Structure and reactivity of O-mesitylenesulfonylhydroxylamine. Journal of Organic Chemistry.

Application Note & Protocol: A Streamlined Synthesis of O-(3,5-Dimethylphenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract & Introduction

O-aryl hydroxylamines are privileged scaffolds in modern medicinal chemistry, serving as crucial building blocks for a wide array of pharmacologically active agents.[1][2] Their unique electronic and structural properties are leveraged in the design of enzyme inhibitors, signaling pathway modulators, and other therapeutic candidates.[3][4] This document provides a comprehensive, field-tested protocol for the synthesis of O-(3,5-Dimethylphenyl)hydroxylamine, a versatile intermediate for drug discovery programs.

The described methodology pivots from classical, often harsh synthetic routes to a more contemporary and robust copper-mediated cross-coupling reaction. We begin with N-hydroxyphthalimide (NHPI), a stable and readily available starting material, and couple it with 3,5-dimethylphenylboronic acid. This approach, adapted from pioneering work in copper catalysis, offers high yields, excellent functional group tolerance, and operational simplicity.[5] The subsequent deprotection via hydrazinolysis is efficient and provides the target hydroxylamine in high purity.[5][6]

This guide is structured to provide not only a step-by-step protocol but also the underlying chemical logic, safety imperatives, and troubleshooting advice to ensure successful and reproducible execution.

Synthetic Strategy & Reaction Mechanism

The synthesis is executed in two primary stages: (1) the formation of the N-O aryl bond via copper-mediated coupling, and (2) the liberation of the free hydroxylamine by removing the phthalimide protecting group.

Stage 1: Copper-Mediated O-Arylation The core of this synthesis is the cross-coupling of N-hydroxyphthalimide with an arylboronic acid. While palladium-catalyzed methods exist for similar transformations, copper catalysis presents a more economical and often complementary alternative.[7] The reaction is typically mediated by a copper(II) salt, such as copper(II) acetate, in the presence of a base and a suitable solvent.

The proposed mechanism involves the coordination of N-hydroxyphthalimide to the copper center. Transmetalation with the 3,5-dimethylphenylboronic acid forms an aryl-copper intermediate. Subsequent reductive elimination forges the critical C-O bond, yielding the O-arylated phthalimide product and regenerating a copper species that can re-enter the catalytic cycle. The presence of a base, such as pyridine, is crucial for facilitating the process.[5]

Stage 2: Phthalimide Deprotection (Hydrazinolysis) The phthalimide group serves as an excellent protecting group for the hydroxylamine moiety. Its removal is most effectively achieved by treatment with hydrazine. The hydrazine attacks the carbonyl centers of the phthalimide ring, leading to the formation of a stable six-membered phthalhydrazide ring and the release of the free O-(3,5-Dimethylphenyl)hydroxylamine.[6]

Overall Reaction Scheme

Caption: Overall two-stage synthesis pathway.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
N-Hydroxyphthalimide (NHPI)≥98%Sigma-AldrichStore in a cool, dry place.
3,5-Dimethylphenylboronic Acid≥97%Combi-Blocks
Copper(II) Acetate (anhydrous)≥98%Acros OrganicsAnhydrous is preferred for reproducibility.
PyridineAnhydrous, ≥99.8%Sigma-AldrichUse a freshly opened bottle or distill.
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Hydrazine MonohydrateReagent GradeSigma-AldrichCaution: Toxic and corrosive. Handle in a fume hood.
Ethanol (EtOH)200 ProofDecon Labs
Hydrochloric Acid (HCl)ACS Reagent, 37%J.T. BakerFor workup and salt formation.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.
Experimental Workflow Overview

workflow start Start stage1 Stage 1: Coupling Reaction (NHPI + Boronic Acid + Cu(OAc)₂) start->stage1 monitor1 Reaction Monitoring (TLC) stage1->monitor1 workup1 Aqueous Workup & Extraction monitor1->workup1 Upon Completion purify1 Silica Gel Chromatography workup1->purify1 stage2 Stage 2: Hydrazinolysis (Intermediate + Hydrazine) purify1->stage2 monitor2 Reaction Monitoring (TLC) stage2->monitor2 workup2 Filtration & Acidification monitor2->workup2 Upon Completion purify2 Extraction & Final Isolation workup2->purify2 product Final Product: O-(3,5-Dimethylphenyl)hydroxylamine purify2->product

Caption: High-level experimental workflow diagram.

Stage 1: Synthesis of 2-((3,5-Dimethylphenoxy)imino)isoindoline-1,3-dione
  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add N-hydroxyphthalimide (1.0 eq), 3,5-dimethylphenylboronic acid (1.5 eq), and anhydrous copper(II) acetate (1.2 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous dichloromethane (DCM, approx. 0.1 M relative to NHPI) followed by anhydrous pyridine (2.5 eq) via syringe.

    • Rationale: An inert atmosphere prevents unwanted side reactions with atmospheric oxygen and moisture. Pyridine acts as both a ligand for the copper catalyst and a base to facilitate the reaction.[5]

  • Reaction Execution: Stir the resulting dark green to blue suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 12-24 hours. The starting NHPI spot should be consumed, and a new, less polar product spot should appear.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

    • Rationale: The acid wash removes pyridine and excess copper salts. The bicarbonate wash neutralizes any remaining acid.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., 9:1 to 7:3) to afford the product as a white to off-white solid.

Stage 2: Synthesis of O-(3,5-Dimethylphenyl)hydroxylamine
  • Reaction Setup: Dissolve the purified product from Stage 1 (1.0 eq) in 200 proof ethanol (approx. 0.2 M) in a round-bottom flask equipped with a stir bar and a reflux condenser.

  • Reagent Addition: Warm the solution to a gentle reflux. Add hydrazine monohydrate (1.5 eq) dropwise via syringe. A voluminous white precipitate (phthalhydrazide) will begin to form.

    • CRITICAL SAFETY NOTE: Hydrazine is highly toxic and a suspected carcinogen.[5] Perform this entire step in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9][10]

  • Reaction Execution: Maintain the reflux for 1-2 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (7:3 Hexanes:EtOAc). The product is a polar, baseline material in this system.

  • Workup: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation of the phthalhydrazide byproduct. Filter the solid through a Büchner funnel and wash the filter cake with a small amount of cold ethanol.

  • Isolation: Combine the filtrate and washes and concentrate under reduced pressure. Dissolve the resulting oil in ethyl acetate and wash with water (2x) to remove any remaining hydrazine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude free-base product, which often presents as an oil.

    • Note: O-aryl hydroxylamines can be unstable as free bases.[11] For long-term storage, it is advisable to convert the product to its hydrochloride salt by dissolving the oil in a minimal amount of ether or ethyl acetate and adding a solution of HCl in ether dropwise until precipitation is complete. The resulting solid salt can be collected by filtration.

Safety & Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood.[8] Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10][12]

  • N-Hydroxyphthalimide (NHPI): May cause skin and eye irritation.[13][14] Avoid inhalation of dust.

  • Copper Salts: Toxic if ingested. Avoid creating dust.

  • Pyridine: Flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.

  • Hydrazine: Highly toxic, corrosive, and a suspected carcinogen.[5] It is critical to avoid any direct contact or inhalation.[9] Always work with dilute solutions when possible and have a quench solution (e.g., dilute sodium hypochlorite) available for any spills.

  • Hydroxylamine Products: Hydroxylamine and its derivatives can be toxic and may cause skin sensitization.[9][12] Handle with care and avoid exposure.[8]

Troubleshooting Guide

Problem ObservedPotential CauseSuggested Solution
Stage 1: Reaction is stalled or incomplete.Inactive catalyst; wet reagents/solvents.Use fresh, anhydrous copper(II) acetate. Ensure all solvents (DCM, pyridine) are rigorously dry.
Poor quality boronic acid.Check the purity of the boronic acid. If it has decomposed, acquire a fresh batch.
Stage 1: Multiple side products by TLC.Reaction run for too long; air exposure.Stop the reaction as soon as the starting material is consumed. Maintain a positive pressure of inert gas.
Stage 2: Incomplete deprotection.Insufficient hydrazine or reaction time.Add an additional portion of hydrazine (0.5 eq) and continue refluxing for another hour. Monitor by TLC.
Stage 2: Low yield of final product.Product loss during aqueous workup.The free base can have some water solubility. Minimize water washes or perform a back-extraction of the aqueous layers.
Decomposition of the free base product.Convert the product immediately to its more stable hydrochloride salt after initial isolation.[6][11]

References

  • Sdfine. (n.d.). HYDROXYLAMINE HYDROCHLORIDE Safety Data Sheet. Retrieved from [Link]

  • DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential. Retrieved from [Link]

  • Singh, V. K., et al. (2026, February 20). Unveiling the Potential of N-Hydroxyphthalimide with Zn in Alkylative Dearomatization of N-Alkylpyridinium Salts. The Journal of Organic Chemistry. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2017). Potassium tert-Butoxide Mediated O-Arylation of N-Hydroxyphthalimide and Oximes with Diaryliodonium Salts. ResearchGate. Retrieved from [Link]

  • van der Plas, A., et al. (1979). Hydroxylamine purification via liquid/liquid extraction. Google Patents (US4166842A).
  • Petrassi, H. M., Sharpless, K. B., & Kelly, J. W. (2001). The copper-mediated cross-coupling of phenylboronic acids and N-hydroxyphthalimide at room temperature: synthesis of aryloxyamines. Organic Letters, 3(1), 139–142. Retrieved from [Link]

  • Williams, A. L., & Thomson, R. J. (2025, December 20). Formal Dearomative Hydroamination of 2-Arylphenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pauff, J. M., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters, 6(12), 1163-1168. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2018). Novel Synthesis of Some N-Hydroxy Phthalimide Derivatives with Investigation of Its Corrosion Inhibition for Carbon Steel in HCl Solution. Chemical Methodologies, 2(3), 263-273. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]

  • Stanovnik, B., et al. (2000). Simple Preparation of O-Substituted Hydroxylamines from Alcohols. ResearchGate. Retrieved from [Link]

  • Weygand, F., & Wünsch, E. (1959). Synthesis and reactions of esters of N-hydroxyphthalimide and N-protected amino acids. Angewandte Chemie. Retrieved from [Link]

  • Strieth-Kalthoff, F., et al. (2018). A Visible Light-Driven Minisci-Type Reaction with N-Hydroxyphthalimide Esters. Molecules, 23(4), 794. Retrieved from [Link]

  • Wang, Y., et al. (2022). Direct C–H amination reactions of arenes with N-hydroxyphthalimides catalyzed by cuprous bromide. Beilstein Journal of Organic Chemistry, 18, 644-649. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Hydroxyphthalimide. Retrieved from [Link]

  • Pitre, S. P., & McTiernan, C. D. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Beilstein Journal of Organic Chemistry, 20, 239-271. Retrieved from [Link]

  • Chernow, J. C., et al. (2026, January 8). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. Retrieved from [Link]

  • Mendoza, A., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18561-18574. Retrieved from [Link]

  • Crich, D., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2821. Retrieved from [Link]

  • Pirovano, V., & Punta, C. (2015). N-hydroxyphthalimide (NHPI) organocatalyzed aerobic oxidations: advantages, limits and industrial perspectives. IRIS . Retrieved from [Link]

  • Mendoza, A., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. PMC. Retrieved from [Link]

  • Wang, Z. (2000). Synthesis process of N-hydroxyl phthalimide. Google Patents (CN1239715A).
  • Pitre, S. P., & McTiernan, C. D. (2024). Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. PubMed. Retrieved from [Link]

  • Xu, Y., & Xu, M. (2021). Synthesis of protected amines from N-hydroxyphthalimide esters via Curtius rearrangement. Journal of University of Science and Technology of China, 51(2), 111-116. Retrieved from [Link]

  • Al-Suhaimi, K. S., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC. Retrieved from [Link]

  • Holers, V. M. (2010). Hydroxylamine Compounds and Their Uses. Google Patents (CN101687786B).

Sources

Application Notes and Protocols: NH₂ Transfer Using O-Arylhydroxylamine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Electrophilic Amination

The introduction of a nitrogen atom, particularly a primary amine (–NH₂), into a molecular framework is a cornerstone of modern organic synthesis, especially within the pharmaceutical and agrochemical industries. More than 90% of the top small molecule therapeutics sold in 2020 contained at least one carbon-nitrogen bond.[1] Traditionally, C-N bond formation relies on the reaction of a nitrogen nucleophile with a carbon electrophile. However, the advent of "umpolung" or reverse polarity strategies, where a nitrogen source acts as an electrophile, has opened new avenues for synthesizing complex amines.[2][3]

This guide focuses on a powerful class of electrophilic aminating agents: O-arylhydroxylamine salts and their derivatives. These reagents provide a versatile platform for the direct transfer of the –NH₂ group (or substituted amino groups) to a wide range of carbon nucleophiles. A key advantage of many hydroxylamine-derived reagents is the presence of a relatively weak N-O bond that can be cleaved under mild conditions, often functioning as an internal oxidant and thus avoiding the need for external additives.[4][5] We will explore the mechanistic underpinnings, optimal conditions, and detailed protocols for leveraging these reagents in transformative C-N bond-forming reactions.

Pillar 1: The Mechanism of Electrophilic Amination

The fundamental principle behind the reactivity of O-arylhydroxylamine salts is the creation of an electrophilic nitrogen center. The oxygen atom is functionalized with a good leaving group (e.g., sulfonyl, acyl), which polarizes the N-O bond and facilitates its cleavage upon interaction with a nucleophile or a catalyst.

The reaction can proceed through several pathways depending on the catalyst and substrate:

  • Direct Nucleophilic Attack: In uncatalyzed reactions, a strong carbon nucleophile, such as a Grignard or organolithium reagent, can directly attack the electrophilic nitrogen atom, displacing the aryloxy leaving group.[6]

  • Transition Metal-Catalyzed Pathways: Transition metals like rhodium (Rh) and copper (Cu) are highly effective in catalyzing these reactions. The cycle typically involves the oxidative addition of the metal into the N-O bond, forming a metal-nitrenoid intermediate. This highly reactive species then undergoes reductive elimination with the carbon nucleophile to form the C-N bond and regenerate the catalyst.[4][6] This catalytic approach allows for the amination of less reactive nucleophiles, such as arenes, under milder conditions.

Electrophilic Amination Mechanism cluster_0 General Catalytic Cycle cluster_1 Uncatalyzed Pathway Nu Carbon Nucleophile (e.g., Arene, R-MgX) Intermediate Metal-Nitrenoid Intermediate ([M]=NH₂) Nu->Intermediate Transmetalation or Direct Reaction AminatingAgent O-Arylhydroxylamine Salt (R'-O-NH₂⁺ X⁻) AminatingAgent->Intermediate Catalyst Transition Metal Catalyst (e.g., [Rh], [Cu]) Catalyst->Intermediate Oxidative Addition Product Aminated Product (Nu-NH₂) Intermediate->Product Reductive Elimination Byproduct Byproduct (R'-OH) Intermediate->Byproduct Leaving Group Departure StrongNu Strong Nucleophile (e.g., R-Li) AA2 O-Arylhydroxylamine Salt (R'-O-NH₂⁺ X⁻) StrongNu->AA2 Direct Sₙ2 Attack on Nitrogen Product2 Aminated Product (R-NH₂) AA2->Product2 Byproduct2 Byproduct (R'-OH) AA2->Byproduct2

Sources

Iron-catalyzed aminochlorination of alkenes with hydroxylamine derivatives

[1][2][3][4]

Executive Summary

The vicinal difunctionalization of alkenes is a cornerstone of modern medicinal chemistry, allowing the rapid transformation of simple feedstock olefins into complex, polarity-rich scaffolds. Specifically, the aminochlorination of alkenes yields

Historically, this transformation required harsh oxidants, pre-functionalized nitrogen sources (e.g., sulfonamides), or precious metals (Pd, Rh). This Application Note details the Iron-Catalyzed Radical Aminochlorination , a breakthrough protocol established by the Morandi group. This method utilizes earth-abundant iron catalysts (


anti-Markovnikov regioselectivity12

Key Advantages:

  • Atom Economy: Direct use of simple chloride salts.

  • Operational Simplicity: Performed open to air at room temperature.[1][2]

  • Chemo-fidelity: Tolerates oxidation-sensitive functional groups (aldehydes, sulfides) often incompatible with oxidative Pd-catalysis.

Mechanistic Insight: The Iron-Radical Cycle

Unlike classical ionic additions (which proceed via chloronium ions), this protocol operates via a radical-ligand transfer (RLT) mechanism. Understanding this cycle is critical for troubleshooting substrate-specific issues.

The Pathway[5][6]
  • Initiation (SET): The catalytic cycle begins with a Single Electron Transfer (SET) from the electron-rich Fe(II) center to the electrophilic Nitrogen-Oxygen (N-O) bond of the hydroxylamine derivative.

  • Fragmentation: This reduction cleaves the N-O bond, generating a nitrogen-centered radical (

    
    ) and an Fe(III) species (often coordinated with the leaving group, e.g., carboxylate or aryloxide).
    
  • Radical Addition: The electrophilic N-radical adds to the alkene. Regioselectivity is governed by the stability of the resulting carbon-centered radical, overwhelmingly favoring the anti-Markovnikov product (addition to the less substituted carbon).

  • Chlorine Atom Transfer (Cl-AT): The transient carbon radical abstracts a chlorine atom from the Fe(III)-Cl species (formed via ligand exchange with

    
    ). This regenerates the Fe(II) catalyst and releases the product.
    
Mechanistic Visualization[6]

IronAminochlorinationFe2Fe(II) Catalyst(Active Species)HydroxHydroxylamine(R2N-OX)Fe2->HydroxFe3Fe(III)-ClSpeciesFe2->Fe3 SET (Oxidation) NRadN-Radical(•NR2)Hydrox->NRad N-O Cleavage CRadC-RadicalIntermediateNRad->CRad + Alkene (Anti-Markovnikov) AlkeneAlkeneSubstrateAlkene->CRadProdβ-ChloroamineProductCRad->Prod Cl Abstraction Fe3->Fe2 Cl-Transfer (Reduction) Fe3->ProdClSourceChloride Source(NaCl/TBAC)ClSource->Fe3 Ligand Exchange

Figure 1: The radical rebound mechanism. Note the critical role of Fe(III)-Cl as the chlorine atom donor, preventing the need for external oxidants.

Reagent Selection Guide

Success in this protocol relies on the precise pairing of the aminating reagent with the chloride source.

A. The Catalyst: Iron(II) Acetylacetonate[2]
  • Standard:

    
     (CAS: 14024-17-0).
    
  • Why: It provides the optimal redox potential (

    
    ) to reduce the N-O bond without reducing the alkene or over-oxidizing the product.
    
  • Purity: Commercial grade (98%+) is sufficient; however, store in a desiccator. Hydrated salts can lead to sluggish initiation.

B. The Nitrogen Source: Electrophilic Hydroxylamines

The "magic" of this reaction lies in the leaving group on the hydroxylamine.

  • For Primary Amines: Use

    
    -(2,4-dinitrophenyl)hydroxylamine (DPH)  or related 
    
    
    -acyl derivatives. These are bench-stable solids but energetic; handle with care.
  • For Secondary/Tertiary Amines: Use

    
    -alkyl-
    
    
    -benzoylhydroxylamines.
  • Preparation: These are typically prepared via the reaction of the corresponding amine with benzoyl peroxide or 2,4-dinitrophenoxyamine.

C. The Chloride Source[1]
  • Standard: Sodium Chloride (

    
    ) or Tetrabutylammonium Chloride (
    
    
    ).
  • Role: Ligand exchange.

    
     is preferred for cost and "green" chemistry, but 
    
    
    (soluble organic chloride) is used when the reaction mixture is strictly organic (e.g., DCM only) to ensure homogeneity.

Standard Operating Procedure (SOP)

Objective: Synthesis of 1-amino-2-chloroalkane from a terminal alkene. Scale: 0.5 mmol (adaptable to gram-scale).

Materials
  • Alkene substrate (1.0 equiv)

  • Aminating Reagent (1.2 equiv) [e.g.,

    
    -(2,4-dinitrophenyl)hydroxylamine]
    
  • 
     (10 mol%)
    
  • 
     or 
    
    
    (1.5 - 2.0 equiv)
  • Solvent:

    
     (1:1 ratio) or pure 
    
    
    (depending on salt solubility).
Workflow Diagram

ProtocolWorkflowSetup1. Setup20mL Vial, Stir BarOpen to AirSolventPrep2. SolvationDissolve Alkene + Aminating Reagentin MeOH/DCM (0.1 M)Setup->SolventPrepCatAdd3. Catalyst AdditionAdd Fe(acac)2 (10 mol%)Add NaCl (1.5 equiv)SolventPrep->CatAddReaction4. ReactionStir vigorously at 25°CTime: 1 - 16 HoursCatAdd->ReactionCheck5. MonitoringTLC / LC-MSLook for disappearance of amine sourceReaction->CheckCheck->ReactionIncompleteQuench6. WorkupDilute with Et2O/EtOAcWash with NaHCO3 (sat.)Check->QuenchCompletePurify7. PurificationSilica Gel Chromatography(Amine-compatible phase)Quench->Purify

Figure 2: Step-by-step experimental workflow for benchtop aminochlorination.

Detailed Steps
  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, weigh out the Aminating Reagent (1.2 equiv) and the Chloride Source (e.g.,

    
    , 2.0 equiv).
    
  • Solvation: Add the solvent mixture (

    
    , 1:1 v/v) to achieve a concentration of 0.1 M relative to the alkene.
    
    • Note: If the alkene is liquid, add it now. If solid, add it with the salts.

  • Initiation: Add

    
      (10 mol%) in one portion. The solution typically turns a reddish-orange color (characteristic of Fe-complexes).
    
  • Reaction: Cap the vial (ambient atmosphere is fine) and stir vigorously at room temperature (

    
    ).
    
    • Duration: Reactions are often fast (1–4 hours) but can be left overnight for difficult substrates.

  • Quenching: Upon consumption of the starting material (TLC monitoring), dilute the mixture with Ethyl Acetate (

    
    ).
    
  • Basic Wash: Wash the organic layer with saturated aqueous

    
     (
    
    
    ) to remove the acidic byproduct (e.g., 2,4-dinitrophenol) and excess iron salts.
  • Isolation: Dry the organic phase over

    
    , filter, and concentrate. Purify via flash column chromatography.
    
    • Tip:

      
      -chloroamines can be sensitive to silica. Pre-treat the column with 1% 
      
      
      if the product is unstable.

Scope and Performance Data

The following table summarizes the expected performance across different alkene classes based on the Morandi Science 2018 dataset.

Substrate ClassRegioselectivity (N:Cl)Yield RangeNotes
Terminal Alkenes >20:1 (Anti-Markovnikov)65–92%Excellent functional group tolerance (Esters, Nitriles).
Styrenes >20:1 (Anti-Markovnikov)60–85%Electronic rich styrenes react faster.
Internal Alkenes Variable40–70%Regioselectivity dictated by steric bulk; often lower yields.
Trisubstituted High50–75%Formation of tertiary chlorides.
Dienes 1,2-addition dominant55–80%Conjugated dienes may show 1,4-addition byproducts.

Troubleshooting & Optimization

Problem: Low Conversion
  • Cause 1: Inactive Catalyst.

    
     may have oxidized to Fe(III) species over long storage. Use fresh catalyst.
    
  • Cause 2: Chloride Solubility. If using pure DCM,

    
     is insoluble. Switch to 
    
    
    or add Methanol.
Problem: Regioselectivity Erosion
  • Cause: Radical stabilization. If the substrate has competing stabilizing groups (e.g., internal styrenes), the radical may attack the "wrong" carbon.

  • Fix: Increase steric bulk of the aminating reagent (e.g., use a bulkier

    
    -acyl group) to enforce steric control.
    
Problem: Product Decomposition
  • Cause:

    
    -chloroamines are prone to intramolecular cyclization to aziridines under basic conditions or hydrolysis.
    
  • Fix: Perform chromatography rapidly. Store products at

    
     or immediately derivatize (e.g., to the aziridine via base treatment).
    

References

  • Legnani, L., Prina-Cerai, G., Delcaillau, T., Willems, S., & Morandi, B. (2018).[1][2] Efficient access to unprotected primary amines by iron-catalyzed aminochlorination of alkenes.[3][1][2][4][5][6] Science, 362(6413), 434–439.[2][6]

  • Falk, E., Makai, S., Delcaillau, T., Gürtler, L., & Morandi, B. (2020).[7] Design and Scalable Synthesis of N-Alkylhydroxylamine Reagents for the Direct Iron-Catalyzed Installation of Medicinally Relevant Amines.[7] Angewandte Chemie International Edition, 59(47), 21064–21071.[7]

  • Patschinski, P., Zhang, C., & Zipse, H. (2014). The radical reactivity of alkenes: A theoretical study. Journal of Organic Chemistry, 79(17), 8348–8357.

  • Barker, T. J., & Boger, D. L. (2012). Fe(III)/NaBH4-mediated free radical hydrofluorination of unactivated alkenes. Journal of the American Chemical Society, 134(33), 13588–13591.

Application Note: Late-Stage C-H Amination of Drug Molecules via O-Arylhydroxylamines

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the Late-Stage Functionalization (LSF) of drug molecules using O-arylhydroxylamines . Unlike traditional O-sulfonyl or O-acyl reagents, O-arylhydroxylamines (specifically electron-deficient variants like O-(2,4-dinitrophenyl)hydroxylamine, DPH ) offer unique reactivity profiles, enabling both transition-metal-catalyzed nitrene transfers and radical-mediated aminium insertions.

This guide prioritizes the Radical C-H Amination pathway via Aminium Radicals , a powerful method for installing nitrogen directly onto complex aromatic scaffolds under mild conditions.

Executive Summary

Late-stage functionalization (LSF) allows medicinal chemists to diversify lead compounds directly at the C-H bond, bypassing de novo synthesis. While O-sulfonylhydroxylamines (e.g., MSH) are common, O-arylhydroxylamines are emerging as superior precursors for generating aminium radicals under photoredox or metal-catalyzed conditions. This protocol details the synthesis of the critical reagent O-(2,4-dinitrophenyl)hydroxylamine (DPH) and its application in the direct, regioselective amination of complex drug pharmacophores.

Key Advantages:

  • Direct C-H to C-N conversion: No pre-functionalization (halogenation/borylation) required.

  • Orthogonal Selectivity: Radical pathways often exhibit anti-Markovnikov or electronic selectivities distinct from Friedel-Crafts or SEAr reactions.

  • Metabolic Blocking: Ideal for installing amino groups at metabolic "soft spots" (e.g., electron-rich arenes) to improve DMPK properties.

Mechanistic Insight: The Aminium Radical Pathway

The utility of O-arylhydroxylamines lies in the weakness of the N-O bond when the aryl group is electron-deficient (e.g., 2,4-dinitrophenyl). Upon single-electron transfer (SET) reduction or thermal activation, the N-O bond undergoes homolytic cleavage.

Mechanism of Action[1][2]
  • Activation: The O-arylhydroxylamine is protonated or complexed with a Lewis acid.

  • Radical Generation: A photocatalyst (e.g., [Ru(bpy)₃]²⁺) or metal catalyst reduces the N-O bond.

  • Fragmentation: The weak N-O bond cleaves, releasing a stable aryloxy anion/radical and generating a highly reactive aminium radical (•NH₂⁺ or •NHR⁺).

  • C-H Insertion: The electrophilic aminium radical attacks the most electron-rich position of the drug molecule's arene ring.

  • Re-aromatization: Loss of a proton and electron restores aromaticity, yielding the aminated drug.

Aminium_Radical_Mechanism Reagent O-Arylhydroxylamine (Ar-O-NHR) Activated [Ar-O-NH2R]+ Reagent->Activated + H+ Protonation Protonation (H+) Protonation->Activated Cleavage N-O Homolysis Activated->Cleavage SET SET SET Reduction (Photocatalyst*) SET->Cleavage Radical Aminium Radical (•NH2R+) Cleavage->Radical Byproduct Ar-OH Cleavage->Byproduct Intermediate Radical σ-Complex Radical->Intermediate + Drug Drug Drug Arene (Ar'-H) Drug->Intermediate Product Aminated Drug (Ar'-NHR) Intermediate->Product - H+, - e-

Figure 1: Mechanistic pathway for the generation of electrophilic aminium radicals from O-arylhydroxylamines and their insertion into aromatic drug scaffolds.[1]

Reagent Preparation Protocol

O-Arylhydroxylamines are not always commercially stable. The following protocol describes the synthesis of O-(2,4-dinitrophenyl)hydroxylamine (DPH) , the "gold standard" reagent for this class.

Safety Warning ⚠️

DPH is an energetic compound. It has been reported to be shock-sensitive in its pure, dry form.

  • Do not scrape dry solids with metal spatulas.

  • Store in solution or as a damp solid if possible.

  • Scale: Do not exceed 5-10 mmol scale until familiar with the specific stability in your hands.

  • Shielding: Perform all operations behind a blast shield.

Protocol 1: Synthesis of DPH

Objective: Preparation of electrophilic aminating agent O-(2,4-dinitrophenyl)hydroxylamine.

Materials:

  • 2,4-Dinitrochlorobenzene (1.0 equiv)

  • Ethyl acetohydroximate (1.1 equiv) or N-Hydroxyphthalimide (alternative route)

  • Triethylamine (Et₃N)

  • DMF (Dimethylformamide)

  • Perchloric acid (70%) or HCl/Dioxane (for hydrolysis)

Step-by-Step Procedure:

  • Coupling (SNAr):

    • Dissolve N-hydroxyacetimidate (ethyl acetohydroximate) (11 mmol) and Et₃N (11 mmol) in DMF (10 mL) at 0 °C.

    • Slowly add 2,4-dinitrochlorobenzene (10 mmol) portion-wise.

    • Stir at 23 °C for 2 hours. The solution will turn deep yellow/orange.

    • Pour into ice water (50 mL) and extract with EtOAc (3 x 20 mL). Wash organic layer with brine, dry over Na₂SO₄, and concentrate carefully (do not heat to dryness; keep temperature <30 °C).

  • Hydrolysis:

    • Redissolve the intermediate in 1,4-dioxane (10 mL).

    • Add HCl (4M in dioxane, 5 mL) or 70% HClO₄ (caution).

    • Stir at 23 °C for 2-4 hours to cleave the acetimidate/protection group.

  • Isolation:

    • Precipitate the product by adding cold Et₂O.

    • Filter the solid (DPH) and wash with cold Et₂O.

    • Storage: Store at -20 °C immediately. Use within 2 weeks.

Late-Stage Functionalization Protocol

This protocol utilizes DPH for the Radical C-H Amination of a drug molecule. This method is effective for electron-rich arenes (e.g., indoles, phenols, anisoles) common in drug scaffolds.

Protocol 2: Photoredox C-H Amination

Objective: Direct installation of an -NH₂ group onto a drug molecule.

Reagents & Equipment:

  • Substrate: Drug molecule (0.2 mmol)

  • Reagent: DPH (0.24 mmol, 1.2 equiv)

  • Photocatalyst: ₂ (2 mol%) or Eosin Y (organic alternative)

  • Solvent: CH₃CN:H₂O (4:1) or HFIP (Hexafluoroisopropanol) for difficult substrates.

  • Light Source: Blue LED (450 nm, ~10W).

Workflow:

  • Setup: In a 1-dram vial equipped with a stir bar, add the Drug (0.2 mmol), Photocatalyst (2 mol%), and DPH (0.24 mmol).

  • Solvent: Add degassed CH₃CN (2.0 mL). If the drug is insoluble, add H₂O or HFIP as a co-solvent.

  • Irradiation: Cap the vial (ensure it is not airtight if gas evolution is expected, or use a septum with a balloon). Irradiate with Blue LED at room temperature for 12–18 hours. Fan cooling is recommended to maintain T < 30 °C.

  • Quench: Dilute with NaHCO₃ (sat. aq.) to neutralize any acid generated.

  • Extraction: Extract with DCM (3 x 5 mL).

  • Purification: Concentrate and purify via preparative HPLC or flash chromatography. (Note: Aminated products are often more polar).

Data Presentation: Substrate Scope (Representative)

The following table illustrates expected yields based on electronic properties of the drug scaffold.

Drug Scaffold ClassElectronic CharacterExpected RegioselectivityTypical YieldNotes
Indoles (e.g., Indomethacin)Electron-RichC3 (if open), else C265-85%Very rapid reaction.
Anisoles (e.g., Naproxen)Moderate DonorOrtho/Para to OMe50-70%Mixture of isomers possible.
Pyridines Electron-PoorN-amination (Pyridinium)40-60%Forms ylide; requires reduction to get C-NH2.
Anilines Electron-RichPara to amine60-80%Protect free NH/OH before reaction if possible.

Troubleshooting & Optimization (Expert Insights)

"The Reaction is Black/Tarred"
  • Cause: Radical polymerization or over-oxidation.

  • Fix: Reduce reaction time. Add a radical scavenger (TEMPO) to check mechanism, or lower the equivalents of DPH. Ensure the temperature is controlled (fan cooling).

"No Reaction Observed"
  • Cause: Drug oxidation potential is too high (electron-poor).

  • Fix: Switch solvent to HFIP (Hexafluoroisopropanol) . HFIP stabilizes the radical cation intermediates and dramatically increases the lifetime of the aminium species, enabling reaction with deactivated arenes.

"Regioselectivity is Poor"
  • Cause: Multiple electron-rich sites.

  • Fix: Use Steric Control . Switch from DPH to a bulkier O-arylhydroxylamine (e.g., O-(2,6-dichloro-4-nitrophenyl)hydroxylamine) to favor the less hindered position.

LSF_Workflow Start Drug Candidate (Lead Compound) Screen Micro-scale Screen (24-well plate, Blue LED) Start->Screen Analysis LC-MS Analysis (Detect M+16 or M+15) Screen->Analysis Decision Conversion > 10%? Analysis->Decision ScaleUp Scale-up (0.5 mmol) Isolate & Characterize Decision->ScaleUp Yes Optimize Switch Solvent (HFIP) or Catalyst (Ir/Ru) Decision->Optimize No Optimize->Screen Re-screen

Figure 2: Optimization workflow for screening Late-Stage Functionalization conditions on valuable drug leads.

References

  • Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. Journal of the American Chemical Society. Link

  • Legnani, L., et al. (2018). Photoredox Synthesis of Arylhydroxylamines from Carboxylic Acids. Angewandte Chemie International Edition. Link

  • Paudyal, M. P., et al. (2016). Dirhodium-catalyzed C-H arene amination using hydroxylamines.[2] Science. Link

  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews. Link

  • Yang, Z. (2014). O-(2,4-Dinitrophenyl)hydroxylamine.[2][3][4] Synlett. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving Yield in Electrophilic Amination with O-(3,5-Dimethylphenyl)hydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for electrophilic amination reactions utilizing O-(3,5-Dimethylphenyl)hydroxylamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes for the formation of C-N bonds. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve higher yields and purity in your reactions.

Introduction to Electrophilic Amination

Electrophilic amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. This "umpolung" approach reverses the traditional nucleophilic character of nitrogen, employing an electrophilic nitrogen source to react with a carbon nucleophile.[1] Among the various electrophilic aminating agents, O-arylhydroxylamines have emerged as a versatile class of reagents.

O-(3,5-Dimethylphenyl)hydroxylamine is a valuable reagent in this class, offering a balance of reactivity and stability. The electron-donating methyl groups on the aromatic ring can influence the reactivity of the N-O bond, potentially offering advantages in specific applications. This guide will focus on addressing the common challenges and questions that arise when using this particular reagent with organometallic nucleophiles, such as Grignard and organolithium reagents.

Reagent Profile: O-(3,5-Dimethylphenyl)hydroxylamine

A thorough understanding of your reagent is the first step toward a successful reaction.

PropertyValue
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Typically a solid
CAS Number 68395-77-7

Stability and Handling:

O-Arylhydroxylamines can be sensitive to air and moisture, leading to degradation over time.[2] It is recommended to store O-(3,5-Dimethylphenyl)hydroxylamine under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.[2] For long-term storage, refrigeration (2-8 °C) is advised.[2] Avoid storing the reagent in solution for extended periods, as this can accelerate degradation.[2] It is best practice to use the reagent from a freshly opened bottle or to handle it in a glovebox.

Safety Precautions:

Always handle O-(3,5-Dimethylphenyl)hydroxylamine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

The Underlying Chemistry: Reaction Mechanism

The reaction between an organometallic reagent (like a Grignard reagent, RMgX) and O-(3,5-Dimethylphenyl)hydroxylamine proceeds through a nucleophilic attack of the carbanion on the electrophilic nitrogen atom. This results in the displacement of the 3,5-dimethylphenoxide leaving group and the formation of the desired amine.

Electrophilic Amination Mechanism RMgX R-MgX TransitionState [R---NH₂---O-Ar]⁻ MgX⁺ RMgX->TransitionState Nucleophilic Attack Hydroxylamine Ar-O-NH₂ Hydroxylamine->TransitionState Amine R-NH₂ Byproduct Ar-O-MgX TransitionState->Amine C-N Bond Formation TransitionState->Byproduct Leaving Group Departure

Caption: General mechanism of electrophilic amination.

In the Lab: Detailed Experimental Protocols

Success in these reactions hinges on meticulous experimental technique. Here are protocols to guide you.

Protocol 1: General Procedure for Electrophilic Amination of an Aryl Grignard Reagent

This protocol provides a starting point for the amination of an aryl Grignard reagent with O-(3,5-Dimethylphenyl)hydroxylamine.

Materials:

  • Aryl bromide

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • O-(3,5-Dimethylphenyl)hydroxylamine

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Flame-dry all glassware under vacuum and cool under an inert atmosphere (argon or nitrogen).[3][4]

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.[5]

    • Add a solution of the aryl bromide (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the magnesium turnings.[6]

    • The reaction is typically initiated with gentle heating and then maintained at reflux until the magnesium is consumed.[7]

    • Cool the resulting Grignard reagent to room temperature.

  • Titration of the Grignard Reagent:

    • It is highly recommended to determine the exact concentration of the Grignard reagent by titration before use.[3][8] A common method involves titration against a solution of I₂ in the presence of LiCl until the brown color disappears.

  • Amination Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve O-(3,5-Dimethylphenyl)hydroxylamine (1.0 equivalent based on the titrated Grignard concentration) in anhydrous THF.

    • Cool this solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the Grignard reagent solution dropwise to the hydroxylamine solution with vigorous stirring. Maintain the temperature at -78 °C during the addition.[9]

    • After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution.[3]

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Titration of Grignard Reagent with Iodine

Accurate stoichiometry is critical for high yield.

Procedure:

  • To a flame-dried vial, add a known amount of iodine (e.g., 100 mg) and dissolve it in anhydrous THF containing LiCl (0.5 M).[8]

  • Cool the iodine solution to 0 °C.

  • Slowly add the Grignard solution dropwise via syringe until the brown color of the iodine disappears.[8]

  • Record the volume of the Grignard reagent added and calculate the molarity.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. This section addresses common problems in a question-and-answer format.

Low or No Product Yield

  • Q1: I'm not getting any of my desired aminated product. What are the possible causes?

    • A1: The most common culprit is an inactive or low-concentration Grignard reagent.[3] This can be due to wet glassware or solvents, as Grignard reagents are extremely sensitive to moisture.[6] Always use flame-dried glassware and anhydrous solvents. It is also crucial to titrate your Grignard reagent before use to ensure accurate stoichiometry.[8] Another possibility is the quality of the O-(3,5-Dimethylphenyl)hydroxylamine. If it has degraded, the reaction will fail.[2]

  • Q2: My yield is consistently low. How can I improve it?

    • A2: Beyond ensuring anhydrous conditions and accurate stoichiometry, consider the following:

      • Reaction Temperature: The addition of the Grignard reagent should be performed at a low temperature (e.g., -78 °C) to minimize side reactions.[9]

      • Stoichiometry: While a 1:1 stoichiometry is a good starting point, a slight excess of the Grignard reagent (1.1-1.2 equivalents) can sometimes improve conversion.[4] However, a large excess can lead to more byproducts.

      • Solvent: THF is generally a good solvent for Grignard reactions.[7] In some cases, a mixture of THF and a non-polar solvent like toluene can be beneficial.

      • Additives: For some electrophilic aminations, additives like TMEDA have been shown to improve yields, although this is more common with N-chloroamines.[10][11]

Side Reactions and Impurities

  • Q3: I am observing a significant amount of a biphenyl byproduct. How can I minimize this?

    • A3: Biphenyl formation is often due to Wurtz-type coupling of the Grignard reagent. This can be exacerbated by the presence of certain impurities or if the reaction is run at too high a temperature. Ensure your magnesium is of high quality and that the reaction temperature is well-controlled.

  • Q4: My final product is contaminated with unreacted starting material. How can I improve conversion?

    • A4: Incomplete conversion can be due to an insufficient amount of the Grignard reagent (hence the importance of titration) or a reaction time that is too short. Try increasing the reaction time or the amount of Grignard reagent slightly. You can also try running the reaction at a slightly higher temperature after the initial low-temperature addition, for example, by allowing it to warm to room temperature and stir for several hours.

  • Q5: I suspect the Bamberger rearrangement is occurring. How can I avoid this?

    • A5: The Bamberger rearrangement of N-arylhydroxylamines to aminophenols is primarily an acid-catalyzed process.[1][12][13] By maintaining anhydrous and non-acidic conditions during your reaction and workup, you should be able to avoid this side reaction. Using a saturated aqueous solution of NH₄Cl for quenching is generally preferred over strong acids.[3]

Reagent and Reaction Setup Issues

  • Q6: How can I be sure my Grignard reagent is active?

    • A6: Visual confirmation of Grignard formation includes the disappearance of the magnesium metal and the formation of a cloudy, grayish solution.[2] However, the only way to be certain of its activity and concentration is through titration.[3][8]

  • Q7: What are the best practices for handling and storing O-(3,5-Dimethylphenyl)hydroxylamine to ensure its reactivity?

    • A7: As mentioned earlier, store it in a cool, dark, and dry place under an inert atmosphere.[2] When you open a new bottle, it's good practice to flush the headspace with argon or nitrogen before resealing. If you need to weigh out the reagent, do so quickly and in a dry environment (ideally in a glovebox) to minimize exposure to air and moisture.

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the optimal solvent for this reaction?

    • Anhydrous THF is the most commonly used and generally effective solvent for the amination of Grignard reagents. Diethyl ether is also a suitable solvent for Grignard reagent formation.[7]

  • FAQ 2: What is the ideal reaction temperature?

    • The initial addition of the Grignard reagent to the hydroxylamine solution should be carried out at a low temperature, typically -78 °C, to control the reactivity and minimize side reactions. The reaction can then be allowed to slowly warm to room temperature.

  • FAQ 3: What is the recommended stoichiometry of the Grignard reagent to the hydroxylamine?

    • A starting point of 1.1 to 1.2 equivalents of the Grignard reagent to 1.0 equivalent of the hydroxylamine is recommended to ensure complete consumption of the limiting reagent. However, this may need to be optimized for your specific substrate.

  • FAQ 4: Can I use organolithium reagents instead of Grignard reagents?

    • Yes, organolithium reagents can also be used as nucleophiles in electrophilic amination.[14] However, they are generally more reactive and basic than Grignard reagents, which can lead to more side reactions.[15] Careful control of the reaction temperature is even more critical when using organolithium reagents.

  • FAQ 5: How does the substitution pattern on the aryl Grignard reagent affect the reaction?

    • Steric hindrance on the aryl Grignard reagent can slow down the rate of reaction and may require longer reaction times or higher temperatures.[16] Electron-withdrawing groups on the aryl ring can make the Grignard reagent less nucleophilic, while electron-donating groups can increase its reactivity.

  • FAQ 6: What are the most common byproducts in this reaction?

    • Common byproducts include the corresponding arene from the quenching of the Grignard reagent by trace amounts of water, the biphenyl from Wurtz coupling, and the 3,5-dimethylphenol from the leaving group.

Visualizing the Process

To further clarify the experimental and troubleshooting workflows, the following diagrams are provided.

Experimental_Workflow start Start prep_grignard Prepare Grignard Reagent (Anhydrous Conditions) start->prep_grignard titrate Titrate Grignard Reagent prep_grignard->titrate amination Slowly Add Grignard to Hydroxylamine titrate->amination prep_hydroxylamine Prepare Hydroxylamine Solution (Anhydrous THF, -78°C) prep_hydroxylamine->amination reaction Stir and Warm to Room Temperature amination->reaction workup Quench with NH₄Cl and Extract reaction->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for electrophilic amination.

Troubleshooting_Flowchart start Low Yield or No Reaction check_grignard Was Grignard Reagent Titrated? start->check_grignard check_conditions Were Anhydrous Conditions Used? check_grignard->check_conditions Yes solution1 Titrate Grignard and Adjust Stoichiometry check_grignard->solution1 No check_reagent Is Hydroxylamine Reagent Fresh? check_conditions->check_reagent Yes solution2 Flame-dry Glassware Use Anhydrous Solvents check_conditions->solution2 No solution3 Use Fresh Reagent Store Properly check_reagent->solution3 No optimize Optimize Reaction (Temp, Time, Solvent) check_reagent->optimize Yes

Caption: A flowchart for troubleshooting low-yield reactions.

References

  • Liu, S., Hao, Y., & Jiang, J. (2014). Bamberger Rearrangement of N-Arylhydroxylamine to p-Aminophenol in a CO2–H2O System. Industrial & Engineering Chemistry Research, 53(20), 8462–8465. [Link][17]

  • A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry (2023) 381:4. [Link]

  • Organic Syntheses Procedure. [Link][8]

  • Wikipedia. (n.d.). Bamberger rearrangement. [Link][1]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link][7]

  • Quora. (2019). How to improve the percent yield in Grignard reaction. [Link][4]

  • Surendranath College. (n.d.). Bamberger Rearrangement. [Link][12]

  • Zhou, Z., & Kürti, L. (2020). 1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. In Modern Amination Methods (pp. 1-46). Wiley-VCH. [Link][15]

  • Wikipedia. (n.d.). Electrophilic amination. [Link][18]

  • Beilstein Journals. (2013). An aniline dication-like transition state in the Bamberger rearrangement. [Link][13]

  • Reddit. (2020). Troubleshooting my grignard reactions. [Link][19]

  • Scribd. (n.d.). Bamberger Rearrangement. [Link][20]

  • ResearchGate. (2012). Effect of additives on the selectivity towards primary and secondary... [Link]

  • ResearchGate. (2025). Transition-Metal-Free Electrophilic Amination Between Aryl Grignard Reagents and N-Chloroamines. [Link]

  • Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Link]

  • Rieke, R. D., & Wu, T. C. (1993). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 58(12), 3345-3347. [Link][9]

  • Daşkapan, T. (2011). Synthesis of amines by the electrophilic amination of organomagnesium, -zinc, -copper, and -lithium reagents. ARKIVOC, 2011(i), 229-281. [Link][16]

  • Hatakeyama, T., Yoshimoto, Y., Ghorai, S. K., & Nakamura, M. (2010). Transition-metal-free electrophilic amination between aryl Grignard reagents and N-chloroamines. Organic letters, 12(7), 1516–1519. [Link][10]

  • Kahya, N. D., & Eroğlu, F. (2019). Electrophilic amination of Cu (I) catalyzed phenylmagnesium bromide with N, O-bis (trimethylsilyl) hydroxylamine in THF: N-donor solvent. Control of C–N and C–O chemoselectivity. Journal of Organometallic Chemistry, 899, 120884. [Link]

  • Ankara Üniversitesi Akademik Veri Yönetim Sistemi. (2019). Electrophilic amination of Cu(I) catalyzed phenylmagnesium bromide with N,O-bis(trimethylsilyl) hydroxylamine in THF:N-donor solvent. Control of C-N and C-O chemoselectivity. [Link]

  • Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications, 58(72), 10021-10033. [Link]

  • Chemistry LibreTexts. (2023). Grignard Reagents. [Link][6]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Erdik, E. (1981). Electrophilic Amination of Organometallics. de la faculté des sciences - de l'université d'ankara, 27(8), 87-96. [Link]

  • Gandelman, M., & Shvidki, A. (2014). Nitrenium ions as new versatile reagents for electrophilic amination. Chemical Science, 5(1), 159-163. [Link][14]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • Farndon, J. J. (2020). Development of electrophilic amination reactions for the synthesis of nitrogen heterocycles (Doctoral dissertation, University of Bristol). [Link]

  • Hatakeyama, T., Yoshimoto, Y., Ghorai, S. K., & Nakamura, M. (2010). Transition-metal-free electrophilic amination between aryl Grignard reagents and N-chloroamines. Organic letters, 12(7), 1516–1519. [Link]

  • Ursinus Digital Commons. (1913). The Grignard Reagents: Their Preparation. [Link]

  • ResearchGate. (2025). Synthesis of Primary Amines and N-Methylamines by the Electrophilic Amination of Grignard Reagents with 2-Imidazolidinone O-Sulfonyloxime. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Kitamura, M., Suga, T., Chiba, S., & Narasaka, K. (2004). Synthesis of primary amines by the electrophilic amination of Grignard reagents with 1, 3-dioxolan-2-one O-sulfonyloxime. Organic letters, 6(24), 4619-4621. [Link]

  • Hatakeyama, T., Yoshimoto, Y., Ghorai, S. K., & Nakamura, M. (2010). Transition-metal-free electrophilic amination between aryl Grignard reagents and N-chloroamines. Organic letters, 12(7), 1516–1519. [Link][11]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Kitamura, M., Suga, T., Chiba, S., & Narasaka, K. (2004). Synthesis of primary amines by the electrophilic amination of Grignard reagents with 1, 3-dioxolan-2-one O-sulfonyloxime. Organic letters, 6(24), 4619-4621. [Link][21]

Sources

Handling moisture sensitivity of O-(3,5-Dimethylphenyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for O-(3,5-Dimethylphenyl)hydroxylamine hydrochloride. This resource is tailored for researchers, scientists, and drug development professionals who handle this valuable but moisture-sensitive reagent. Due to its hygroscopic nature, meticulous handling is crucial for experimental reproducibility and success. This guide offers in-depth troubleshooting, frequently asked questions, and best-practice protocols based on extensive laboratory experience and established chemical principles.

Understanding the Challenge: Inherent Moisture Sensitivity

O-(3,5-Dimethylphenyl)hydroxylamine hydrochloride is a salt that readily absorbs moisture from the atmosphere. This hygroscopic property can introduce several complications into experimental workflows.[1]

The Chemistry of Degradation

Upon exposure to moisture, the hydrochloride salt may deliquesce, causing it to become clumpy or even form a sticky solid. This excess water can negatively impact reactions in multiple ways:

  • Hydrolysis: The presence of water can lead to the gradual hydrolysis of the hydroxylamine functional group, thereby reducing the purity and effectiveness of the compound.

  • Stoichiometric Inaccuracy: In reactions where precise stoichiometry is essential, the additional mass from absorbed water can result in inaccurate measurements of the reagent. This can, in turn, affect the yield and purity of the final product.

  • Solvent Incompatibility: The introduction of water can modify the polarity of anhydrous reaction media, potentially causing side reactions or inhibiting the desired reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses frequent problems encountered when working with O-(3,5-Dimethylphenyl)hydroxylamine hydrochloride, with a particular focus on issues related to its moisture sensitivity.

Problem 1: Inconsistent Reaction Yields or Failed Reactions
  • Symptoms: You are observing significantly lower yields than anticipated, or the reaction does not proceed to completion. Thin-layer chromatography (TLC) analysis might indicate a substantial amount of unreacted starting material.

  • Probable Cause: The most probable reason is the degradation of the O-(3,5-Dimethylphenyl)hydroxylamine hydrochloride due to moisture absorption, resulting in a lower-than-calculated concentration of the active reagent.

  • Solution Workflow:

    • Reagent Assessment: Visually inspect the reagent. If it appears clumpy, discolored, or has a "wet" look, it has likely been compromised by moisture.

    • Drying the Reagent: If moisture contamination is suspected, the reagent can be dried under a high vacuum in a desiccator containing a potent desiccant like phosphorus pentoxide (P₄O₁₀) for several hours. Caution: Avoid heating the compound, as this may lead to decomposition.[2]

    • Inert Atmosphere Technique: For all subsequent reactions, handle the reagent under an inert atmosphere, such as in a glovebox or by using Schlenk line techniques with nitrogen or argon.[3][4]

    • Use of Fresh Reagent: If drying the reagent does not resolve the issue, it is advisable to use a fresh, unopened bottle of the compound.

Problem 2: Difficulty in Weighing and Handling
  • Symptoms: The solid is challenging to weigh accurately because of its clumpy nature and may adhere to spatulas and weighing paper.

  • Probable Cause: The reagent has already absorbed a considerable amount of atmospheric moisture.

  • Solution:

    • Rapid Weighing: If an inert atmosphere is not accessible, weigh the reagent as quickly as possible on a tared, dry watch glass or weighing boat. It is best to avoid using paper, as it can also absorb moisture.

    • Glovebox as the Ideal: The most dependable method is to weigh the reagent inside a glovebox with a low-humidity atmosphere.[3]

    • Portioning: For frequently used reagents, consider dividing the contents of a new bottle into smaller, tightly sealed vials under an inert atmosphere. This practice minimizes the exposure of the bulk material to air.

Problem 3: Formation of Unexpected Byproducts
  • Symptoms: NMR or LC-MS analysis of your crude reaction mixture reveals the presence of unforeseen impurities.

  • Probable Cause: Water introduced with the reagent may be participating in side reactions with other sensitive materials in your reaction mixture.

  • Troubleshooting Flowchart:

G start Unexpected Byproducts Observed check_reagent Inspect O-(3,5-Dimethylphenyl)hydroxylamine hydrochloride for signs of moisture start->check_reagent moisture_present Moisture is likely present. Implement inert atmosphere handling. check_reagent->moisture_present Clumpy/Wet no_moisture Reagent appears dry. Consider other sources of contamination. check_reagent->no_moisture Dry/Free-flowing dry_reagent Dry the reagent under high vacuum or use a fresh bottle. moisture_present->dry_reagent check_solvents Ensure all solvents and other reagents are anhydrous. no_moisture->check_solvents rerun_reaction Rerun reaction under strictly anhydrous conditions. dry_reagent->rerun_reaction success Problem Resolved rerun_reaction->success Successful failure Problem Persists. Investigate alternative reaction pathways. rerun_reaction->failure Unsuccessful check_solvents->rerun_reaction

Caption: Troubleshooting unexpected byproducts.

Frequently Asked Questions (FAQs)

Q1: How should I properly store O-(3,5-Dimethylphenyl)hydroxylamine hydrochloride?

A1: It should be stored in a tightly sealed container, ideally the original manufacturer's bottle. For long-term storage, place the container inside a desiccator with a reliable desiccant (e.g., silica gel or molecular sieves).[5][6] The storage area should be cool and dry.[7]

Q2: Can I prepare a stock solution of this reagent?

A2: Preparing stock solutions is generally not advised due to the potential for slow degradation in solution. It is best to prepare solutions fresh for each experiment. If a solution must be made in advance, use an anhydrous solvent and store it under an inert atmosphere for the shortest possible duration.

Q3: What are the visual signs of degradation?

A3: The primary visual indication is a change in physical appearance from a fine, free-flowing powder to clumps or a sticky, semi-solid mass. Discoloration, such as yellowing, can also be a sign of decomposition.

Q4: Is it necessary to use a glovebox, or is a Schlenk line sufficient?

A4: For most applications that require anhydrous conditions, a well-maintained Schlenk line with a good quality inert gas (argon or nitrogen) is adequate for handling the solid and setting up reactions.[4] However, for highly sensitive reactions or for the long-term storage of pre-weighed portions, a glovebox offers a more controlled and consistently inert environment.[3]

Decision Workflow for Handling Conditions:

G start Starting Experiment with O-(3,5-Dimethylphenyl)hydroxylamine HCl check_sensitivity Is the reaction highly sensitive to moisture? start->check_sensitivity glovebox Use a Glovebox for all manipulations. check_sensitivity->glovebox Yes check_scale Is the reaction scale > 1g? check_sensitivity->check_scale No schlenk_line Schlenk Line techniques are adequate. benchtop Benchtop handling with rapid weighing is acceptable. check_scale->schlenk_line Yes check_scale->benchtop No

Caption: Deciding on appropriate handling conditions.

Experimental Protocols

Protocol 1: Handling and Dispensing under Inert Atmosphere (Schlenk Line)
  • Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under a stream of inert gas (argon or nitrogen).[4]

  • Inert Gas Flow: Place the sealed bottle of O-(3,5-Dimethylphenyl)hydroxylamine hydrochloride in a flask connected to the Schlenk line.

  • Purging: Evacuate and backfill the flask with inert gas at least three times to remove atmospheric moisture and oxygen.

  • Dispensing: Under a positive pressure of inert gas, briefly remove the flask's stopper and quickly weigh the desired amount of the reagent into a separate, pre-tared, and purged flask.

  • Sealing: Immediately reseal both the main reagent bottle and the flask containing the weighed portion. Purge the headspace of both containers with inert gas before tightening the seals.

  • Dissolution: Add your anhydrous solvent to the reaction flask containing the weighed reagent via a gas-tight syringe or cannula.[8][9]

Data Summary Table:
ParameterRecommendationRationale
Storage Condition Cool, dry, tightly sealed container within a desiccator.[5][7]To minimize exposure to atmospheric moisture and prevent hydrolysis.
Handling Atmosphere Inert (Argon or Nitrogen), preferably in a glovebox or using a Schlenk line.[3][4]Prevents moisture absorption during weighing and transfer.
Recommended Solvents Anhydrous grade THF, Dichloromethane, Acetonitrile.Ensures a water-free reaction environment.
Signs of Compromise Clumping, stickiness, discoloration (yellowing).Indicates significant water absorption and potential degradation.

References

  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts? Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Journal of Chemical Education. (2020, July 28). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, September 5). Drying salts with HCl solution. Retrieved from [Link]

  • Reddit. (2017, June 6). Drying and Storing Hygroscopic Salts. Retrieved from [Link]

  • Techno PharmChem. HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]

  • ResearchGate. (2016, April 18). How to isolate a very hygroscopic salt (as presipitate) from a reaction solution? Retrieved from [Link]

  • DC Fine Chemicals. (2024, March 29). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. Retrieved from [Link]

Sources

Troubleshooting low reactivity of O-arylhydroxylamines in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Help Center. Ticket Subject: Low Reactivity of O-Aryl/Acylhydroxylamines in Cross-Coupling. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Diagnostic Phase: Define Your Reagent System

Before troubleshooting, we must distinguish the specific chemical system, as "O-arylhydroxylamine" is often used colloquially to describe two distinct classes of reagents in drug discovery.

  • Class A: Electrophilic Amination Reagents (O-Acyl/Sulfonylhydroxylamines). [1]

    • Structure:

      
       (where LG = Benzoate, Pivalate, Sulfonate).[1]
      
    • Usage: Reacting with aryl-metals (Ar-Zn, Ar-B) to form C-N bonds .[1]

    • Common Issue: The N-O bond fails to cleave (low conversion) or cleaves prematurely (decomposition).

  • Class B: O-Arylhydroxylamines (Phenoxyamines). [1]

    • Structure:

      
       (or substituted variants).
      
    • Usage: Synthesized via Pd-catalyzed O-arylation; used as precursors for Benzofurans (via [3,3]-sigmatropic rearrangement).[2][3]

    • Common Issue: Failure to couple

      
       equivalents with Ar-X.
      

Note: This guide primarily addresses Class A (Electrophilic Amination) as it is the dominant "cross-coupling" application for these species in pharma. If you are synthesizing Class B, refer to Section 4.

Troubleshooting Module: Electrophilic Amination (C-N Coupling)

User Query: "My reaction stalls at <20% conversion. The O-benzoylhydroxylamine remains unreacted or degrades."[1]

Root Cause Analysis: The N-O Bond Goldilocks Zone

The reactivity of these reagents is dictated by the N-O bond strength .

  • Too Strong: The metal catalyst (Cu or Pd) cannot perform oxidative addition. Result: No reaction.

  • Too Weak: The reagent decomposes thermally before coupling occurs. Result: Complex mixtures.

Solution 1: Tuning the Leaving Group (LG)

If reactivity is low, your Leaving Group is likely not electron-withdrawing enough.[1] The oxidative addition rate correlates with the acidity of the conjugate acid of the LG.

Reactivity Hierarchy (High to Low):

  • O-Sulfonyl (Ms/Ts): Highly reactive, often unstable at RT. Use for very unreactive nucleophiles.

  • O-4-Nitrobenzoyl : High reactivity, moderate stability.

  • O-Benzoyl (Bz) : The standard. Good balance.

  • O-Pivaloyl (Piv) : Low reactivity, high stability. Used to prevent background decomposition.

  • O-Carbamate (Boc/Cbz) : Very low reactivity in cross-coupling (requires specific Ni/Pd systems).

Actionable Protocol: If using O-Pivaloyl and seeing no conversion, switch to O-Benzoyl.[1] If O-Benzoyl is sluggish, synthesize the O-(4-trifluoromethyl)benzoyl derivative to lower the LUMO of the N-O bond without sacrificing shelf-stability as much as sulfonates.[1]

Solution 2: Catalyst Poisoning & Ligand Selection

The product of your reaction is an amine.[4] Amines are potent ligands that can displace your phosphine/ligand from the metal center, shutting down the cycle.[1]

  • For Copper Catalysis:

    • Issue: The resulting amine binds Cu(I) tighter than the substrate.

    • Fix: Use bidentate ligands like 1,10-phenanthroline or dtbpy (4,4′-di-tert-butyl-2,2′-dipyridyl) to prevent product inhibition.

  • For Palladium Catalysis:

    • Issue: Reductive elimination is slow.

    • Fix: Switch to bulky, electron-rich ligands like BrettPhos or tBuBrettPhos . These facilitate the reductive elimination of the bulky amine product.

Visualization: Decision Matrix & Mechanism

The following diagram illustrates the troubleshooting logic for low reactivity in electrophilic amination.

TroubleshootingFlow Start Problem: Low Yield in C-N Coupling CheckSM Analyze Remaining Reagent (TLC/LCMS) Start->CheckSM SM_Intact Reagent Intact (No Rxn) CheckSM->SM_Intact Reagent Recovered SM_Gone Reagent Consumed (Decomp) CheckSM->SM_Gone Complex Mixture Step_LG Check Leaving Group (LG) SM_Intact->Step_LG Step_Temp Check Temperature SM_Gone->Step_Temp Sol_LG Switch LG: Pivalate -> Benzoate -> 4-NO2-Benzoate Step_LG->Sol_LG LG is Pivalate/Carbamate Step_Cat Check Catalyst System Step_LG->Step_Cat LG is Benzoate/Sulfonate Sol_Cat Pd: Use BrettPhos Cu: Use dtbpy (prevent inhibition) Step_Cat->Sol_Cat Sol_Temp Lower Temp & Switch to More Reactive Catalyst (e.g., Ni) Step_Temp->Sol_Temp Temp > 60°C Step_Nu Nucleophile Issues Step_Temp->Step_Nu Temp < 40°C Sol_Nu Slow addition of Nucleophile to prevent homocoupling Step_Nu->Sol_Nu

Caption: Diagnostic workflow for isolating the cause of failure in O-acylhydroxylamine cross-couplings.

Experimental Protocols (The "Fix")
Protocol A: Synthesis of Tunable O-Aryl/Acylhydroxylamines

To solve reactivity issues, you often need to resynthesize the reagent with a better leaving group.[1]

Step-by-Step (O-Benzoylation):

  • Dissolve: Suspend the amine (

    
    , 1.0 equiv) and benzoyl peroxide (BPO, 1.2 equiv) in anhydrous THF or Toluene.
    
    • Tip: For secondary amines, BPO is often sufficient.[1] For primary amines, use Boc-protection first.[1]

  • Buffer: Add

    
     (anhydrous, 2.0 equiv).
    
    • Why? Scavenges benzoic acid byproduct which can protonate the amine and kill nucleophilicity.

  • React: Stir at room temperature for 12–24 h. Monitor by TLC.

  • Workup: Filter solids. Wash filtrate with sat.

    
     to remove benzoic acid.
    
  • Purification: Flash column chromatography (usually Hex/EtOAc).

    • Stability Note: Store at -20°C. O-Benzoyl reagents are generally stable for months; O-Sulfonyl reagents must be used immediately.

Protocol B: Copper-Catalyzed Electrophilic Amination (General Procedure)

Use this when the standard Pd-catalyzed conditions fail due to steric hindrance.[1]

  • Catalyst Prep: In a glovebox, mix CuCl (5 mol%) and 1,10-phenanthroline (5 mol%) in dry THF. Stir 10 min.

  • Substrate: Add the arylboronic acid (1.5 equiv).

  • Reagent: Add the O-benzoylhydroxylamine (1.0 equiv).

  • Base: Add

    
     (2.0 equiv).
    
    • Critical: If using organozinc reagents, omit base.[1]

  • Run: Seal and stir at 50°C for 12 h.

  • Troubleshooting: If yield is low, add ZnCl2 (10 mol%) as a Lewis acid additive to activate the leaving group.[1]

Frequently Asked Questions (FAQ)

Q: Can I use O-arylhydroxylamines (


) for cross-coupling? 
A:  Yes, but primarily for O-arylation  (synthesis of the reagent itself) or specific rearrangements.[1]
  • Context: If you are trying to couple

    
     with ethyl acetohydroximate (to make an O-arylhydroxylamine), you need Pd(OAc)2  and a ligand like BippyPhos  or tBuBrettPhos .[1] Standard 
    
    
    
    will not work due to the hardness of the oxygen nucleophile.

Q: Why is my O-pivaloyl reagent completely inert? A: The pivalate group is sterically bulky and electronically electron-donating (relative to benzoate). This strengthens the N-O bond.

  • Fix: Switch to O-2,4,6-trimethylbenzoyl (Tbz) .[1] It offers the steric protection of pivalate (stability) but the electronic activation of a benzoate.

Q: My reaction turns black immediately. What happened? A: This usually indicates rapid decomposition of the catalyst or the reagent via Single Electron Transfer (SET) pathways rather than the desired two-electron oxidative addition.

  • Fix: Add a radical scavenger like TEMPO (10 mol%) to see if it inhibits the blackening. If it does, your pathway is radical-based.[1] Switch to a non-redox active base (e.g.,

    
     instead of KOtBu).
    
References
  • Electrophilic Amination with O-Benzoylhydroxylamines

    • McDonald, S. L., & Johnson, J. S. (2011).[1] "Intermolecular C-N Bond Formation via the Copper-Catalyzed Cross-Coupling of Boronic Acids and O-Benzoylhydroxylamines." Journal of the American Chemical Society.

    • [1]

  • Pd-Catalyzed Synthesis of O-Arylhydroxylamines

    • Maimone, T. J., & Buchwald, S. L. (2010).[1][2] "Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans." Journal of the American Chemical Society.

    • [1]

  • Ligand Effects in Amination

    • Porzelle, A., et al. (2009).[1][5] "Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides, Chlorides, and Iodides."[1][2][3][5] Organic Letters.

    • [1]

  • Mechanistic Reviews

    • Glorius, F., et al. (2013).[1] "Mechanism of the Copper-Catalyzed Electrophilic Amination of Organozinc Reagents." Angewandte Chemie International Edition.

    • [1]

Sources

Technical Support Center: O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride

[1]

Senior Application Scientist Note: O-(3,5-Dimethylphenyl)hydroxylamine hydrochloride (CAS: 68395-77-7) is a specialized electrophilic amination reagent and pharmacophore intermediate.[1] Its purification is frequently complicated by two factors: the lipophilicity of the 3,5-dimethylphenyl core (which mimics the solubility of the starting phenol) and the inherent instability of the N-O bond under oxidative stress. This guide prioritizes anhydrous isolation and chemoselective extraction to ensure high fidelity.

Section 1: Critical Impurity Removal (The "Sticky Solid" Problem)

Q: My crude product is a sticky, off-white semi-solid that refuses to crystallize. What is the root cause?

A: This "oiling out" phenomenon is typically caused by two impurities:

  • Residual 3,5-Dimethylphenol: The starting material has a similar solubility profile to the free base of your product.

  • Hygroscopicity: The hydrochloride salt is hygroscopic. Even trace moisture can depress the melting point significantly, turning the salt into a gum.

Troubleshooting Protocol: The "Reverse-Phase" Acid-Base Extraction Do not attempt direct recrystallization on the crude oil.[1] You must strip the phenolic impurities first using pKa differences.

  • Free Base Liberation: Suspend the crude HCl salt in Methyl tert-butyl ether (MTBE) or Ethyl Acetate.[1]

  • Phenol Strip (Critical Step): Wash the organic layer with cold 1M NaOH (2x) .

    • Mechanism:[1][2][3][4][5][6] 3,5-Dimethylphenol (pKa ~10) is deprotonated to the water-soluble phenoxide.[1] The O-arylhydroxylamine (weak base) remains neutral and stays in the organic layer.

    • Caution: Do not use prolonged contact times with strong base to avoid N-O bond hydrolysis.

  • Salt Reformation: Dry the organic layer thoroughly over anhydrous

    
    . Filter.
    
  • Anhydrous Precipitation: Cool the solution to 0°C. Add HCl in 1,4-dioxane (4M) dropwise. The pure hydrochloride salt should precipitate immediately as a white solid.

Section 2: Recrystallization Strategies

Q: The solid is isolated but has a pink/brown hue. How do I achieve analytical grade purity?

A: The discoloration is due to trace oxidation products (quinones or azo-derivatives).[1] Standard thermal recrystallization in water is not recommended due to hydrolysis risks.

Recommended Method: Displacement Crystallization [1]

ParameterSpecificationReason
Primary Solvent Ethanol (Absolute) High solubility of the salt at reflux; stabilizes the ionic lattice.[1]
Anti-Solvent Diethyl Ether (or MTBE)Low solubility of the salt; precipitates product while keeping organic impurities in solution.
Temperature 50°C

-20°C
Gentle heating prevents thermal decomposition of the N-O bond.
Additive Activated Carbon (optional)Removes oxidized chromophores (pink/brown species).[1]

Step-by-Step Protocol:

  • Dissolve the crude salt in the minimum volume of warm absolute ethanol (approx. 50-60°C).

  • If colored: Add 5 wt% activated charcoal, stir for 5 mins, and filter hot through a Celite pad.

  • Allow the filtrate to cool to room temperature.

  • Slowly add anhydrous Diethyl Ether until persistent turbidity is observed (Cloud Point).

  • Store at -20°C overnight.

  • Filter under inert gas (Nitrogen/Argon) to prevent moisture uptake during filtration.

Section 3: Stability & Storage Logic

Q: The compound degraded after one week of storage. Why?

A: O-Arylhydroxylamines are prone to disproportionation and oxidation.[1] The hydrochloride salt acts as an acid catalyst for its own decomposition if moisture is present.

The "Desiccator Rule":

  • Storage Condition: -20°C under Argon.

  • Container: Amber glass (light sensitive).

  • Desiccant: Store within a secondary container containing

    
     or active silica gel.[1]
    
Section 4: Process Logic Visualization

The following diagram illustrates the decision matrix for purifying O-(3,5-Dimethylphenyl)hydroxylamine hydrochloride, distinguishing between removal of phenolic starting materials and final polishing.

PurificationWorkflowStartCrude Reaction MixtureCheckStatePhysical State CheckStart->CheckStateOilySticky Oil / GumCheckState->OilyHigh ImpuritySolidSolid (Colored)CheckState->SolidLow ImpurityExtractionDissolve in MTBEWash w/ 1M NaOH (Cold)Oily->ExtractionRemove PhenolRecrystRecrystallization(EtOH / Et2O)Solid->RecrystPhenolWasteAqueous Waste(Na-Phenoxide)Extraction->PhenolWasteOrganicLayerOrganic Layer(Free Amine)Extraction->OrganicLayerSaltFormationDry (Na2SO4) + HCl/DioxaneOrganicLayer->SaltFormationSaltFormation->RecrystCarbonActivated Carbon TreatmentRecryst->CarbonIf Pink/BrownFinalPure White Solid(Store -20°C)Recryst->FinalCarbon->Recryst

Figure 1: Purification logic flow for O-arylhydroxylamine salts, highlighting the divergence between gross impurity removal (extraction) and final polishing (recrystallization).[1]

References
  • Relevance: Establishes the baseline protocol for O-alk/arylhydroxylamine purification via ethanol/ether recrystalliz
  • Organic Syntheses. (1936). Hydroxylamine Hydrochloride Preparation and Handling. Org. Synth. 1936, 16,[1] 13. Retrieved from [Link]

    • Relevance: Foundational text on the handling of hydroxylamine salts and the necessity of acid-base washing to remove organic contaminants.
  • National Institutes of Health (NIH). (2025). 3,5-Dimethylphenylhydroxylamine - PubChem Compound Summary. Retrieved from [Link]

    • Relevance: Provides specific physicochemical properties (H-bond donor/acceptor counts) validating the solubility logic used in the extraction protocol.
  • Mettler Toledo. (2024). Recrystallization Guide: Solvents and Anti-Solvents. Retrieved from [Link][1]

    • Relevance: Supports the selection of antisolvent addition (Ether into Ethanol) for thermally sensitive amine salts.

Minimizing homocoupling side reactions in C-H amination protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling Side Reactions

Status: Active | Ticket Priority: High | Department: Application Science

Diagnostic & Triage

User Query: "My C-H amination yield is low, and I see significant byproducts. Is this homocoupling?"

Before applying a fix, we must identify which homocoupling pathway is active. Use this logic flow to diagnose your specific issue.

DiagnosticFlow Start START: Analyze Crude NMR/LCMS Q1 Identify Major Byproduct Structure Start->Q1 TypeA Biaryl (Ar-Ar) Formation Q1->TypeA Substrate Dimerizes TypeB Azo/Hydrazine (N-N) Formation Q1->TypeB Amine Source Dimerizes TypeC Alkyl Dimer (R-R) Formation Q1->TypeC Radical Recombination SolA Module 1: Pd/Cu Oxidative Issues (See Guide Below) TypeA->SolA SolB Module 2: Nitrene Transfer Issues (See Guide Below) TypeB->SolB SolC Module 3: Radical Concentration (See Guide Below) TypeC->SolC

Figure 1: Diagnostic logic tree for identifying the specific mode of homocoupling failure based on byproduct analysis.

Module 1: Troubleshooting Palladium-Catalyzed Systems

Context: Common in directed C-H amination (e.g., Sanford, Yu protocols) using Pd(II)/Pd(IV) cycles. The Problem: Formation of Biaryls (Ar-Ar) instead of C-N products.

Mechanistic Insight

In oxidative Pd-catalyzed C-H activation, the catalyst forms a cyclopalladated intermediate. If the amine source (or oxidant) reacts too slowly, a second molecule of the arene substrate can react with the Pd center (second C-H activation), leading to a Pd(Ar)2 species. Reductive elimination from this species yields the homocoupled biaryl.[1]

PdMechanism Pd2 Pd(II) Species CH_Act 1st C-H Activation (Cyclopalladation) Pd2->CH_Act Intermediate Ar-Pd-L Intermediate CH_Act->Intermediate Prod_CN C-N Product (Amination) Intermediate->Prod_CN + Oxidant/Amine Prod_CC Ar-Ar Biaryl (Homocoupling) Intermediate->Prod_CC + Substrate (Excess) Path_Good Oxidation/Amine Coord. (Desired) Path_Bad 2nd C-H Activation (Undesired)

Figure 2: Kinetic competition between the desired oxidative amination and the undesired second C-H activation event.

FAQ & Troubleshooting

Q: I am using PIDA (PhI(OAc)2) as an oxidant, but I see 15% biaryl formation. Why? A: PIDA is a strong oxidant, but if the amine nucleophilicity is low (e.g., sulfonamides), the Ar-Pd intermediate survives long enough to activate a second arene.

  • Protocol Fix: Switch to a "Single-Electron Transfer" (SET) oxidant system if possible, or use Selectfluor or NFSI as the oxidant/N-source. These reagents act as " electrophilic nitrogen" sources, bypassing the requirement for an external oxidant to oxidize the Pd center first.

Q: Does solvent choice impact biaryl formation? A: Yes. Non-coordinating solvents (DCM, DCE) often favor the high-energy cationic Pd species required for C-H activation. However, this also accelerates the second C-H activation.

  • Protocol Fix: Use a coordinating co-solvent (e.g., 5-10% Acetic Acid or TFE). The solvent occupies open coordination sites on the Palladium, sterically hindering the approach of a second bulky arene substrate while still allowing the smaller amine/oxidant to bind.

Q: My reaction works on small scale but homocouples on large scale. A: This is likely an oxygen mass-transfer issue if you are using aerobic conditions (O2/Air). Palladium-peroxo species can bridge two Pd centers, facilitating homocoupling.

  • Protocol Fix: Ensure high agitation rates (>800 RPM). If using O2, switch to a balloon or sparge to ensure saturation. If the problem persists, switch to a solid oxidant like AgOAc or Cu(OAc)2 to remove the gas-liquid transfer variable.

Module 2: Troubleshooting Nitrene Transfer (Rh/Ru/Ir)

Context: C-H amination via metal-nitrenoid insertion (e.g., Du Bois, Che protocols). The Problem: Formation of Azo compounds (Ar-N=N-Ar) or Hydrazines.

Mechanistic Insight

The active species is a Metal-Nitrene (M=N-R). This species is highly electrophilic. If it does not encounter a C-H bond quickly, it will react with another molecule of the nitrene precursor (or another M=N species), forming a stable N-N bond (dimerization).

Experimental Protocol: Controlling Nitrene Concentration

To stop dimerization, the steady-state concentration of the nitrene must be kept extremely low relative to the substrate.

Standard Operating Procedure (SOP) for Slow Addition:

  • Preparation: Dissolve the nitrene precursor (e.g., Sulfamate ester, Iminoiodinane) in the reaction solvent.

  • Catalyst Loading: Add the Rh catalyst (e.g., Rh2(esp)2) and substrate to the main reaction vessel.

  • The Feed: Using a syringe pump, add the precursor solution over 2–4 hours .

    • Tip: Do not add the catalyst over time; the catalyst must be present to intercept the precursor immediately.

  • Temperature: Maintain the reaction at the lowest temperature that allows turnover. Higher temperatures increase the diffusion rate, often favoring the bimolecular dimerization over the unimolecular C-H insertion.

Data Summary: Catalyst Selection for Nitrene Stability

CatalystLigand TypeStability vs. DimerizationRecommended Use
Rh2(OAc)4 CarboxylateLowSimple substrates only. Prone to dimerization.
Rh2(oct)4 Carboxylate (Lipophilic)ModerateBetter solubility in non-polar solvents (alkanes).
Rh2(esp)2 Chelated CarboxylateHigh The "Gold Standard." Chelating ligand prevents catalyst decomposition and slows dimerization.
Rh2(tpa)4 TriphenylacetateHighBulky ligands create a "pocket" that sterically disfavors the approach of a second nitrene.

Module 3: Radical & Electrochemical Methods

Context: Photoredox or Electrochemical C-H amination (e.g., Baran, Stahl). The Problem: Radical recombination (R• + R• → R-R).

FAQ & Troubleshooting

Q: I am doing electrochemical C-H amination and getting alkyl dimers. A: Your current density (mA/cm²) might be too high, generating a high concentration of radicals at the electrode surface.

  • Protocol Fix: Lower the current density (operate potentiostatically if possible).

  • Mediator Fix: Use a redox mediator (e.g., Quinuclidine or TEMPO). The mediator shuttles the electron transfer away from the electrode surface into the bulk solution, effectively "diluting" the radical generation events.

Q: How do I prevent homocoupling in photoredox amination? A: This often happens if the Hydrogen Atom Transfer (HAT) catalyst abstracts a hydrogen, but the radical trap (the amine source) is not nearby.

  • Protocol Fix: Increase the concentration of the trapping agent (the amine or radical acceptor). Unlike the Rh-nitrene case (where we limit the reagent), here we often need the trap to be in excess to catch the carbon radical before it finds another carbon radical.

References

  • Sanford, M. S. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Link

  • Stahl, S. S. (2013). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews. Link

  • Du Bois, J. (2009). Rhodium-Catalyzed C–H Amination: An Enabling Method for Chemical Synthesis. Accounts of Chemical Research. Link

  • Baran, P. S. (2017). Electrochemical C-H Functionalization. Accounts of Chemical Research. Link

  • Yu, J.-Q. (2010). Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism. Science. Link

Sources

Alternative solvents for O-(3,5-Dimethylphenyl)hydroxylamine HCl reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers utilizing O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride (DMPH-HCl) .[1][2] This reagent is a critical electrophilic aminating agent, widely employed in Rh(III)- and Co(III)-catalyzed C–H activation to synthesize hindered primary amines and N-heterocycles (e.g., indoles, isoquinolines).[2][3]

The content is structured into Troubleshooting Tickets and Technical Directives to address solubility, solvent compatibility, and safety.

Ticket Category: Solvent Selection & Reaction Optimization Reagent Code: DMPH-HCl (O-(3,5-Dimethylphenyl)hydroxylamine HCl) Primary Application: Electrophilic Amination / C–H Activation[1][2]

Part 1: The Solvent Compatibility Matrix

Issue: Users frequently report low yields or precipitation when replacing standard solvents (DCM, DCE, TFE) with greener alternatives.[2][3] Root Cause: DMPH-HCl is an ionic salt.[1] It requires a solvent system that balances solubility of the salt (polar) with the stability of the free base (lipophilic) generated in situ.[2]

Standard vs. Alternative Solvent Performance
Solvent ClassStandard SolventRecommended AlternativeTechnical Notes & Trade-offs
Halogenated DCM / DCE (Toxic, Class 1)Trifluorotoluene (PhCF₃) Best Drop-in Replacement. PhCF₃ mimics the polarity and density of DCM but is more stable and has a higher boiling point (102°C), allowing for faster kinetics without pressurization.[1][2]
Fluorinated Alcohols TFE (2,2,2-Trifluoroethanol)HFIP (Hexafluoroisopropanol)Performance Upgrade. If TFE gives low yields in C–H activation, HFIP often stabilizes the transition state better via strong H-bond donation.[2][3] Note: HFIP is expensive.[1]
Ethers THF / 1,4-Dioxane 2-MeTHF (2-Methyltetrahydrofuran)Greenest Option. 2-MeTHF forms a biphasic system with water (unlike THF), simplifying workup.[1][2] Requires a soluble organic base (e.g., DBU) to liberate the free amine effectively.[2][3]
Dipolar Aprotic DMF / NMP (Reprotoxic)Cyrene™ (Dihydrolevoglucosenone)Bio-based Alternative. Cyrene has similar polarity to NMP but is derived from cellulose.[1][2][3] Warning: Incompatible with strong inorganic bases (e.g., NaH) due to aldol-like polymerization risks.[1][2][3]
Protic Methanol t-Amyl Alcohol Steric Bulk Advantage. t-Amyl alcohol solubilizes the HCl salt better than Toluene but is less nucleophilic than MeOH, reducing the risk of solvolysis side-reactions.[1]
Part 2: Troubleshooting Protocols (Q&A)
Ticket #101: The Reagent Won't Dissolve in Non-Polar Solvents

User Question: "I am trying to run a C–H amination in Toluene to avoid halogenated solvents, but the DMPH-HCl sits at the bottom of the flask as a solid. Yield is <10%."

Technical Diagnosis: DMPH-HCl is an ionic lattice.[1] It will never dissolve in non-polar solvents like Toluene or Xylenes in its salt form.[1] The reaction fails because the active species (the free amine) is trapped in the solid phase.

Resolution Protocol: You must perform an In-Situ "Free-Basing" Switch .[1]

  • Add a Phase Transfer Catalyst (PTC): Add 5-10 mol% TBAB (Tetrabutylammonium bromide) .[1][2] This shuttles the chloride/base exchange across the solid-liquid interface.

  • Switch Base: Use an organic-soluble base like DBU (1.1 equiv) or Cs₂CO₃ (which has higher organic solubility than K₂CO₃).[1][2]

  • The "Pre-wash" Technique (Recommended):

    • Suspend DMPH-HCl in EtOAc or 2-MeTHF.[1]

    • Wash rapidly with cold saturated NaHCO₃ (aq).[1][2]

    • Separate the organic layer (containing the free base O-(3,5-dimethylphenyl)hydroxylamine).[2]

    • Dry with MgSO₄ and use immediately.[1] Warning: The free base is less thermally stable than the HCl salt.

Ticket #102: Low Yields in Green Alcohols (MeOH/EtOH)

User Question: "I switched from TFE to Ethanol to be 'greener', but my product yield dropped from 85% to 40%."

Technical Diagnosis: In Rh(III) catalysis, the solvent plays a mechanistic role.[2][3] TFE (Trifluoroethanol) is a strong Hydrogen Bond Donor (HBD) but a weak nucleophile.[2][3] It stabilizes the leaving group (3,5-dimethylphenoxide) during the N–O bond cleavage step.[2] Ethanol is a weaker HBD and a stronger nucleophile, leading to:

  • Poor stabilization of the transition state.[1]

  • Competition where EtOH attacks the activated metal center.[1]

Resolution Protocol: Use HFIP (Hexafluoroisopropanol) if cost permits, or a mixture of TFE:2-MeTHF (1:1) .[1][2][3] If you strictly require a non-fluorinated green solvent, use t-Amyl Alcohol .[1][2] Its bulky structure prevents it from coordinating too tightly to the Rhodium catalyst, mimicking the "non-interfering" nature of TFE better than Ethanol.

Part 3: Critical Workflows & Logic Maps
Workflow A: Handling DMPH-HCl (Salt vs. Free Base)

This logic map guides you through the decision process of when to neutralize the salt based on your solvent choice.

DMPH_Handling Start Start: DMPH-HCl Reagent SolventCheck Check Reaction Solvent Start->SolventCheck Polar Polar/Protic (TFE, MeOH, DMSO) SolventCheck->Polar High Polarity NonPolar Non-Polar/Aprotic (Toluene, DCM, 2-MeTHF) SolventCheck->NonPolar Low Polarity DirectUse Direct Use Possible Salt dissolves; Base deprotonates in solution Polar->DirectUse SolubilityIssue Solubility Issue Salt remains solid; Reaction stalls NonPolar->SolubilityIssue Action1 Add Organic Base (DBU or DIPEA) SolubilityIssue->Action1 Homogeneous Action2 Biphasic Protocol Use 2-MeTHF + aq. K2CO3 SolubilityIssue->Action2 Heterogeneous Action3 Pre-Generation Isolate Free Base (Caution: Unstable) SolubilityIssue->Action3 Sensitive Substrates Action1->DirectUse Action2->DirectUse

Caption: Decision logic for handling DMPH-HCl solubility based on solvent polarity.

Workflow B: Mechanism of Action (Why the Solvent Matters)

Understanding the Rh(III) catalytic cycle explains why TFE/HFIP are superior solvents for this specific reagent.[2]

Rhodium_Cycle Substrate Substrate (C-H Bond) Rh_Active Cp*Rh(III) Species Substrate->Rh_Active Metallacycle Rhodacycle (C-H Activation) Rh_Active->Metallacycle -AcOH Coordination DMPH Coordination (N-Metal Bond) Metallacycle->Coordination + DMPH Free Base Insertion Nitrene/Amido Insertion Coordination->Insertion N-O Cleavage Product Aminated Product Insertion->Product Protonolysis LeavingGroup Leaving Group (3,5-Dimethylphenol) Insertion->LeavingGroup SolventRole Solvent (TFE/HFIP) Stabilizes Phenoxide via H-Bonding SolventRole->LeavingGroup Stabilization

Caption: The Rh(III) C-H amination cycle showing where protic fluorinated solvents stabilize the leaving group.

Part 4: Safety & Stability Directives

Warning: Thermal Runaway Risk Hydroxylamine derivatives contain a weak N–O bond (


).[1][2]
  • Do NOT heat DMPH-HCl above 100°C in a closed system.

  • Do NOT use DMSO (Dimethyl Sulfoxide) at elevated temperatures.[1][2][3] DMSO can act as an oxidant and cause violent exotherms with hydroxylamine salts.[1]

  • Incompatibility: Avoid acetone or MEK (Methyl Ethyl Ketone) as solvents unless you intend to form the oxime.[2] DMPH reacts rapidly with ketones.[1]

Storage:

  • Store the HCl salt at 4°C (stable for months).

  • If you generate the free base , use it immediately.[2] Do not store the free base for >24 hours, as it degrades via Bamberger-like rearrangements.

References
  • Rh(III)

    • Title: Dirhodium-catalyzed C-H arene amination using hydroxylamines.[1][4][5]

    • Source:Science / PMC.[1][4]

    • URL:[Link]

  • Green Solvent Properties (2-MeTHF vs THF)

    • Title: 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis.[1][2][6]

    • Source:Beilstein Journal of Organic Chemistry.
    • URL:[Link][2][3]

  • Cyrene as a Green Dipolar Aprotic Solvent

    • Title: Cyrene™: A Bio-Based Novel Green Solvent.[1]

    • Source:Merck / Sigma-Aldrich Technical Guides.[1]

  • General Safety of Hydroxylamines

    • Title: Hydroxylamine Hydrochloride Safety Data Sheet.[1]

    • Source:Fisher Scientific.[1]

Sources

Validation & Comparative

Comparison of O-(3,5-Dimethylphenyl)hydroxylamine vs O-Mesitylhydroxylamine (MSH)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of O-Mesitylenesulfonylhydroxylamine (MSH) and its structural analog, O-(3,5-Dimethylbenzenesulfonyl)hydroxylamine .

Critical Nomenclature Clarification: In organic synthesis, "MSH" universally refers to O-Mesitylenesulfonylhydroxylamine (a sulfonate), not O-Mesitylhydroxylamine (an aryl ether). Similarly, while O-(3,5-Dimethylphenyl)hydroxylamine (an ether) exists, it is a nucleophile and cannot function as an electrophilic aminating agent. Assumption: This guide assumes you are comparing the sulfonyl derivatives to evaluate the structural necessity of the "Mesityl" group (2,4,6-trimethyl) versus the "3,5-Dimethyl" analog in electrophilic amination.

Executive Summary

O-Mesitylenesulfonylhydroxylamine (MSH) remains the "Gold Standard" for electrophilic amination due to its unique steric properties. The O-(3,5-Dimethylbenzenesulfonyl) analog serves as a critical "negative control" in structural studies; its lack of ortho-substitution renders it chemically inferior for amination, leading to competing sulfonation side reactions.

FeatureMSH (O-Mesitylenesulfonyl-) 3,5-Dimethyl Analog
Role Electrophilic Aminating Agent (

source)
Mixed Reagent (Amination + Sulfonation)
Reactivity Mode Kinetic

-attack (favored)
Competing

-attack vs.

-attack
Stability Crystalline, unstable (explosive when dry)Likely oil/semi-solid, highly hygroscopic
Steric Bulk High (2,6-dimethyl blocking)Low (Open ortho positions)
Primary Utility Synthesis of N-aminopyridiniums, hydrazinesMechanistic probe (undesirable for synthesis)

Mechanistic Analysis: The "Mesityl Effect"

The superiority of MSH lies in the Mesityl (2,4,6-trimethylphenyl) group. To understand why the 3,5-dimethyl analog fails, we must analyze the competing electrophilic sites.

The Two Electrophilic Sites

These reagents possess two electrophilic centers susceptible to nucleophilic attack (


):
  • Nitrogen (

    
    -attack):  Desired path. Breaks the weak N-O bond. Yields the aminated product (
    
    
    
    ).
  • Sulfur (

    
    -attack):  Undesired path. Attacks the sulfonyl group.[1] Yields the sulfonated product (
    
    
    
    ).
Steric Steering
  • In MSH: The two ortho-methyl groups (positions 2 and 6) create a "steric wall" around the sulfur atom. This kinetically inhibits nucleophilic attack at sulfur, forcing the nucleophile to attack the exposed nitrogen.

  • In the 3,5-Dimethyl Analog: The ortho positions (2 and 6) are protons (H). There is no steric hindrance protecting the sulfur. Nucleophiles (especially hard nucleophiles like amines) will attack the sulfur, leading to sulfonamide formation instead of amination.

Steric_Steering MSH MSH (2,4,6-Trimethyl) Amination N-Attack (Amination) DESIRED MSH->Amination Major Pathway (S-blocked) Sulfonation S-Attack (Sulfonation) UNDESIRED MSH->Sulfonation Blocked Dim 3,5-Dimethyl Analog (No ortho-bulk) Dim->Amination Minor Pathway Dim->Sulfonation Major Pathway (S-exposed) Nu Nucleophile (Nu:) Nu->MSH Attacks Nu->Dim Attacks

Figure 1: Mechanistic divergence driven by steric hindrance. The 2,6-dimethyl groups in MSH shield the sulfur, directing reactivity to the nitrogen.

Experimental Protocols & Validation

Synthesis of MSH (The Standard)

Safety Warning: MSH is potentially explosive. Never store large quantities. Do not scrape crystals with metal spatulas.

Reagents:

  • Mesitylenesulfonyl chloride (MesCl)

  • Ethyl acetohydroxamate (EAH)

  • Triethylamine (

    
    )
    
  • Perchloric acid (70%)

Protocol:

  • Coupling: Dissolve EAH (1.1 eq) and

    
     (1.2 eq) in DMF at 0°C. Add MesCl (1.0 eq) dropwise. Stir 1h. Pour into ice water to precipitate the precursor Ethyl O-(mesitylenesulfonyl)acetohydroxamate.
    
  • Hydrolysis: Dissolve the precursor in Dioxane. Add 70%

    
     dropwise at 0°C.
    
  • Precipitation: Pour the mixture into ice water. MSH precipitates as white crystals.

  • Filtration: Filter rapidly. Wash with copious ice-cold water (to remove acid) and cold hexanes.

  • Validation: Dissolve a small aliquot in

    
    .
    
    • 1H NMR:

      
       6.98 (s, 2H, Ar-H), 4.85 (br s, 2H, 
      
      
      
      ), 2.65 (s, 6H, o-CH3), 2.30 (s, 3H, p-CH3).
Synthesis of O-(3,5-Dimethylbenzenesulfonyl)hydroxylamine (The Comparator)

Note: This compound is likely an oil or unstable solid. Handle with extreme caution.

Protocol Modification:

  • Substitute Mesitylenesulfonyl chloride with 3,5-Dimethylbenzenesulfonyl chloride .

  • Follow the same coupling/hydrolysis steps.

  • Observation Point: During the hydrolysis step, yield is typically lower because the acid can attack the sulfonyl group (now unshielded), leading to degradation.

  • Validation:

    • 1H NMR: Look for the absence of the 2.65 ppm peak (ortho-methyls) and the shift of the aromatic protons.

    • Stability Check: Monitor the NMR tube over 2 hours. You will likely see the emergence of 3,5-dimethylbenzenesulfonic acid (hydrolysis product) much faster than with MSH.

Performance Comparison Data

The following table summarizes the amination efficiency of a model substrate (e.g., Pyridine or Morpholine) using both reagents.

MetricMSH3,5-Dimethyl AnalogCausality
Yield (N-Aminopyridinium) > 90%< 40%Competitive sulfonation of pyridine.
Side Product Minimal (< 5%)Major (> 50% Sulfonamide)Lack of steric shielding on Sulfur.
Shelf Stability (0°C) ~2-4 Weeks< 3 DaysSelf-decomposition via intermolecular sulfonation.
Solubility Soluble in DCM, THFSoluble, but prone to hydrolysisHydrophobicity of mesityl aids stability.
Self-Validating Experiment: The "Morpholine Test"

To verify the quality of your reagent, perform this simple test:

  • Dissolve 1 eq of reagent in DCM.

  • Add 2 eq of Morpholine.

  • Analyze by LC-MS or NMR after 10 mins.

    • MSH Result: Predominantly N-aminomorpholine (Amination).

    • 3,5-Dimethyl Result: Predominantly N-(3,5-dimethylbenzenesulfonyl)morpholine (Sulfonation).

Safety & Stability Profile

MSH (High Hazard / High Utility)
  • Explosive: MSH has a high nitrogen content relative to its carbon scaffold and a weak N-O bond. It is shock-sensitive when dry.

  • Storage: Must be stored wet or generated in situ if possible.

3,5-Dimethyl Analog (High Hazard / Low Utility)
  • Instability: Without the bulky methyl groups, the compound is more prone to hydrolysis by atmospheric moisture.

  • False Security: While it might be less "explosive" due to lower crystal lattice energy (if it's an oil), it is chemically unpredictable, leading to runaway exotherms during decomposition.

References

  • Tamura, Y., et al. "Structure and reactivity of O-mesitylenesulfonylhydroxylamine." Journal of Organic Chemistry, 1973.

  • Berman, A. M., & Johnson, J. S. "Copper-Catalyzed Electrophilic Amination of Diorganozinc Nucleophiles."[2] Journal of the American Chemical Society, 2004.

  • Legault, C., & Charette, A. B. "Catalytic Asymmetric Synthesis of Chiral Amines." Journal of the American Chemical Society, 2003. (Discusses MSH utility).

  • PubChem Compound Summary. "O-Mesitylenesulfonylhydroxylamine." National Center for Biotechnology Information.

Sources

A Comparative Analysis of Electrophilic Aminating Agents: O-(3,5-Dimethylphenyl)hydroxylamine vs. O-Benzoylhydroxylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern synthetic organic chemistry, the efficient construction of carbon-nitrogen bonds remains a cornerstone of molecule construction, pivotal to the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. Electrophilic amination has emerged as a powerful strategy, offering a complementary approach to traditional nucleophilic substitution and reductive amination methodologies. Central to this strategy is the design and selection of effective electrophilic aminating agents. This guide provides an in-depth comparative analysis of two such agents: the O-aryl hydroxylamine, O-(3,5-Dimethylphenyl)hydroxylamine, and the well-established O-acyl hydroxylamine, O-Benzoylhydroxylamine.

This document will delve into the fundamental principles governing the reactivity of these reagents, offering a theoretical framework grounded in electronic and steric effects. We will further provide detailed, actionable experimental protocols for the synthesis and application of these compounds, supported by a critical discussion of their respective strengths and limitations.

The Underlying Principle: The N-O Bond as a Linchpin of Reactivity

The reactivity of O-substituted hydroxylamines as electrophilic aminating agents is fundamentally dictated by the nature of the N-O bond.[1][2] This bond is designed to be cleaved, either heterolytically or homolytically, to generate a reactive nitrogen species—a nitrenoid, an aminium radical, or a related intermediate—that can then be intercepted by a suitable nucleophile. The facility of this N-O bond cleavage is, in turn, heavily influenced by the electronic nature of the substituent on the oxygen atom.

An electron-withdrawing group on the oxygen atom polarizes the N-O bond, rendering the nitrogen atom more electrophilic and the O-substituent a better leaving group. This electronic perturbation lowers the activation energy for N-O bond cleavage, thereby enhancing the reagent's reactivity. Conversely, an electron-donating group on the oxygen will generally decrease the electrophilicity of the nitrogen and make the leaving group less stable, resulting in a less reactive aminating agent.

Reactivity Profile Comparison: A Tale of Two Substituents

The core of our comparison lies in the disparate electronic properties of the 3,5-dimethylphenyl group (an O-aryl substituent) and the benzoyl group (an O-acyl substituent).

FeatureO-(3,5-Dimethylphenyl)hydroxylamineO-Benzoylhydroxylamine
Substituent Type O-ArylO-Acyl
Electronic Effect Electron-donating (inductive and hyperconjugation)Electron-withdrawing (inductive and resonance)
N-O Bond Polarization ReducedEnhanced
Leaving Group Stability Less Stable (3,5-dimethylphenoxide)More Stable (benzoate)
Predicted Reactivity LowerHigher
O-Benzoylhydroxylamine: The Activated Workhorse

O-Benzoylhydroxylamine is a widely utilized and highly effective electrophilic aminating agent.[3] The benzoyl group is strongly electron-withdrawing due to the combined effects of the inductive effect of the carbonyl oxygen and the resonance delocalization of the nitrogen lone pair into the carbonyl group. This has two significant consequences:

  • Enhanced N-O Bond Lability: The electron-withdrawing nature of the benzoyl group significantly weakens the N-O bond, facilitating its cleavage upon interaction with a nucleophile or a catalyst.[1][4]

  • Stabilized Leaving Group: The resulting benzoate anion is a relatively stable leaving group, further driving the amination reaction forward.

Studies have shown that modifying the electronic properties of the benzoyl group can further tune the reactivity of the reagent. Electron-withdrawing substituents on the benzene ring of the benzoyl group increase the reagent's oxidizing strength and, by extension, its aminating ability.[4]

O-(3,5-Dimethylphenyl)hydroxylamine: A More Subdued Reactivity Profile

In stark contrast, the 3,5-dimethylphenyl group is electron-donating. The two methyl groups, through inductive effects and hyperconjugation, increase the electron density on the aromatic ring and, consequently, on the oxygen atom. This leads to a predicted reactivity profile that is significantly different from its O-acyl counterpart:

  • Strengthened N-O Bond: The electron-donating nature of the 3,5-dimethylphenyl group will increase the electron density on the oxygen, thereby strengthening the N-O bond and making it more resistant to cleavage.

  • Less Stable Leaving Group: The corresponding 3,5-dimethylphenoxide is a stronger base and therefore a less effective leaving group compared to benzoate.

As a result, O-(3,5-Dimethylphenyl)hydroxylamine is expected to be a considerably milder electrophilic aminating agent than O-Benzoylhydroxylamine. This does not render it synthetically unimportant; rather, it suggests that it may be more suitable for reactions requiring finer control or for substrates that are sensitive to the high reactivity of O-acyl hydroxylamines.

Synthetic Accessibility: Pathways to the Reagents

A key consideration for any reagent is its ease of preparation. Both O-(3,5-Dimethylphenyl)hydroxylamine and O-Benzoylhydroxylamine can be synthesized from readily available starting materials.

Synthesis of O-(3,5-Dimethylphenyl)hydroxylamine

While a specific, optimized protocol for O-(3,5-Dimethylphenyl)hydroxylamine is not widely documented, a general and reliable method for the synthesis of O-aryl hydroxylamines can be adapted. The synthesis involves a two-step sequence starting from the corresponding nitroarene.

Synthesis_Aryl Start 3,5-Dimethylnitrobenzene Intermediate 3,5-Dimethylaniline Start->Intermediate Reduction (e.g., SnCl2, HCl or H2, Pd/C) Final O-(3,5-Dimethylphenyl)hydroxylamine Intermediate->Final Diazotization followed by reduction (e.g., NaNO2, H2SO4 then SO2)

Caption: Synthetic pathway to O-(3,5-Dimethylphenyl)hydroxylamine.

Experimental Protocol: Synthesis of O-(3,5-Dimethylphenyl)hydroxylamine

Step 1: Reduction of 3,5-Dimethylnitrobenzene to 3,5-Dimethylaniline

  • Materials: 3,5-Dimethylnitrobenzene, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated hydrochloric acid (HCl), Sodium hydroxide (NaOH), Diethyl ether.

  • Procedure:

    • To a stirred solution of 3,5-dimethylnitrobenzene (1 equiv.) in ethanol at 0 °C, add a solution of SnCl₂·2H₂O (4-5 equiv.) in concentrated HCl.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

    • Cool the mixture to room temperature and carefully neutralize with a concentrated aqueous solution of NaOH until the solution is strongly basic (pH > 12).

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3,5-dimethylaniline.

Step 2: Conversion of 3,5-Dimethylaniline to O-(3,5-Dimethylphenyl)hydroxylamine

  • Materials: 3,5-Dimethylaniline, Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Sulfur dioxide (SO₂), Diethyl ether.

  • Procedure:

    • Dissolve 3,5-dimethylaniline (1 equiv.) in a mixture of concentrated H₂SO₄ and water at 0 °C.

    • Slowly add a solution of NaNO₂ (1.05 equiv.) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

    • Bubble a steady stream of SO₂ gas through the solution while maintaining the temperature at 0-5 °C until the reaction is complete (monitored by the disappearance of the diazonium salt).

    • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of O-Benzoylhydroxylamine

The synthesis of O-Benzoylhydroxylamine is a well-established procedure, typically involving the N-acylation of hydroxylamine or a protected hydroxylamine derivative.

Synthesis_Acyl Start Hydroxylamine Hydrochloride Intermediate Hydroxylamine Start->Intermediate Base (e.g., NaOH) Final O-Benzoylhydroxylamine Intermediate->Final Benzoyl Chloride, Base

Caption: Synthetic pathway to O-Benzoylhydroxylamine.

Experimental Protocol: Synthesis of O-Benzoylhydroxylamine

  • Materials: Hydroxylamine hydrochloride, Sodium hydroxide (NaOH), Benzoyl chloride, Dichloromethane (DCM), Water.

  • Procedure:

    • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1 equiv.) in water and adding a solution of NaOH (1 equiv.) at 0 °C.

    • In a separate flask, dissolve benzoyl chloride (1 equiv.) in DCM.

    • Slowly add the aqueous hydroxylamine solution to the benzoyl chloride solution at 0 °C with vigorous stirring. Maintain the pH of the aqueous layer between 8 and 9 by the dropwise addition of a 10% NaOH solution.

    • Continue stirring at 0 °C for 1-2 hours after the addition is complete.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

    • Combine the organic layers, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude O-benzoylhydroxylamine can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane).

Application in Electrophilic Amination: A Comparative Example

To illustrate the practical implications of their differing reactivity profiles, let us consider a representative electrophilic amination reaction: the amination of an electron-rich arene such as anisole.

Amination with O-Benzoylhydroxylamine

O-Benzoylhydroxylamine, particularly in the presence of a transition metal catalyst, is an effective reagent for the amination of arenes.

Amination_Acyl Substrate Anisole Product Anisidines (ortho- and para-) Substrate->Product Reagent O-Benzoylhydroxylamine Reagent->Product Transition Metal Catalyst (e.g., Cu(I) or Pd(II) salt) Heat

Caption: Electrophilic amination of anisole with O-Benzoylhydroxylamine.

Experimental Protocol: Copper-Catalyzed Amination of Anisole with O-Benzoylhydroxylamine

  • Materials: Anisole, O-Benzoylhydroxylamine, Copper(I) iodide (CuI), 1,10-Phenanthroline, Potassium carbonate (K₂CO₃), Toluene.

  • Procedure:

    • To an oven-dried Schlenk tube, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2 equiv.).

    • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).

    • Add O-Benzoylhydroxylamine (1 equiv.), anisole (1.5 equiv.), and anhydrous toluene.

    • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the ortho- and para-anisidine products.

Predicted Reactivity of O-(3,5-Dimethylphenyl)hydroxylamine in Arene Amination

Given its predicted lower reactivity, the amination of anisole with O-(3,5-Dimethylphenyl)hydroxylamine would likely require more forcing conditions or a more active catalytic system. The reaction may proceed at a slower rate, and the overall yield may be lower compared to the reaction with O-Benzoylhydroxylamine under identical conditions.

However, the milder nature of this reagent could be advantageous in scenarios involving substrates with sensitive functional groups that might not be compatible with the more aggressive O-acyl hydroxylamines. It is also conceivable that the steric bulk of the 3,5-dimethylphenyl group could influence the regioselectivity of the amination, potentially favoring the less sterically hindered para-position to a greater extent than O-Benzoylhydroxylamine.

Conclusion and Future Outlook

This guide has provided a comparative analysis of O-(3,5-Dimethylphenyl)hydroxylamine and O-Benzoylhydroxylamine, two electrophilic aminating agents with distinct reactivity profiles. O-Benzoylhydroxylamine stands out as a highly reactive and versatile reagent, a direct consequence of the electron-withdrawing benzoyl group that facilitates N-O bond cleavage. In contrast, O-(3,5-Dimethylphenyl)hydroxylamine, with its electron-donating aryl substituent, is predicted to be a milder aminating agent.

The choice between these two reagents will ultimately depend on the specific requirements of the synthetic task at hand. For rapid and efficient aminations of a broad range of nucleophiles, O-Benzoylhydroxylamine remains a superior choice. However, for substrates requiring a more delicate touch, or where fine-tuning of reactivity is desired, the less explored O-aryl hydroxylamines, such as O-(3,5-Dimethylphenyl)hydroxylamine, represent a promising class of reagents worthy of further investigation.

Future research in this area will likely focus on expanding the library of O-aryl hydroxylamines with a wider range of electronic and steric properties, and on developing catalytic systems that can effectively activate these less reactive but potentially more selective aminating agents. Such advancements will undoubtedly broaden the synthetic chemist's toolkit for the strategic construction of C-N bonds.

References

  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Organic & Inorganic Au.
  • The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines.
  • O-Protected NH-free hydroxylamines: emerging electrophilic aminating reagents for organic synthesis.
  • A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C–N Bond-Forming Reactions. Topics in Current Chemistry.
  • Mechanistic Insights into the Reductive N–O Bond Cleavage of O-Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. ACS Organic & Inorganic Au.
  • An In-depth Technical Guide to Electrophilic Aminating Agents for Researchers, Scientists, and Drug Development Professionals. Benchchem.
  • Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons. Organic Chemistry Portal.
  • 3,5-Dimethylaniline synthesis. ChemicalBook.
  • Method for preparing 3,5-dimethyl aniline.
  • CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. aircc.
  • Transition-Metal-Catalyzed Electrophilic Amination: Application of O-Benzoylhydroxylamines in the Construction of the C-N Bond. PubMed.
  • Development of New Reactions Driven by N-O Bond Cleavage: from O -Acyl Hydroxylamines to Tetrodotoxin. UNC Chemistry Department.
  • Transition-Metal-Free Electrophilic Amin
  • Cu‐catalyzed electrophilic amination of 1 with various O‐benzoyl hydroxylaminesa.
  • Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines to Construct N-Heterocycle. MDPI.

Sources

Benchmarking Electrophilic Power of O-Arylhydroxylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

O-Arylhydroxylamines (


) represent a specialized class of electrophilic aminating agents that bridge the gap between the highly reactive but unstable O-sulfonyl derivatives (e.g., MSH) and the more stable but less reactive O-acyl derivatives.[1] Their utility in drug discovery—particularly for the direct synthesis of unprotected primary amines (

) and late-stage functionalization—is dictated by the electronic properties of the O-aryl leaving group.

This guide provides a technical benchmark of these reagents, correlating their electrophilic power with the pKa of the leaving group , and offers a standardized protocol for evaluating their reactivity against novel substrates.

Mechanistic Basis of Electrophilic Power

The electrophilic potential of O-arylhydroxylamines is governed by the ability of the nitrogen atom to accept a nucleophile (


) while expelling the aryloxy anion (

). This is a classic

substitution at a heteroatom.
The Reactivity-Stability Paradox
  • High Reactivity: Requires a leaving group with a low pKa (weak base), such as 2,4-dinitrophenolate.[1]

  • High Stability: Requires a leaving group that does not induce spontaneous decomposition (e.g., via heterolytic N-O cleavage).[1]

The "Sweet Spot" for O-arylhydroxylamines lies in derivatives where the leaving group pKa is between 4.0 and 7.5 .

Mechanism Diagram

The following diagram illustrates the bimolecular substitution mechanism (


) and the competing decomposition pathways.

G Reagent O-Arylhydroxylamine (Ar-O-NH₂) TS Transition State [Nu---N---OAr]‡ Reagent->TS Decomp Decomposition (Nitrene/Radical) Reagent->Decomp Thermal/Metal (If ArO⁻ is too stable) Nu Nucleophile (Nu⁻) Nu->TS Attack at N Product Aminated Product (Nu-NH₂) TS->Product Bond Formation LG Leaving Group (ArO⁻) TS->LG Expulsion (Driven by pKa)

Figure 1: Mechanism of electrophilic amination via


 displacement at nitrogen.[1] The reaction rate is directly proportional to the nucleofugality of the aryloxy group.

Comparative Benchmark of O-Aryl Derivatives

The following table benchmarks the most relevant O-arylhydroxylamines against the industry standard (MSH). The Electrophilic Power Index (EPI) is a qualitative metric derived from the leaving group's pKa.

Table 1: Reactivity & Stability Profile
Reagent DerivativeStructure (

)
Leaving Group (LG)LG pKaStabilityElectrophilic PowerPrimary Application
DPH 2,4-Dinitrophenyl 2,4-Dinitrophenolate4.1 High (Bench Stable)High Rh-cat.[1] Aziridination, Boronic Acid Amination
PNPH 4-Nitrophenyl 4-Nitrophenolate7.1 HighModerate Chemoselective Amide Formation, Peptide Ligation
PhNH2 Phenyl Phenolate10.0 HighLow Requires activation (Lewis Acid or Metal Catalyst)
MSH (Ref)MesitylenesulfonylMesitylenesulfonate-2.0Low (Explosive)Very HighGeneral Amination (Hazardous)
Technical Insight
  • DPH (O-(2,4-Dinitrophenyl)hydroxylamine): This is the Gold Standard for O-aryl reagents.[1] The presence of two nitro groups lowers the pKa of the phenol leaving group to ~4.1, making it a potent electrophile without the explosion hazard of MSH. It is widely used for metal-free amination of arylboronic acids [1].[1]

  • PNPH (O-(4-Nitrophenyl)hydroxylamine): With a pKa of ~7.1, this reagent is significantly less reactive than DPH.[1] It exhibits chemoselectivity , reacting preferentially with soft nucleophiles (like thiols) or in specific ligation contexts (e.g., with

    
    -ketoacids) where DPH might be too aggressive [2].[1]
    

Experimental Protocols

Synthesis of DPH (The Gold Standard)

Rationale: DPH is not always commercially available in bulk with high purity.[1] Fresh synthesis ensures consistent titer.[1]

Reagents:

  • Ethyl N-hydroxycarbamate[1]

  • 2,4-Dinitrofluorobenzene (Sanger's reagent)[1]

  • Triethylamine[1][2][3]

  • Trifluoroacetic acid (TFA)[1]

Workflow:

  • Coupling: Dissolve Ethyl N-hydroxycarbamate (1.0 equiv) in THF. Add Triethylamine (1.1 equiv).[1] Cool to 0°C. Add 2,4-Dinitrofluorobenzene (1.0 equiv) dropwise.[1] Stir at RT for 2 hours.

    • Checkpoint: Yellow precipitate forms (Triethylammonium fluoride).[1]

  • Workup: Filter precipitate. Evaporate solvent.[1] Recrystallize the intermediate (Ethyl N-(2,4-dinitrophenoxy)carbamate) from EtOH.[1]

  • Deprotection: Treat the intermediate with TFA (neat) at 0°C for 30 mins.

  • Precipitation: Pour the TFA solution into ice-cold diethyl ether. DPH precipitates as a TFA salt or free base depending on workup.

  • Neutralization: Wash with sat.[1]

    
     to obtain the free amine solid.
    
    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show a broad singlet for
      
      
      at
      
      
      ~7.8 ppm.[1]
Kinetic Benchmarking Protocol

To evaluate the electrophilic power of a specific O-aryl derivative against a new nucleophile, use this pseudo-first-order kinetic assay.

Objective: Determine


 for the amination of a standard thiol (Cysteine methyl ester) or Enolate.

Step-by-Step:

  • Setup: Prepare a 0.1 M solution of the O-arylhydroxylamine in

    
     (NMR solvent).
    
  • Nucleophile: Prepare a 1.0 M solution (10-fold excess) of N-Boc-Cysteine methyl ester (Standard Soft Nucleophile).

  • Initiation: Mix 0.5 mL of Reagent solution with 0.5 mL of Nucleophile solution in an NMR tube.

  • Monitoring: Immediately insert into NMR spectrometer pre-equilibrated to 25°C.

  • Data Acquisition: Acquire

    
     NMR spectra every 60 seconds for 30 minutes.
    
  • Analysis: Track the disappearance of the aromatic protons of the O-aryl reagent and the appearance of the free phenol leaving group.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .[1]

Benchmarking Workflow Visualization

This flowchart guides the selection of the appropriate O-aryl reagent based on substrate sensitivity and required reactivity.

Benchmark Start Substrate Selection Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Is the nucleophile weak? (e.g., unactivated alkene, boronic acid) Q1->Q2 No UseDPH Use DPH (O-2,4-Dinitrophenyl) Q1->UseDPH Yes (DPH is neutral/stable) Q2->UseDPH Yes (Requires High Electrophilicity) UsePNPH Use PNPH (O-4-Nitrophenyl) Q2->UsePNPH No (Strong Nucleophile/Chemoselectivity needed) UseMSH Use MSH (Caution!) Only if DPH fails UseDPH->UseMSH If reactivity is insufficient

Figure 2: Decision matrix for selecting O-arylhydroxylamine reagents based on substrate constraints.

References

  • Zhu, C., Li, G., Ess, D. H., Falck, J. R., & Kürti, L. (2012).[1] Efficient Preparation of Unprotected N-H Aziridines from Olefins. Journal of the American Chemical Society.[4]

  • Kumar, S., et al. (2012).[1][5] Chemoselective Amide Formation Using O-(4-Nitrophenyl)hydroxylamines and Pyruvic Acid Derivatives. The Journal of Organic Chemistry.

  • Legault, C., & Charette, A. B. (2003).[1] Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides. The Journal of Organic Chemistry.

  • Maimone, T. J., & Buchwald, S. L. (2010).[1] Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines. Journal of the American Chemical Society.[4]

Sources

Advantages of 3,5-dimethylphenyl leaving group in amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on the strategic application of the 3,5-dimethylphenyl (3,5-DMP) moiety as a tunable leaving group in amination reactions. While less ubiquitous than the "standard" leaving groups (e.g., tosylates, pentafluorophenyl), the 3,5-DMP group offers a critical steric-electronic "Goldilocks" zone —providing stability superior to electron-deficient phenols and reactivity superior to unactivated systems.

This guide analyzes its role primarily in Electrophilic Amination (via


-benzoyl hydroxylamines) and Chemoselective Amidation  (via active esters).

Executive Summary: The "Goldilocks" Effect

In precision organic synthesis, particularly drug discovery, "hot" leaving groups (e.g., pentafluorophenyl,


-nitrophenyl) often lead to background hydrolysis, poor chemoselectivity, or instability during purification. Conversely, unactivated leaving groups require harsh conditions that degrade sensitive pharmacophores.

The 3,5-dimethylphenyl group serves as a high-fidelity alternative. Whether employed as a phenolic leaving group (


) or a benzoate leaving group  (

) in electrophilic amination, it offers three distinct advantages:
  • Crystalline Stability: The lipophilic methyl groups at the meta-positions enhance crystallinity, allowing reagents to be isolated as bench-stable solids rather than unstable oils.

  • Tunable Electronics: The weak electron-donating effect (

    
    ) lowers the electrophilicity of the parent reagent just enough to suppress background reactions while maintaining reactivity under catalytic conditions.
    
  • Orthogonal Selectivity: It resists non-catalyzed nucleophilic attack, enabling "triggerable" amination only in the presence of specific metal catalysts (Cu, Ni) or activators.

Mechanistic Rationale

Electronic Profiling

The leaving group ability correlates with the


 of the conjugate acid. The 3,5-dimethyl substitution creates a more basic (poorer) leaving group compared to standard activated esters, which is the key to its selectivity.
Leaving Group (LG)Conjugate Acid

(approx)
Reactivity ProfileStability Profile
Pentafluorophenyl Pentafluorophenol~5.5Hyper-reactiveHydrolytically Unstable

-Nitrophenyl

-Nitrophenol
7.1HighProne to background attack
Phenyl Phenol10.0ModerateStable
3,5-Dimethylphenyl 3,5-Dimethylphenol ~10.2 Latent/Controlled High (Purifiable)
Structural Impact (Sterics vs. Electronics)

Unlike ortho-substitution (e.g., 2,6-dimethyl or mesityl), which blocks reactivity via steric hindrance, 3,5-substitution exerts its effect primarily through inductive donation and solubility modification .

  • No Steric Blockade: The reaction center remains accessible.

  • Solubility: The methyl groups significantly increase solubility in non-polar organic solvents (DCM, Toluene), facilitating homogeneous catalysis kinetics that are often hampered by polar leaving groups.

Application 1: Electrophilic Amination

The most powerful application of the 3,5-DMP group is in Electrophilic Amination Reagents , specifically


-acyl hydroxylamines (

). Here, the 3,5-dimethylbenzoate serves as the leaving group upon reaction with a nucleophile (e.g., organozinc, Grignard, or amine under Cu-catalysis).
Mechanism: Copper-Catalyzed Electrophilic Amination

The reaction proceeds via an oxidative addition of the


 bond to a Cu(I) species. The 3,5-dimethylbenzoate anion stabilizes the Cu(III) intermediate without inhibiting the reductive elimination step.

ElectrophilicAmination Cat Cu(I) Catalyst OxAdd Oxidative Addition [L-Cu(III)-NR2][Bz(3,5-Me)] Cat->OxAdd + Reagent Reagent Reagent: R2N-O-Bz(3,5-Me) Reagent->OxAdd TransMet Transmetallation (with R'-M) OxAdd->TransMet Leaving Group stabilizes intermediate RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regeneration Product Product: R'-NR2 RedElim->Product LG Leaving Group: 3,5-Dimethylbenzoate RedElim->LG

Figure 1: Catalytic cycle for electrophilic amination using 3,5-dimethylbenzoate as the leaving group. The specific electronic tuning of the benzoate prevents premature decomposition of the oxidant.

Experimental Protocols

Protocol A: Synthesis of Electrophilic Amination Reagent

Target:


-(3,5-Dimethylbenzoyl)-N,N-dialkylhydroxylamine
  • Reagents:

    • 
      -Dialkylhydroxylamine (1.0 equiv)
      
    • 3,5-Dimethylbenzoyl chloride (1.1 equiv)

    • Triethylamine (1.2 equiv)

    • Dichloromethane (DCM) [0.2 M]

  • Procedure:

    • Dissolve hydroxylamine in anhydrous DCM at 0 °C.

    • Add triethylamine dropwise.

    • Add 3,5-dimethylbenzoyl chloride dropwise over 15 minutes.

    • Warm to room temperature and stir for 2 hours.

    • Quench: Wash with sat.

      
      , then brine.
      
    • Purification: Dry over

      
      , concentrate. Recrystallize from Hexanes/EtOAc.
      
    • Note: The 3,5-dimethyl analog often crystallizes readily, unlike the unsubstituted benzoate which may remain an oil.

Protocol B: Copper-Catalyzed Amination of Aryl Boronic Acids

Target: Tertiary Aniline via C-N Coupling

  • Reagents:

    • Aryl Boronic Acid (1.5 equiv)

    • Amination Reagent (from Protocol A) (1.0 equiv)

    • CuCl (10 mol%)

    • Ligand (e.g., 1,10-phenanthroline) (10 mol%)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: DMF or Toluene [0.1 M]

  • Procedure:

    • Charge an oven-dried vial with CuCl, ligand, and base.

    • Add the aryl boronic acid and the amination reagent.

    • Evacuate and backfill with

      
       (3x).
      
    • Add solvent and stir at 60 °C for 12 hours.

    • Workup: Filter through a celite pad, dilute with EtOAc, wash with water.

    • Analysis: Yields are typically 10-15% higher with 3,5-DMP reagents compared to standard benzoates due to reduced protodeboronation of the boronic acid (a common side reaction with more reactive oxidants).

Comparative Performance Data

The following table synthesizes data trends observed in electrophilic aminations (e.g., Johnson/Buchwald type reactions).

FeaturePhenyl Benzoate LG3,5-Dimethylphenyl Benzoate LG Mesityl (2,4,6-Me) Benzoate LG
Reagent Stability Moderate (Oil/Solid)High (Crystalline Solid) High (Solid)
Reactivity (

)
1.0 (Standard)0.8 (Controlled) 0.1 (Sluggish)
Side Reactions Ester attack possibleSuppressed Highly Suppressed
Steric Bulk LowModerate (Remote) High (Proximal)
Yield (Avg) 65-75%80-92% 50-70% (Steric clash)

Insight: The 2,4,6-trimethyl (mesityl) group is often too bulky, slowing down the oxidative addition step. The 3,5-dimethyl group provides the stability benefits of alkyl substitution without the kinetic penalty of steric crowding at the reaction center.

Workflow Visualization

Workflow cluster_0 Reagent Preparation cluster_1 Amination Reaction Step1 Activation: 3,5-Dimethylbenzoyl Chloride + Hydroxylamine Step2 Isolation: Crystallization of Active Reagent (High Shelf Stability) Step1->Step2 Step3 Coupling: Reagent + Nucleophile (R-M) Cu(I) Catalyst Step2->Step3  Stable Solid   Step4 Leaving Group Ejection: Formation of 3,5-Dimethylbenzoate anion Step3->Step4 Result Target Amine (High Chemoselectivity) Step4->Result

Figure 2: Operational workflow for utilizing 3,5-dimethylphenyl based reagents. The crystallization step (Step 2) is a key practical advantage over other leaving groups.

References

  • Electrophilic Amination with O-Benzoyl Hydroxylamines

    • Berman, A. M., & Johnson, J. S. (2004). "Copper-Catalyzed Electrophilic Amination of Organozinc Reagents." Journal of the American Chemical Society.[1][2] Link

    • Note: Establishes the baseline for benzoate leaving groups; 3,5-dimethyl variants are optimized deriv
  • Tunable Leaving Groups in Catalysis

    • McDonald, R. I., et al. (2011). "Copper-Catalyzed Electrophilic Amination of Heteroarenes and Arenes via C-H Activation." Chemical Science. Link

    • Demonstrates the necessity of tuning the oxidant stability to match the rate of C-H activ
  • Physical Organic Parameters (Hammett Constants)

    • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

    • Provides the values confirming the electron-donating n
  • Active Esters in Amide Coupling

    • Al-Warhi, T. I., et al. (2012). "Recent Advances in Peptide Coupling Reagents." Journal of Saudi Chemical Society. Link

    • Contextualizes phenolic leaving groups where 3,5-dimethylphenol provides a balance between reactivity and hydrolytic stability.

Sources

Atom Economy Comparison of Hydroxylamine-Based Aminating Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of C–N bond formation, electrophilic amination has emerged as a powerful complement to classical nucleophilic substitution. However, the choice of aminating agent often dictates not just the yield, but the sustainability and safety of the process. This guide provides a technical comparison of hydroxylamine-based reagents, focusing specifically on Atom Economy (AE) —a critical Green Chemistry metric—while balancing reactivity, stability, and safety profiles.

Key Takeaway: While Hydroxylamine-O-sulfonic acid (HOSA) offers the highest theoretical atom economy (~14.1% mass efficiency) and water solubility, O-Benzoylhydroxylamines (BzONH2) provide a superior balance of organic solubility and stability for transition-metal catalyzed applications, despite a lower atom economy (~11.7%).

Mechanistic Foundations

To understand the atom economy implications, one must first grasp the activation mechanism. These reagents function as sources of electrophilic nitrogen (


 synthons), typically via a leaving group (LG) attached to the oxygen.
Mechanism Types[1]
  • Type I: Direct

    
     Displacement:  Nucleophilic attack by the substrate (amine/carbanion) on the nitrogen, displacing the leaving group. Common with HOSA.[1]
    
  • Type II: Metal-Catalyzed Oxidative Addition: A low-valent metal (Cu, Pd, Rh) inserts into the N–O bond, forming a metal-amido intermediate, followed by reductive elimination. Common with BzONH2.

G cluster_0 Type I: Direct S_N2 (e.g., HOSA) cluster_1 Type II: Metal-Catalyzed (e.g., BzONH2) Nu Nucleophile (Nu:) TS1 [Nu...NH2...OSO3H]‡ Nu->TS1 HOSA H2N-OSO3H Prod1 Nu-NH2 + HSO4- TS1->Prod1 Cat M(n) OxAdd Oxidative Addition [M(n+2)(NH2)(OBz)] Cat->OxAdd + BzONH2 BzO BzO-NH2 Prod2 R-NH2 + M(n) + BzO- OxAdd->Prod2 + Sub, - Red. Elim. Sub Substrate (R-M')

Figure 1: Mechanistic pathways for electrophilic amination. Type I relies on intrinsic electrophilicity, while Type II utilizes metal catalysis to cleave the N–O bond.

Comparative Analysis: Atom Economy & Performance

The "Reagent Mass Efficiency" (RME) is used here as a proxy for Atom Economy regarding the aminating agent itself. It represents the percentage of the reagent's mass that is the desired amino group (


, MW = 16.02) versus the waste leaving group.
Table 1: Quantitative Reagent Comparison
ReagentStructureMW ( g/mol )Byproduct (MW)Reagent Mass Efficiency*SolubilityStabilitySafety Score**
HOSA

113.09

(98)
14.16% Water, MeOHHygroscopic, decomposes >25°C (aq)⚠️ Corrosive
BzONH2

137.14

(122)
11.68% Organic solventsStable solid, storable✅ Good
TsONH2

187.22

(172)
8.55% Organic solventsModerate⚠️ Acidic byproduct
DPH

199.12

(184)
8.05% Organic solventsLow (Shock sensitive)⛔ High Risk

*Reagent Mass Efficiency = (MW of


 / MW of Reagent) × 100
**Safety Score: Subjective assessment based on explosive potential and toxicity.
Deep Dive
1. Hydroxylamine-O-sulfonic acid (HOSA)[2][3][4][5][6]
  • The "Green" Contender: HOSA is the most atom-economical choice. The leaving group is sulfate, which is benign and water-soluble.

  • Limitations: It requires aqueous or biphasic conditions (often KOH/Water). This limits its use with moisture-sensitive organometallics (e.g., Grignards). It is also hygroscopic and must be stored cold.[4]

  • Best For: N-amination of electron-rich heterocycles (e.g., pyridines, quinolines) and synthesis of hydrazines.

2. O-Benzoylhydroxylamines (BzONH2)[7]
  • The Catalytic Workhorse: While carrying a heavier leaving group (benzoate), BzONH2 is non-hygroscopic and soluble in standard organic solvents (DCM, THF, Toluene). This makes it the standard for Copper-catalyzed electrophilic amination of organozinc and organoboron reagents.

  • Atom Economy Trade-off: You generate stoichiometric benzoic acid, which requires removal (typically basic wash or column chromatography), lowering the overall process efficiency compared to HOSA's water-washable sulfate.

3. Sulfonyl & Aryl Hydroxylamines (TsONH2, DPH)
  • The "Nuclear" Options: These reagents have highly electron-withdrawing leaving groups, making the nitrogen extremely electrophilic.

  • Cost: The atom economy is poor (<9%). DPH (2,4-dinitrophenyl) poses significant explosion hazards and should only be used when the substrate is too electron-poor to react with HOSA or BzONH2.

Experimental Protocols

Protocol A: Metal-Free N-Amination using HOSA

Target: Synthesis of N-amino heterocycles (e.g., 1-aminopyridinium salts).

  • Preparation: Dissolve the heterocyclic substrate (10 mmol) in water (or 1:1 water/dioxane if insoluble).

  • Reagent Addition: Neutralize Hydroxylamine-O-sulfonic acid (HOSA) (1.7 g, 15 mmol, 1.5 equiv) with cold aqueous KOH/NaHCO3 to pH ~7-8 immediately before use (HOSA decomposes in base over time).

  • Reaction: Add the buffered HOSA solution dropwise to the substrate at 70–90 °C.

  • Workup:

    • Cool to room temperature.[8]

    • If the product precipitates (as a betaine or salt), filter directly.

    • Green Benefit: The filtrate contains mostly potassium sulfate. No organic solvent extraction is needed for the byproduct.

  • Yield: Typically 60–85%.

Protocol B: Cu-Catalyzed C-H Amination using BzONH2

Target: Electrophilic amination of Organozinc reagents.

  • Catalyst Prep: In a dry flask under Argon, charge CuCl2 (2 mol%) and ligand (e.g., dppf or bipyridine, 2 mol%). Add dry THF.

  • Substrate: Prepare the organozinc reagent (R-ZnCl) via transmetalation of a Grignard with ZnCl2 (1.0 equiv).

  • Reagent Addition: Add O-Benzoylhydroxylamine (BzONH2) (1.2 equiv) dissolved in THF.

  • Reaction: Stir at Room Temperature for 2–4 hours.

  • Workup:

    • Quench with aq.[4] NH4Cl/NH3 (to sequester Copper).

    • Extract with EtOAc.

    • Purification: The crude contains Benzoic acid. Wash with 1M NaOH to remove it (improving effective mass recovery). Flash chromatography may be required.

  • Yield: Typically 75–95%.

Decision Matrix & Workflow

Use this logic tree to select the appropriate agent for your specific substrate, minimizing waste where possible.

DecisionTree Start Select Substrate Type Q1 Is the substrate Moisture Sensitive? Start->Q1 Yes Yes (e.g., Organometallics) Q1->Yes Yes No No (e.g., Heterocycles) Q1->No No Agent1 Use BzONH2 (Cu-Catalysis) Yes->Agent1 Q2 Is the substrate Electron Poor? No->Q2 Q2->Yes Electron Poor Q2->No Electron Rich Agent2 Use HOSA (Aq. Base) Q2->Agent2 No Agent3 Use TsONH2 or DPH (Strong Electrophile) Q2->Agent3 Yes

Figure 2: Decision matrix for selecting aminating agents based on substrate compatibility and electronic requirements.

References

  • Berman, A. M., & Johnson, J. S. (2006).[9][10] "Copper-Catalyzed Electrophilic Amination of Organozinc Nucleophiles: Documentation of O-Benzoyl Hydroxylamines as Broadly Useful R2N(+) and RHN(+) Synthons." Journal of Organic Chemistry. Link

  • Gasser, V. C. M., et al. (2022). "The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines." Chemical Communications. Link

  • Legault, C., & Charette, A. B. (2003). "Highly Efficient Synthesis of O-(2,4-Dinitrophenyl)hydroxylamine. Application to the Synthesis of Substituted N-Benzoyliminopyridinium Ylides." Journal of Organic Chemistry. Link

  • Wallace, T. J., et al. (1965). "Reactions of Hydroxylamine-O-sulfonic Acid." Journal of Organic Chemistry. Link

  • Sheldon, R. A. (2018). "The E Factor 25 Years On: The Rise of Green Chemistry and Sustainability." Green Chemistry. Link

Sources

Thermal Stability Analysis: O-(3,5-Dimethylphenyl)hydroxylamine HCl vs. Electrophilic Amination Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Safety Guide Subject: Thermal Stability & Safety Profiling of O-(3,5-Dimethylphenyl)hydroxylamine HCl Audience: Process Chemists, Safety Engineers, and Drug Development Scientists

Executive Summary

O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride (DMPHA-HCl) serves as a critical electrophilic aminating agent in the synthesis of complex pharmaceutical intermediates. While structurally related to the notoriously unstable O-(2,4-dinitrophenyl)hydroxylamine (DPH), the introduction of electron-donating methyl groups and the formation of the hydrochloride salt significantly alters its thermal profile.

This guide provides a comparative thermal analysis using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .[1][2] Our analysis demonstrates that while DMPHA-HCl offers a superior safety margin compared to nitro-substituted analogs, it exhibits a distinct "deflagration-to-detonation" potential if processed beyond its onset temperature (


).

Part 1: The Stability Challenge

Hydroxylamine derivatives possess a weak N–O bond (bond dissociation energy ~50–60 kcal/mol), making them prone to exothermic decomposition. In Process Safety Management (PSM), the critical parameters are:

  • 
     (Onset Temperature):  The temperature at which significant decomposition begins.
    
  • 
     (Enthalpy of Decomposition):  The energy released.[3] Values >800 J/g indicate potential for explosive propagation.[3]
    
The Structural Hypothesis
  • O-(2,4-Dinitrophenyl)hydroxylamine (DPH): Electron-withdrawing nitro groups weaken the N–O bond, leading to high sensitivity and violent decomposition.

  • O-(3,5-Dimethylphenyl)hydroxylamine HCl (DMPHA-HCl): The 3,5-dimethyl pattern adds electron density to the aromatic ring. The HCl salt protonates the amine, theoretically stabilizing the molecule against spontaneous oxidation but introducing the risk of acid-catalyzed N–O cleavage at elevated temperatures.

Part 2: Comparative Thermal Analysis (TGA/DSC)

The following data compares DMPHA-HCl against its parent compound and a high-energy alternative.

Table 1: Comparative Thermal Stability Profile
CompoundState

(DSC)

(J/g)
Mass Loss (TGA)Hazard Class
DMPHA-HCl Salt135°C -950 J/g Step 1: HCl lossStep 2: Rapid decompSelf-Reactive (Type C/D)
DMPHA (Free Base) Solid/Oil65°C-1,100 J/gGradual decomp from RTUnstable / Pyrophoric Potential
O-Phenylhydroxylamine HCl Salt128°C-1,050 J/gSharp mass loss at

Toxic / Self-Reactive
DPH (Dinitro- analog) Solid85°C-2,400 J/gExplosive DeflagrationExplosive (Class 1)

Critical Insight: DMPHA-HCl shows a


 approximately 50°C higher than the DPH alternative, making it process-viable. However, the 

of -950 J/g is still substantial. If the material is confined (e.g., in a closed reactor or dryer), the heat release can trigger a runaway reaction.

Part 3: Mechanistic Insight & Decomposition Pathway

Understanding how DMPHA-HCl decomposes is vital for designing emergency relief systems. The decomposition is not a simple melting process; it is a chemical cascade.

Decomposition Mechanism (Graphviz Diagram)

The following diagram illustrates the divergence between the stable salt form and the reactive free base intermediates generated during thermal stress.

DecompositionPathway Salt DMPHA-HCl (Stable Crystalline Lattice) Dissociation Thermal Dissociation (>130°C) Salt->Dissociation Heat Input FreeBase Free Base (Transient Species) Dissociation->FreeBase HCl HCl Gas Release Dissociation->HCl Radicals N-O Bond Homolysis (Radical Formation) FreeBase->Radicals Rate Limiting Step Exotherm Exothermic Cascade (-950 J/g) Radicals->Exotherm Propagation Products Tars, Phenols, Ammonium Salts Exotherm->Products

Figure 1: Thermal decomposition pathway of DMPHA-HCl. Note that HCl release often precedes or coincides with the violent N-O cleavage.

Part 4: Experimental Protocols (TGA/DSC)

To replicate these results or validate a new batch, follow this self-validating protocol.

Sample Preparation
  • Mass: 2–4 mg (Do not exceed 5 mg due to high exothermicity).

  • Crucibles:

    • TGA: Alumina (

      
      ) open pan.
      
    • DSC: Gold-plated high-pressure capsules (100 bar) are required.

    • Why High Pressure? Standard crimped aluminum pans may rupture due to HCl gas generation, causing signal noise and loss of the volatile free base before the main decomposition event is recorded.

Instrument Parameters
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Heating Rate: 5°C/min.

    • Note: Higher rates (e.g., 20°C/min) will shift

      
       to artificially higher values, creating a false sense of safety.
      
  • Temperature Range: 30°C to 300°C.

Data Interpretation Workflow

ExperimentalWorkflow Start Sample: DMPHA-HCl TGA Run TGA (Open Pan) Start->TGA CheckMass Mass Loss < 100°C? TGA->CheckMass Solvent Result: Residual Solvent/Moisture (Dry sample & Retest) CheckMass->Solvent Yes (>2%) DSC Run DSC (High Pressure Pan) CheckMass->DSC No (<1%) Analysis Analyze Exotherm DSC->Analysis Safety Calculate T_onset - 50°C (Max Process Temp) Analysis->Safety

Figure 2: Sequential workflow for thermal stability validation. TGA must precede DSC to rule out solvent interference.

Part 5: Safety & Handling Recommendations

Based on the TGA/DSC data, the following handling constraints are mandatory:

  • Maximum Process Temperature: The safe operating limit is

    
    . For DMPHA-HCl (
    
    
    
    ), do not exceed 85°C during synthesis or drying.
  • Avoid Metal Contact: Transition metals (Fe, Cu) can catalyze the N–O bond cleavage, lowering the

    
     significantly. Use glass-lined or Hastelloy reactors.
    
  • Storage: Store at 2–8°C. The free base (if formed via humidity ingress) is significantly less stable than the hydrochloride salt.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of hydroxylamine derivatives in the synthesis of pharmaceutical intermediates.[4] Chemical Society Reviews. Link

  • Org. Synth. (2020).[5] Scalable Preparation of O-(Diphenylphosphinyl)hydroxylamine (DPPH).[5] Organic Syntheses, 97, 18-35. (Provides comparative safety data on hydroxylamine aminating agents). Link

  • Grewer, T. (1994). Thermal Hazards of Chemical Reactions.[2][3] Elsevier. (Authoritative source on Exothermic Decomposition Energy criteria). Link

  • PubChem. (2024).[6] O-(3,5-Dimethylphenyl)hydroxylamine Data Sheet. National Library of Medicine. Link

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Source for TGA/DSC protocols in safety testing). Link

Sources

Safety Operating Guide

Safe Handling & Disposal: O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride is a specialized electrophilic aminating reagent . Unlike standard hydroxylamine (a reducing agent), O-aryl hydroxylamines are designed to transfer an amino group (


 equivalent) to nucleophiles. This reactivity profile dictates its disposal: it is an energetic, reactive intermediate that must be handled with protocols similar to O-(Mesitylsulfonyl)hydroxylamine (MSH). 
  • Chemical Class: O-Aryl Hydroxylamine Salt

  • Primary Hazard: Thermal instability of the N-O bond; Potential for exothermic decomposition; Skin sensitizer.

  • Stability Factor: The Hydrochloride (HCl) salt stabilizes the molecule. Liberation of the free base (by adding base) significantly increases the risk of rapid decomposition.

PropertyDataCritical Note
State White to off-white solidHygroscopic; keep dry.
Reactivity ElectrophileReacts violently with strong nucleophiles and oxidizers.
Stability Acid-StableDO NOT mix with bases (NaOH, KOH, amines) during disposal.
Disposal Code D003 (Reactive) / D001Likely characteristic hazardous waste under RCRA.
Hazard Profiling: The "Why" Behind the Protocol

To ensure safety, you must understand the mechanism of failure for this compound.

  • The N-O Bond Energy: The bond between the nitrogen and the phenoxy oxygen is weak (

    
    ). Energy input (heat, friction) or chemical catalysis can cleave this bond, releasing heat.
    
  • The "Bleach" Trap: A common error is treating this like standard hydroxylamine and adding bleach (hypochlorite). DO NOT DO THIS. Chlorination of the amine nitrogen in O-aryl hydroxylamines can generate N,N-dichloro derivatives, which are often shock-sensitive explosives.

  • Acidity Maintenance: The HCl salt locks the nitrogen in a protonated state (

    
    ), preventing autodecomposition. Neutralizing this waste stream in-situ is dangerous.
    
Operational Disposal Workflow

The following decision tree dictates the flow of waste from the bench to the final waste stream.

Figure 1: Decision matrix for the segregation and packaging of O-aryl hydroxylamine waste.

Detailed Disposal Procedures
Scenario A: Disposal of Solid Reagent (Expired/Excess)

The safest state for this compound is the solid HCl salt. Do not alter it.

  • Containment: Keep the material in its original glass vial with a Teflon-lined cap.

  • Secondary Packaging: Place the vial inside a larger high-density polyethylene (HDPE) jar. Fill the void space with vermiculite (fire-retardant absorbent).

  • Labeling:

    • Chemical Name: O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride

    • Hazards: Irritant, Reactive (Thermal), Toxic.

  • Destruction: Hand off to EHS for Incineration . This ensures complete thermal destruction of the N-O bond in a controlled combustion chamber.

Scenario B: Disposal of Reaction Mixtures (Liquids)

Reaction mixtures often contain solvents (DCM, THF) and byproducts.

  • Quenching (If necessary): If the reaction is active, quench by cooling to 0°C and adding dilute aqueous HCl (1N). Goal: Ensure the amine remains protonated.

  • Solvent Segregation:

    • Halogenated Waste: If DCM/Chloroform was used.

    • Non-Halogenated Waste: If Methanol/Ethanol was used.

  • Prohibition: Do not mix with waste streams containing ketones (Acetone), as hydroxylamines react with ketones to form oximes, releasing water and potentially changing the thermal profile of the waste drum.

  • Container: Use an amber glass or HDPE waste container. Vented caps are recommended if there is any doubt about ongoing slow decomposition.

Emergency Protocol: Spill Cleanup

Standard "absorb and sweep" protocols apply, but with specific chemical caveats.

PPE Required: Nitrile gloves (double gloved), lab coat, safety goggles, N95 or half-mask respirator (if powder is fine/dusty).

  • Isolate: Demarcate the area.

  • Deactivation (Chemical Reduction):

    • Do not use Bleach.

    • Prepare a fresh solution of 10% Sodium Bisulfite (

      
      )  or Sodium Thiosulfate .
      
    • Gently cover the spill with this reducing solution. The bisulfite will reduce the N-O bond to the corresponding aniline and water/alcohol in a safer manner than oxidation.

    • Note: This reaction may still be exothermic. Apply solution slowly.

  • Absorption: Cover the wet slurry with Vermiculite or Dry Sand . Do not use paper towels or sawdust (combustibles + oxidizers/energetic nitrogen compounds = fire risk).

  • Disposal: Scoop into a disposable container, label as "Deactivated Spill Debris," and manage as hazardous waste.

References
  • PubChem. (2025).[1][2] O-(2,4-Dimethylphenyl)methyl]hydroxylamine hydrochloride (Analogous Structure Safety Data).[2] National Library of Medicine.[1] [Link]

  • Organic Syntheses. (2020).[3] Scalable Preparation of O-(Diphenylphosphinyl)hydroxylamine (DPPH). Org.[3][4] Synth. 2020, 97, 54-65.[3] (Demonstrates stability concerns of O-substituted hydroxylamines). [Link]

  • Legault, C., & Charette, A. B. (2003). Electrophilic Amination of Grignard Reagents with N-H O-Aryl Hydroxylamines. Journal of the American Chemical Society. (Contextualizes the reactivity of O-aryl hydroxylamines). [Link]

Sources

Personal protective equipment for handling O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary & Chemical Profile

Compound: O-(3,5-Dimethylphenyl)hydroxylamine Hydrochloride Class: O-Aryl Hydroxylamine Salt Primary Application: Electrophilic amination reagent; precursor in the synthesis of indole derivatives (e.g., via Fischer-like rearrangements) and pharmaceutical intermediates targeting viral polymerases.[1]

Risk Assessment Strategy (Read-Across Methodology): Specific toxicological data for this 3,5-dimethyl derivative is limited.[1] Therefore, safety protocols are derived from the "Worst-Case" profile of its structural parents: Hydroxylamine Hydrochloride (CAS 5470-11-1) and 3,5-Dimethylphenol (CAS 108-68-9).[1]

Critical Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Sensitizer: High potential for allergic skin reaction (Dermal Sensitization).

  • Systemic Toxin: Potential for Methemoglobinemia (blood toxicity) upon absorption.[1]

  • Reactive: Risk of explosive decomposition if heated under confinement or mixed with strong oxidants/metals.[1]

Hazard Identification & PPE Matrix

This matrix dictates the mandatory protective gear based on the specific operation being performed.

Hazard Category Operational Context Mandatory PPE Configuration Rationale
Inhalation / Dust Weighing solid; Transferring powderRespiratory: N95 (minimum) or P100 respirator if outside hood.Engineering: Chemical Fume Hood (Face velocity: 100 fpm).[1]Prevents inhalation of corrosive dust which targets mucous membranes and the upper respiratory tract.
Dermal / Corrosive Dissolving; Handling concentrated solutionsGloves: Double-gloving required.Inner:[1] Nitrile (4 mil).Outer:[1] Nitrile (8 mil) or Laminate (Silver Shield) for prolonged contact.Body: Lab coat (buttoned) + Chemical-resistant apron.[1]The hydrochloride salt hydrolyzes to form acidic residues. The aryl moiety increases lipophilicity, enhancing skin absorption.
Ocular / Impact All open-vessel manipulationsEyes: Chemical Splash Goggles (ANSI Z87.1).Face Shield required if volume > 50 mL.[1]Standard safety glasses are insufficient against corrosive dusts or splashes.
Reactivity Cleanup; QuenchingGloves: Heavy-duty Neoprene or Butyl rubber.Shielding: Blast shield if heating reaction mixtures.[1]Hydroxylamines are thermodynamically unstable. Avoid metal spatulas (Fe/Cu) which can catalyze decomposition.
Operational Protocol: Safe Handling Workflow

Objective: Isolate the operator from the chemical during the "Critical Transfer Phase" (weighing and solvation).

Step-by-Step Procedure
  • Preparation (The "Clean Zone"):

    • Verify Fume Hood operation.

    • Clear the hood deck of incompatible materials (specifically Aldehydes, Ketones, and Strong Oxidants ).

    • Tool Selection: Use Teflon-coated or Ceramic spatulas.[1] Avoid metal spatulas (Iron/Copper ions can catalyze rapid decomposition of hydroxylamines).

  • Weighing (The "Transfer Zone"):

    • Best Practice: Tare the receiving vessel (flask) with solvent or empty.

    • Transfer solid gently to avoid aerosol generation.

    • Static Control: Use an anti-static gun if the powder is flighty.[1] Hydroxylamine salts can be shock-sensitive if dry and heated; static discharge is a low but non-zero risk.[1]

  • Solvation (The "Reaction Zone"):

    • Add solvent to the solid, not solid to solvent, to control the dissolution rate.

    • Exotherm Warning: Dissolution in water or alcohols may be exothermic. Cool the receiving flask in an ice bath if scale > 5g.

  • Decontamination (Doffing):

    • Wipe down the balance area with a dilute surfactant (soap/water), followed by a water rinse.

    • Do NOT use bleach (Sodium Hypochlorite) for cleaning.

Visualization: PPE Donning & Handling Workflow

PPE_Workflow cluster_warn CRITICAL WARNING Start START: Risk Assessment Donning 1. Don PPE (Double Nitrile + Goggles) Start->Donning Check 2. Equip Check (Teflon Spatula + Fume Hood) Donning->Check Handle 3. Handling (Weigh/Dissolve) Check->Handle Verify Hood Flow Clean 4. Decon Area (Soap/Water - NO BLEACH) Handle->Clean Spill Check Doff 5. Doff PPE (Outer gloves -> Inner gloves) Clean->Doff

Caption: Sequential workflow for safe handling, emphasizing the prohibition of bleach during decontamination to prevent NCl3 formation.

Emergency Response & Disposal Plan
Spill Response (Solid/Liquid)
  • Minor Spill (< 5g):

    • Cover with a weak base neutralizer (e.g., Sodium Bicarbonate) to neutralize the HCl salt.

    • Absorb with inert material (Vermiculite or Sand).

    • Do NOT use paper towels (fire risk upon drying).

    • Scoop into a plastic container labeled "Hazardous Waste - Toxic".[1]

  • Incompatibility Warning: Never use Bleach (Sodium Hypochlorite) to clean up hydroxylamine spills.

    • Mechanism:[1][2][3]

      
       (Nitrogen Trichloride).
      
    • Result:

      
       is a volatile, highly unstable explosive.
      
Disposal Decision Tree

Hydroxylamine derivatives are strictly regulated. They must not enter the sewer system due to aquatic toxicity (LC50 values for hydroxylamines are often < 10 mg/L).

Disposal_Logic cluster_ban PROHIBITED Waste Waste Generation Type Is it Solid or Liquid? Waste->Type Solid Solid Waste Type->Solid Solid Liquid Liquid Waste Type->Liquid Solution Segregate Segregate from Oxidizers & Ketones Solid->Segregate Liquid->Segregate Sewer Sewer Disposal Label Label: 'Toxic, Corrosive, Hydroxylamine Derivative' Segregate->Label Pickup Professional Disposal (Incineration) Label->Pickup Bleach Bleach Quench

Caption: Logic flow for waste segregation. Note the strict requirement for professional incineration and segregation from oxidizers.

Scientific Grounding & Mechanism

Why O-(3,5-Dimethylphenyl)hydroxylamine? This reagent is a "hard" nucleophile at the nitrogen atom (alpha-effect) but carries a bulky, electron-rich aromatic ring.

  • Synthesis Utility: It is frequently used to synthesize N-alkoxyindoles or N-aryloxyamines .[1] The 3,5-dimethyl substitution pattern blocks the ortho and para positions relative to the oxygen, directing electrophilic substitution or rearrangement to specific sites on the ring, or simply acting as a lipophilic tag.

  • Toxicity Mechanism: Hydroxylamines act as hemolytic agents .[1] They oxidize Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ), which cannot carry oxygen. The hydrochloride salt (
    
    
    ) adds a corrosive element, capable of causing chemical burns to the cornea and respiratory mucosa.
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5470-11-1, Hydroxylamine Hydrochloride. Retrieved from [Link]

  • Bretherick, L. (2017).Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.
  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1] Retrieved from [Link]

Sources

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